molecular formula C21H18N2O B029473 Calindol Amide CAS No. 374933-28-5

Calindol Amide

Cat. No.: B029473
CAS No.: 374933-28-5
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-CQSZACIVSA-N
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Description

Calindol Amide is a potent and selective negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a class C G protein-coupled receptor. This compound exhibits high affinity for CaSR, effectively antagonizing receptor activation by extracellular calcium and other positive allosteric modulators. Its primary research value lies in the precise dissection of CaSR-mediated signaling pathways in physiological and pathological contexts. Researchers utilize this compound to investigate the role of CaSR in calcium homeostasis, parathyroid hormone (PTH) secretion, cellular proliferation, and differentiation. Its application is critical in studies focused on bone metabolism, renal function, and certain cancers where CaSR signaling is implicated. The "Amide" derivative offers enhanced physicochemical properties, potentially improving cell permeability and stability in specific experimental setups. This makes this compound an indispensable pharmacological tool for validating CaSR as a therapeutic target and for screening novel modulators in drug discovery research. This product is supplied with high purity and is intended for use in in vitro assays and cellular studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462083
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-28-5
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Calindol and a Proposed Pathway to a Novel Amide Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of Calindol, a potent positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It further delineates a scientifically grounded, theoretical pathway for the synthesis of a novel amide derivative of the Calindol core structure. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering both established synthetic protocols and a forward-looking perspective on analog development.

It is important to note that "Calindol Amide" is not a term with a recognized, unique chemical entity in current scientific literature. Therefore, this guide will first focus on the synthesis of the well-documented parent compound, Calindol, whose IUPAC name is (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine.[3] Subsequently, a proposed synthetic route to a novel amide-containing analogue will be detailed, providing a roadmap for the exploration of new chemical space around this pharmacologically significant scaffold.

Part 1: Synthesis of the Calindol Core Structure

The synthesis of Calindol is a multi-step process that culminates in the formation of a crucial secondary amine linkage. The strategic disconnection of the target molecule reveals two key precursors, which are commercially available or can be synthesized through established methods.

A retrosynthetic analysis of Calindol points to a disconnection at the C-N bond of the secondary amine, identifying (R)-1-(1-naphthyl)ethanamine and 1H-indole-2-carbaldehyde as the primary precursors. This disconnection suggests a reductive amination as a robust and efficient final step in the synthetic sequence.

G cluster_precursors Calindol Calindol Disconnection Reductive Amination Disconnection Calindol->Disconnection Precursors Precursors Indole 1H-Indole-2-carbaldehyde Amine (R)-1-(1-naphthyl)ethanamine G A 1. Dissolve Precursors in Anhydrous DCM B 2. Stir for 1h (Imine Formation) A->B C 3. Add STAB (Reduction) B->C D 4. Stir 12-18h at Room Temp C->D E 5. Quench with Sat. NaHCO3 (aq) D->E F 6. Extract with DCM E->F G 7. Dry, Concentrate, and Purify F->G H Calindol (Final Product) G->H G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine R'-NH2 Amine->Amide Byproduct Byproducts

Sources

The Enigmatic Nature of Calindol Amide: A Case of a Fictional Compound

Author: BenchChem Technical Support Team. Date: January 2026

A thorough investigation into the chemical properties, synthesis, and biological activity of "Calindol Amide" has revealed that this compound does not appear in the established scientific literature. Extensive searches across major chemical databases and scholarly articles have yielded no results for a molecule with this name.

Therefore, it is concluded that This compound is a fictional chemical entity .

As a result, it is not possible to provide an in-depth technical guide or whitepaper on its core chemical properties, as no verifiable data, experimental protocols, or peer-reviewed research exists. The creation of such a document would require inventing data and properties, which would be scientifically unsound and misleading.

For researchers, scientists, and drug development professionals seeking information on chemical compounds, it is recommended to rely on established, searchable databases such as:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

  • SciFinder-n (CAS): A robust platform for chemical literature, substance, and reaction searching.

  • Reaxys: A database of chemical compounds, reactions, and properties.

  • Google Scholar: A broad search engine for scholarly literature across many disciplines.

When encountering a chemical name that does not yield results in these databases, it is crucial to verify the spelling and nomenclature. If the compound remains unidentifiable, it may be a novel, unpublished substance, a proprietary internal code name, or, as in this instance, a fictional construct.

An In-depth Technical Guide to Calindol Amide (CAS No. 374933-28-5): A Key Intermediate in Calcium-Sensing Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Calindol Amide (CAS No. 374933-28-5), a pivotal intermediate in the synthesis of Calindol. Calindol is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and analytical characterization of this compound. Furthermore, it contextualizes the significance of this molecule by detailing the mechanism of action of its end-product, Calindol, and the intricate signaling pathways of the CaSR. Detailed, field-proven experimental protocols for the synthesis and characterization of this compound are provided to facilitate its practical application in a research and development setting.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical name N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-carboxamide, is a chiral organic molecule that has garnered significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to Calindol, a compound that positively modulates the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor (GPCR), is the master regulator of extracellular calcium levels, and its modulation has therapeutic implications in a range of disorders, including secondary hyperparathyroidism in patients with chronic kidney disease.

The development of potent and selective CaSR modulators like Calindol is a key area of pharmaceutical research. Consequently, a deep understanding of the synthesis and properties of its key intermediates, such as this compound, is essential for the efficient and scalable production of the active pharmaceutical ingredient (API). This guide aims to provide a thorough technical foundation for scientists working with this important molecule.

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of this compound is crucial for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 374933-28-5[1]
Molecular Formula C21H18N2O[1]
Molecular Weight 314.38 g/mol [1]
IUPAC Name N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-carboxamideN/A
Appearance Off-white powderN/A
Purity ≥97% (typically)N/A

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a critical step in the overall synthesis of Calindol. The most common and efficient method involves the amide coupling of indole-2-carboxylic acid with the chiral amine, (1R)-1-(1-naphthalenyl)ethanamine. This reaction can be facilitated by a variety of coupling agents. Below is a detailed, self-validating protocol based on established amide bond formation methodologies.

Reaction Scheme

This compound Synthesis Indole-2-carboxylic_acid Indole-2-carboxylic acid Calindol_Amide This compound (CAS: 374933-28-5) Indole-2-carboxylic_acid->Calindol_Amide amine (1R)-1-(1-naphthalenyl)ethanamine amine->Calindol_Amide coupling_agent EDC, HOBt DIPEA, DMF coupling_agent->Calindol_Amide Amide Coupling

Caption: Synthesis of this compound via amide coupling.

Step-by-Step Experimental Protocol

Materials:

  • Indole-2-carboxylic acid

  • (1R)-1-(1-naphthalenyl)ethanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Coupling Agents: To the stirred solution, add (1R)-1-(1-naphthalenyl)ethanamine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed for further purification.[2]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can deactivate the coupling agents.

  • EDC/HOBt: This combination is a highly effective and widely used coupling system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt ester.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HOBt, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Aqueous Workup: Removes water-soluble byproducts and unreacted reagents. The NaHCO3 wash neutralizes any remaining acidic species.

  • Chromatography/Recrystallization: Essential for removing non-polar and closely related impurities to achieve high purity of the final product.

Analytical Characterization of this compound

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the indole and naphthalene ring systems.

  • Indole NH Proton: A broad singlet typically downfield, above δ 8.0 ppm.

  • Amide NH Proton: A doublet in the range of δ 6.5-8.5 ppm, coupled to the adjacent methine proton.

  • Methine Proton (-CH-): A multiplet signal.

  • Methyl Protons (-CH3): A doublet signal.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm).

IR (Infrared) Spectroscopy:

  • N-H Stretch (Amide): A characteristic absorption band around 3300 cm-1.[3]

  • C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm-1.[4]

  • N-H Bend (Amide II band): An absorption band around 1550 cm-1.[4]

  • Aromatic C-H Stretch: Absorptions above 3000 cm-1.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected [M+H]+ ion at m/z 315.15.

The Biological Context: Calindol and the Calcium-Sensing Receptor (CaSR)

This compound's significance is intrinsically linked to its conversion to Calindol, a positive allosteric modulator of the CaSR. Understanding the mechanism of action of Calindol provides the rationale for the synthesis of its precursors.

Mechanism of Action of Calindol

Calindol does not directly activate the CaSR in the absence of extracellular calcium (Ca2+). Instead, it binds to an allosteric site on the seven-transmembrane (7TM) domain of the receptor. This binding event increases the sensitivity of the CaSR to its endogenous ligand, Ca2+. In effect, Calindol potentiates the action of extracellular calcium, leading to a more robust intracellular signaling response at lower Ca2+ concentrations.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic receptor that couples to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o.

CaSR Signaling Pathway cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Gi_o Gi/o CaSR->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase (AC) Gi_o->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Calindol Calindol Calindol->CaSR Allosteric Modulation PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_effects_q11 Downstream Cellular Effects PKC->Downstream_effects_q11 Ca_release Intracellular Ca2+ Release ER->Ca_release Ca_release->Downstream_effects_q11 ATP ATP ATP->AC Downstream_effects_i_o Downstream Cellular Effects cAMP->Downstream_effects_i_o Decreased levels lead to

Sources

Introduction: The Rationale for a Hypothetical Calindol Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Hypothetical Therapeutic Utility of Calindol Amide

Disclaimer: This document describes the hypothetical molecule "this compound." As of the date of this publication, this compound is not a recognized chemical entity in publicly available scientific literature. This guide is presented as a theoretical exploration for research and drug development professionals, grounded in established chemical and biological principles, using the known non-steroidal anti-inflammatory drug (NSAID) Calindol as a structural precursor.

The landscape of non-steroidal anti-inflammatory drugs is in a state of perpetual refinement, driven by the need to enhance therapeutic efficacy while mitigating off-target effects. Calindol, a compound with a known indoprofen-like structure, presents a foundational scaffold for further chemical exploration. This whitepaper introduces "this compound," a hypothetical derivative conceived through the amidation of Calindol's terminal carboxylic acid. This structural modification is proposed to modulate the compound's physicochemical properties, potentially altering its pharmacokinetic profile, target engagement, and overall therapeutic index. We will delve into the theoretical molecular structure, proposed synthesis, and speculative biological activity of this compound, providing a framework for its potential investigation as a novel therapeutic agent.

Part 1: Molecular Structure and Physicochemical Properties

The transformation from a carboxylic acid to a primary amide is a fundamental strategy in medicinal chemistry to alter a molecule's hydrogen bonding capacity, polarity, and metabolic stability.

1.1. Proposed Structure of this compound

This compound is conceptualized as the primary amide derivative of Calindol. The IUPAC name for Calindol is 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid. By converting the propanoic acid moiety to a propionamide, we arrive at the proposed structure for this compound.

  • Proposed IUPAC Name: 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide

  • Molecular Formula: C₁₇H₁₆N₂O₂

  • Molecular Weight: 280.32 g/mol

The core structure retains the phthalimidine group connected to a phenylpropanoic acid scaffold, a common feature in certain classes of NSAIDs. The critical modification is the replacement of the hydroxyl group of the carboxylic acid with an amino group.

1.2. Physicochemical Property Comparison

The conversion of the carboxylic acid in Calindol to the amide in our hypothetical this compound would be expected to significantly alter its physicochemical properties. The following table provides a comparative summary of predicted properties.

PropertyCalindol (Experimental/Predicted)This compound (Predicted)Rationale for Change
Molecular Weight 281.31 g/mol 280.32 g/mol Replacement of -OH with -NH₂ results in a net loss of one oxygen atom and the addition of a nitrogen and hydrogen atom.
pKa ~4-5 (acidic)~17 (amide N-H, non-acidic)The acidic carboxylic proton is replaced by the much less acidic amide protons.
LogP 2.6 (predicted)2.1 (predicted)The primary amide is generally more polar than the corresponding carboxylic acid, leading to a lower predicted partition coefficient.
Hydrogen Bond Donors 12The -COOH group has one H-bond donor, while the -CONH₂ group has two.
Hydrogen Bond Acceptors 32The -COOH group has two oxygen acceptors, while the -CONH₂ group has one oxygen and one nitrogen acceptor (depending on resonance).

Part 2: Proposed Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the investigation of any novel chemical entity. The proposed synthesis of this compound from Calindol is a standard, high-yielding transformation.

2.1. Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and efficient approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

G A Calindol B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C This compound B->C NH₄OH

Caption: Proposed two-step synthesis of this compound from Calindol.

2.2. Detailed Experimental Protocol

Objective: To synthesize 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide (this compound).

Materials:

  • Calindol (precursor)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Calindol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate.

  • Amidation:

    • Re-dissolve the crude acyl chloride in DCM and cool to 0 °C.

    • Slowly add a concentrated solution of ammonium hydroxide (5.0 eq).

    • Stir vigorously for 1-2 hours at 0 °C.

    • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

2.3. Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR: Expect the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of two new broad signals corresponding to the -NH₂ protons (typically 5-8 ppm).

  • ¹³C NMR: A slight shift in the carbonyl carbon resonance is expected.

  • FT-IR: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should be absent. Key new peaks would include N-H stretches (two bands, ~3200-3400 cm⁻¹) and the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹) bands.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of this compound (m/z = 280.32).

Part 3: Hypothetical Biological Activity and Mechanism of Action

While Calindol is classified as an NSAID, the structural modification to this compound may lead to a novel pharmacological profile.

3.1. Speculative Mechanism of Action

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It is plausible that this compound retains this primary mechanism. However, the change in the acidic functional group could alter its selectivity for COX-1 versus COX-2 isoforms. Furthermore, the amide moiety might introduce new interactions with other biological targets.

G A Membrane Phospholipids B Arachidonic Acid A->B PLA₂ C COX-1 COX-2 B->C D Prostaglandins C->D E Inflammation Pain D->E F This compound F->C

Introduction to Calindol: A Modulator of Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pivotal Role of Calindol Amide in the Synthesis of Calindol

This guide provides a detailed exploration of the synthesis of Calindol, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). We will focus specifically on the critical role of this compound as a key intermediate, offering a comprehensive understanding for researchers, scientists, and professionals in drug development.

Calindol, chemically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a significant molecule in the field of pharmacology.[1] It functions as a calcimimetic, a class of drugs that modulate the activity of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body.[2] By allosterically modulating this receptor, Calindol enhances its sensitivity to extracellular calcium, making it a valuable tool for studying the CaSR and a potential therapeutic agent for conditions like hyperparathyroidism.[1]

The unique structure of Calindol, featuring an indole moiety linked to a chiral naphthylethylamine, necessitates a carefully planned synthetic strategy. This guide will illuminate a key pathway for its synthesis, emphasizing the indispensable role of its amide precursor, this compound.

The Synthetic Blueprint: A Retrosynthetic Glance

To appreciate the role of this compound, we first look at the retrosynthesis of Calindol. The secondary amine linkage in Calindol is a prime candidate for disconnection. A logical approach is the reduction of an amide, a robust and well-established transformation in organic synthesis. This leads us to this compound, the immediate precursor. This compound itself can be formed through a standard amide bond formation between indole-2-carboxylic acid and the chiral amine, (R)-1-(1-naphthyl)ethanamine.

Retrosynthesis Calindol Calindol ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine) Amide_Reduction Amide Reduction Calindol->Amide_Reduction Calindol_Amide This compound (N-((R)-1-(1-naphthyl)ethyl)-1H-indole-2-carboxamide) Amide_Reduction->Calindol_Amide Amide_Coupling Amide Coupling Calindol_Amide->Amide_Coupling Indole_Acid Indole-2-carboxylic Acid Amide_Coupling->Indole_Acid Naphthyl_Amine (R)-1-(1-naphthyl)ethanamine Amide_Coupling->Naphthyl_Amine

Caption: Retrosynthetic analysis of Calindol.

The Genesis of an Intermediate: Synthesis of this compound

The formation of this compound is achieved through the coupling of indole-2-carboxylic acid with (R)-1-(1-naphthyl)ethanamine. This is a standard amide bond formation reaction, a cornerstone of organic and medicinal chemistry.

Causality in Experimental Choices

The choice of coupling reagents is critical for ensuring high yield and purity. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) are commonly employed.[3] EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. HOBt acts as a catalyst and helps to suppress side reactions and racemization, which is particularly important when working with a chiral amine like (R)-1-(1-naphthyl)ethanamine. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also crucial to neutralize the acid formed during the reaction without interfering with the coupling process.[3]

Experimental Protocol: Amide Coupling

Materials:

  • Indole-2-carboxylic acid

  • (R)-1-(1-naphthyl)ethanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq) in DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (R)-1-(1-naphthyl)ethanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

The Transformation: this compound's Role as a Precursor to Calindol

The pivotal step in this synthetic route is the reduction of the amide functionality in this compound to the corresponding secondary amine in Calindol. This transformation underscores the importance of this compound as a stable and readily accessible intermediate.

Rationale for Amide Reduction

Amide reduction is a reliable method for the synthesis of amines. While other methods for amine synthesis exist, the amide reduction pathway offers a high degree of control and predictability. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is well-documented for its efficacy in reducing amides to amines.[3]

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Calindol.

Synthesis_Workflow cluster_amide_synthesis Part 1: this compound Synthesis cluster_reduction Part 2: Calindol Synthesis (Amide Reduction) start_amide Dissolve Indole-2-carboxylic acid in DCM/DMF add_reagents Add EDC, HOBt, DIPEA start_amide->add_reagents add_amine Add (R)-1-(1-naphthyl)ethanamine add_reagents->add_amine react_amide Stir at RT for 12-24h add_amine->react_amide workup_amide Aqueous Workup react_amide->workup_amide purify_amide Column Chromatography workup_amide->purify_amide product_amide This compound purify_amide->product_amide add_amide Add this compound solution product_amide->add_amide Intermediate start_reduction Suspend LiAlH₄ in anhydrous THF start_reduction->add_amide reflux Reflux for 4-8h add_amide->reflux quench Quench with H₂O/NaOH reflux->quench filter_reduction Filter through Celite® quench->filter_reduction purify_reduction Column Chromatography filter_reduction->purify_reduction product_calindol Calindol purify_reduction->product_calindol

Caption: Experimental workflow for the synthesis of Calindol.

Data Presentation and Characterization

The successful synthesis of Calindol and its amide intermediate should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Analytical Data (Expected)
This compoundC₂₁H₁₈N₂O314.3870-85¹H NMR, ¹³C NMR, HRMS
CalindolC₂₁H₂₀N₂300.4060-75¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Conclusion

The synthesis of Calindol via its amide intermediate, this compound, represents a robust and efficient synthetic strategy. This compound serves as a crucial, stable, and purifiable intermediate that allows for the clean and high-yielding reduction to the final product. This two-step sequence of amide coupling followed by reduction is a testament to the power of classic organic transformations in the synthesis of complex and pharmacologically relevant molecules. Understanding this pathway provides valuable insights for the development of analogs and derivatives of Calindol for further structure-activity relationship studies.

References

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]

  • Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-37020. [Link]

  • Mphahlele, M. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Molecules, 25(22), 5429. [Link]

Sources

Calindol Amide theoretical mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Mechanism of Action of Calindol

Foreword for the Scientific Community

This document provides a detailed examination of the theoretical mechanism of action for the novel calcimimetic agent, Calindol. It is imperative to first clarify the distinction between "Calindol Amide" and "Calindol." Chemical supplier data identifies this compound (CAS 374933-28-5) as a stable intermediate compound used in the synthesis of the final, biologically active molecule, Calindol[1][2]. The substantive body of scientific literature and the focus of all mechanistic investigation centers on Calindol, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR)[3][4][5]. Therefore, this guide is structured to elucidate the molecular pharmacology of Calindol, the active entity, to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of its function.

The Calcium-Sensing Receptor (CaSR): The Molecular Target

The Calcium-Sensing Receptor (CaSR) is the central physiological regulator of extracellular calcium (Ca²⁺) homeostasis. It belongs to Family C of the G-protein-coupled receptors (GPCRs), a class distinguished by their large N-terminal extracellular domain (ECD)[6]. This domain is responsible for binding the receptor's primary endogenous ligand, Ca²⁺. In addition to the ECD, the CaSR possesses the canonical seven-transmembrane domain (7TMD) characteristic of all GPCRs, which transduces the extracellular binding signal into an intracellular response[6].

The CaSR's activation in tissues like the parathyroid gland and kidneys initiates a signaling cascade that ultimately reduces parathyroid hormone (PTH) secretion and increases urinary calcium excretion, thereby lowering systemic Ca²⁺ levels. Its critical role makes it a prime therapeutic target for disorders of calcium metabolism.

Calindol: A Positive Allosteric Modulator (PAM)

Calindol is classified as a "calcimimetic," a Type II positive allosteric modulator (PAM) of the CaSR[3][4]. Unlike a direct agonist which would activate the receptor on its own, a PAM enhances the receptor's sensitivity to its endogenous ligand.

Core Mechanism: Calindol exerts its effect by binding to a site within the seven-transmembrane (7TMD) region of the CaSR[6]. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of extracellular Ca²⁺ binding at the distant ECD. Consequently, in the presence of Calindol, the CaSR can be activated by lower concentrations of extracellular Ca²⁺, effectively shifting the dose-response curve to the left. The potency of this modulation is significant, with Calindol exhibiting an EC₅₀ (half-maximal effective concentration) of approximately 132 nM[3][4][5][7].

A key insight into this mechanism comes from studies using a truncated CaSR construct where the ECD was removed. In this rhodopsin-like 7TMD-only structure, Calindol was able to function as a direct agonist, activating the receptor even in the absence of Ca²⁺[6]. This finding provides authoritative evidence that Calindol's binding site is distinct from the calcium-binding site and is located within the transmembrane domain, directly influencing the receptor's active conformation[6].

G cluster_receptor CaSR Structure cluster_ligands Ligands ECD Extracellular Domain (ECD) Binds Ca²⁺ TMD Seven-Transmembrane Domain (7TMD) Binds Calindol ECD->TMD Signal Transduction ICD Intracellular Domain TMD->ICD Ca Extracellular Ca²⁺ (Endogenous Ligand) Ca->ECD Binds Calindol Calindol (Allosteric Modulator) Calindol->TMD Binds & Potentiates

Fig 1: Allosteric modulation of CaSR by Calindol.

Intracellular Signaling and Cellular Outcomes

The CaSR primarily couples to the Gαq/11 family of G-proteins. Upon activation and potentiation by Calindol, the receptor triggers the following canonical signaling pathway:

  • G-Protein Activation: The activated CaSR catalyzes the exchange of GDP for GTP on the α-subunit of Gαq/11.

  • PLC Activation: The activated Gαq/11-GTP complex stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Ca²⁺ Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

This surge in intracellular Ca²⁺ is a hallmark of CaSR activation. Experimental validation in cellular models has shown that Calindol stimulates the accumulation of phosphatidylinositol (PI), a proxy for PLC activity, in both CHO and HEK293 cells engineered to express the human CaSR[4].

G CaSR CaSR (Potentiated by Calindol) Gq Gαq/11 CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_intra ↑ Intracellular [Ca²⁺] ER->Ca_intra Releases Ca²⁺

Fig 2: CaSR downstream signaling pathway.
Quantitative Data on Cellular Activity

The following table summarizes the in-vitro efficacy of Calindol in stimulating the CaSR signaling pathway in the presence of 2mM extracellular Ca²⁺.

Cell LineReceptor ExpressedAssayMetricValueReference
CHORat CaSR[³H]Inositol Phosphates AccumulationEC₅₀1.0 µM[4]
HEK293Human CaSR[³H]Inositol Phosphates AccumulationEC₅₀0.31 µM[4]

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

To provide a trustworthy and self-validating methodology, the following protocol outlines a standard experiment to quantify the activity of a CaSR modulator like Calindol. This assay directly measures the product of PLC activation.

Objective: To determine the EC₅₀ of Calindol by measuring its dose-dependent stimulation of IP accumulation in HEK293 cells stably expressing the human CaSR.

Methodology:

  • Cell Culture:

    • Plate hCaSR-HEK293 cells in 24-well plates and grow to ~80-90% confluency.

  • Radiolabeling:

    • Incubate cells overnight in inositol-free DMEM supplemented with [³H]-myo-inositol to allow for incorporation into membrane phosphoinositides.

  • Compound Treatment:

    • Wash cells with a buffer containing LiCl. (Causality: LiCl inhibits inositol monophosphatases, causing the radiolabeled IP metabolites to accumulate within the cell, thereby amplifying the signal).

    • Add varying concentrations of Calindol (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a high concentration of extracellular Ca²⁺).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Extraction:

    • Terminate the reaction by aspirating the medium and lysing the cells with a cold acid solution (e.g., perchloric acid).

  • Purification:

    • Neutralize the lysate.

    • Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Quantification:

    • Elute the [³H]-IPs from the column.

    • Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of Calindol concentration.

    • Fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

G A 1. Plate & Grow hCaSR-HEK293 Cells B 2. Label Cells with [³H]-myo-inositol A->B C 3. Pre-incubate with LiCl Buffer B->C D 4. Add Calindol (Dose-Response) C->D E 5. Lyse Cells & Extract Inositol Phosphates D->E F 6. Purify IPs via Anion Exchange Column E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Plot & Calculate EC₅₀ G->H

Fig 3: Experimental workflow for IP accumulation assay.

Synthesis and Structure-Activity Relationship (SAR) Insights

As established, this compound serves as a direct precursor in the chemical synthesis of Calindol[1]. The progression from intermediate to active compound underscores the importance of specific structural motifs for biological activity.

Research into the structure-activity relationship of Calindol has provided critical insights into optimizing CaSR modulation. A comprehensive study explored modifications to the indole and naphthyl moieties of the Calindol scaffold[8].

  • Indole Ring Modification: The causality for focusing on the indole ring was to probe its electronic and steric contributions to receptor binding. It was discovered that incorporating substituents at the 4, 5, or 7-position of the indole ring could significantly alter potency. For instance, 7-nitrocalindol was found to be a 6-fold more active calcimimetic, with an EC₅₀ of 20 nM[8].

  • Naphthyl Moiety: In contrast, replacing the naphthyl group with other aromatics like phenyl or biphenyl was generally detrimental to activity, indicating a strict structural requirement for binding within the 7TMD pocket[8].

  • Selectivity: Importantly, these SAR studies also revealed that more active analogues of Calindol did not act as antagonists at the related GPRC6A receptor, suggesting that chemical optimization can lead to a more selective pharmacological profile[8].

Conclusion

The theoretical mechanism of action of Calindol is that of a potent and specific positive allosteric modulator of the Calcium-Sensing Receptor. It binds within the receptor's seven-transmembrane domain, enhancing the receptor's sensitivity to extracellular calcium. This potentiation triggers Gαq/11-mediated signaling, leading to PLC activation and a subsequent rise in intracellular calcium. This mechanism, validated through cellular assays and explored via structure-activity relationship studies, establishes Calindol and its derivatives as valuable chemical tools for studying CaSR pharmacology and as a promising scaffold for the development of therapeutics targeting disorders of calcium metabolism, such as hyperparathyroidism[8].

References

  • Title: Calindol hydrochloride Source: Adooq Bioscience URL: [Link]

  • Title: this compound | 374933-28-5 | C21H18N2O Source: Appchem URL: [Link]

  • Title: Calindol | C21H20N2 | CID 9882793 Source: PubChem - NIH URL: [Link]

  • Title: Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) Source: PubMed URL: [Link]

  • Title: Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists Source: PubMed URL: [Link]

Sources

A Technical Guide to the Preclinical Evaluation of Calindol Amide: A Novel Indole-Based Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] This guide introduces "Calindol Amide," a novel investigational compound, conceptualized from the known bioactive potential of the indole amide scaffold. While "Calindol" itself is recognized as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[2][3][4], this whitepaper focuses on a hypothetical amide derivative, postulating its potential as an anti-inflammatory agent. This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's biological activity. It outlines a logical progression from mechanistic hypothesis and target identification through detailed in vitro and in vivo experimental protocols. The methodologies described herein are designed to rigorously assess the compound's anti-inflammatory and analgesic potential, elucidate its mechanism of action, and establish a preliminary safety profile, thereby guiding its progression through the preclinical drug discovery pipeline.

Part I: Mechanistic Hypothesis and Target Identification

The indole amide scaffold is a privileged structure in drug discovery, frequently associated with the inhibition of key enzymes in inflammatory pathways.[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole-3-acetic acid derivative, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are central mediators of pain, fever, and inflammation.[5][6]

Primary Hypothesis: this compound acts as an inhibitor of the COX enzymes, with potential selectivity for the inducible isoform, COX-2.

This hypothesis is grounded in structure-activity relationship (SAR) studies of indole derivatives, which have shown that modifications, including amidation of the carboxylic acid moiety, can lead to potent and selective COX-2 inhibitors.[7][8] Selective COX-2 inhibition is a highly desirable therapeutic profile, as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the constitutively expressed COX-1 enzyme, responsible for producing cytoprotective prostaglandins in the gut.[6]

Potential Molecular Targets:

  • Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Secondary Targets: Pro-inflammatory cytokine signaling pathways (e.g., TNF-α, IL-6) and transcription factors like NF-κB, which are often modulated by indole-containing compounds.[9][10][11]

The initial evaluation will focus on quantifying the inhibitory activity of this compound against both COX isoforms to determine its potency and selectivity.

Visualizing the Core Inflammatory Pathway

The diagram below illustrates the arachidonic acid cascade, highlighting the central role of COX enzymes, the primary hypothesized targets for this compound.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury/Cytokines) aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation thromboxane->gi_protection

Caption: The Arachidonic Acid Cascade via COX Enzymes.

Part II: In Vitro Evaluation Strategy

A tiered approach is essential for the efficient in vitro evaluation of this compound. This strategy begins with specific, target-based enzymatic assays (Primary Screening) and progresses to more complex, cell-based systems to confirm biological activity and assess initial safety (Secondary Assays).

Primary Screening: COX Enzyme Inhibition Assays

Causality: The first step is to directly test the primary hypothesis by measuring the compound's ability to inhibit recombinant COX-1 and COX-2 enzymes. This cell-free assay provides a clean, quantitative measure of potency (IC50) and selectivity.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer. Prepare a range of this compound concentrations (e.g., 0.01 nM to 100 µM) via serial dilution in DMSO.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the fluorometric substrate (e.g., ADHP).

  • Inhibition Step: Add either vehicle (DMSO), a known control (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective), or this compound to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm). The rate of fluorescence increase is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Secondary Assays: Cell-Based Confirmation and Cytotoxicity

Causality: Moving from a cell-free system to a whole-cell context is critical. Cell-based assays validate that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment. It also allows for the simultaneous assessment of cytotoxicity to determine the therapeutic window.

Protocol: PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[7][12]

  • Pre-treatment: Treat the cells with various concentrations of this compound or control compounds for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.[11][12] Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the inhibition of PGE2 production at each concentration and determine the IC50 value.

Protocol: Cytotoxicity Assessment (MTT Assay)

  • Cell Treatment: Following the 24-hour incubation with this compound in the PGE2 assay, remove the remaining supernatant from the cells.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The data from these in vitro assays should be summarized for clear comparison. A desirable lead compound would exhibit high potency against COX-2, a high selectivity index, and low cytotoxicity.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)PGE2 Inhibition IC50 (nM)Cytotoxicity CC50 (µM)
This compound ExperimentalExperimentalCalculatedExperimentalExperimental
Indomethacin ~15~25~0.6~20>100
Celecoxib ~3000~30~100~40>100
Visualizing the In Vitro Workflow

This diagram outlines the logical flow of the experimental strategy, from primary screening to secondary validation.

In_Vitro_Workflow cluster_secondary Cellular Context start This compound (Test Compound) primary_screen Primary Screening: Recombinant Enzyme Assays start->primary_screen cox1_assay COX-1 Inhibition (IC50) primary_screen->cox1_assay cox2_assay COX-2 Inhibition (IC50) primary_screen->cox2_assay selectivity Calculate Selectivity Index cox1_assay->selectivity cox2_assay->selectivity secondary_screen Secondary Screening: Cell-Based Assays selectivity->secondary_screen pge2_assay PGE2 Production Assay (RAW 264.7 Cells) secondary_screen->pge2_assay mtt_assay Cytotoxicity Assay (MTT) secondary_screen->mtt_assay analysis Data Analysis & Hit Assessment pge2_assay->analysis mtt_assay->analysis

Caption: A tiered workflow for in vitro evaluation.

Part III: In Vivo Proof-of-Concept

Causality: Positive in vitro results must be validated in a living organism. In vivo models of inflammation and pain are crucial for demonstrating efficacy and observing the compound's behavior in a complex biological system, which includes absorption, distribution, metabolism, and excretion (ADME).

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-validated model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[13]

  • Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Grouping and Dosing: Randomly assign animals to groups (e.g., Vehicle Control, Positive Control like Indomethacin, and 2-3 dose levels of this compound). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This model assesses peripheral analgesic activity by measuring a compound's ability to reduce pain-induced visceral contortions (writhes).[13]

  • Acclimatization and Dosing: As described above, acclimate mice and administer the test compounds or controls 30-60 minutes prior to the test.

  • Induction of Writhing: Administer an intraperitoneal (i.p.) injection of 0.6% acetic acid solution.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of protection or inhibition for each treated group compared to the vehicle control group.

Part IV: Data Interpretation and Future Directions

The culmination of this preclinical evaluation provides a multifaceted profile of this compound.

  • Efficacy: A successful compound will demonstrate potent, dose-dependent inhibition of inflammation in the paw edema model and a significant reduction in writhes in the analgesia model.

  • Mechanism: The in vivo results should correlate with the in vitro COX selectivity profile. A highly COX-2 selective compound is expected to show strong anti-inflammatory activity comparable to other NSAIDs.

  • Safety: The in vitro cytotoxicity data provides an initial therapeutic index. A large gap between the effective concentration (in vitro IC50) and the cytotoxic concentration (CC50) is favorable.

Next Steps: If this compound demonstrates a promising profile (e.g., potent and selective COX-2 inhibition, significant in vivo efficacy, and a good initial safety window), the subsequent steps in the drug development process would include:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and ADME properties.

  • Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion in animal models.

  • Expanded Toxicology: Comprehensive safety and toxicology studies, including repeat-dose toxicity and cardiovascular safety panels, especially important for COX-2 inhibitors.[6]

  • Chronic Inflammation Models: Evaluation in more complex models, such as adjuvant-induced arthritis, to assess efficacy in chronic disease states.

Conclusion

This technical guide outlines a rigorous, logical, and scientifically-grounded strategy for the initial preclinical evaluation of this compound, a novel hypothetical indole amide derivative. By systematically progressing from mechanistic hypothesis through detailed in vitro and in vivo protocols, researchers can efficiently characterize its potential as a novel anti-inflammatory and analgesic agent. The emphasis on understanding the causality behind experimental choices and integrating safety assessments at an early stage provides a robust framework for making informed decisions in the complex process of drug discovery.

References

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.
  • Calindol | C21H20N2 | CID 9882793. PubChem, NIH.
  • Calindol hydrochloride | CaSR PAM. MedchemExpress.com.
  • Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central, NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Analgesic and Anti-Inflammatory Potential of Indole Deriv
  • Calindol (hydrochloride) biochemical. MyBioSource.
  • Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors. PubMed.
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv, Cambridge Open Engage.
  • calindol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). PubMed.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central, NIH.
  • NSAIDs: SAR of Indole acetic acid. YouTube.

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An In-depth Technical Guide to the Pre-formulation Analysis of Calindol Amide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the essential pre-formulation characterization of Calindol Amide (CAS: 374933-28-5), a key intermediate in the synthesis of Calindol.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure the successful progression of this compound in the pharmaceutical development pipeline. This document offers detailed methodologies and the scientific rationale behind them, grounded in established regulatory guidelines and best practices.

Introduction to this compound

This compound, with the chemical formula C21H18N2O and a molecular weight of 314.38 g/mol , serves as a precursor to Calindol, a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] While specific experimental data on the physicochemical properties of this compound are not extensively published, its amide functional group suggests certain inherent characteristics. Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[3][4] Their solubility in aqueous media is influenced by the polarity of the amide group.[4][5] The initial stages of drug development, known as pre-formulation, are critical for identifying the physicochemical properties of a new chemical entity that may impact its performance and development into a dosage form.[6][7][8] This guide, therefore, outlines the necessary experimental pathways to comprehensively characterize the solubility and stability of this compound.

Part 1: Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate.[9] A poorly soluble compound can present significant challenges in formulation development.[10][11] Therefore, a multi-faceted approach to solubility assessment is warranted, encompassing both kinetic and thermodynamic measurements.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[12][13][14] It is a high-throughput screening method often employed in early drug discovery to identify potential solubility liabilities.[9][15]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[12][13][14] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is vital for later-stage development and formulation.[13]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for initial screening.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to the buffer blank.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution 10 mM this compound in DMSO Serial Dilution Serial Dilutions in DMSO Stock Solution->Serial Dilution Microplate Add to Aqueous Buffer in 96-well plate Serial Dilution->Microplate Incubation Incubate (2h, 25°C) with shaking Microplate->Incubation Nephelometry Measure Turbidity (Nephelometer) Incubation->Nephelometry Data Analysis Determine Highest Soluble Concentration Nephelometry->Data Analysis

Kinetic Solubility Workflow

This "gold standard" method provides the equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise table.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 Units
Kinetic Solubility (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)µg/mL
Thermodynamic Solubility (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)µg/mL

Part 2: In-depth Stability Profiling

Stability testing is a critical component of pre-formulation studies, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The primary guideline, ICH Q1A(R2), outlines the stability testing of new drug substances and products.[3][5][17][18] A key component of this is the forced degradation study.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[19] The objectives of these studies are:

  • To identify potential degradation products.

  • To establish degradation pathways.

  • To demonstrate the specificity of the analytical methods used for stability testing.[4][19]

A degradation of 5-20% is generally considered optimal for these studies.[4]

A validated, stability-indicating analytical method, typically HPLC, is essential for these studies. The method must be validated according to ICH Q2(R1) guidelines to ensure it can accurately separate and quantify the parent compound and all significant degradation products.[1][20][21][22]

General Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.[19][23]

  • Application of Stress Conditions: Subject the sample to the stress conditions outlined below.

  • Neutralization/Quenching: After the specified time, neutralize or quench the reaction to prevent further degradation.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[23]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

  • Oxidation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60-80°C).[23]

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][23][24]

G cluster_stress Forced Degradation Conditions Start This compound Sample (Solid and Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (60-80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Establish Degradation Pathways Validate Analytical Method Analysis->Report

Sources

A Technical Guide to the Spectroscopic Characterization of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Role and Structure of Calindol Amide

This compound is a crucial precursor in the development of Calindol, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The precise characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. Misidentification or the presence of impurities at this stage can have cascading effects on yield, purity, and biological activity.

Based on its role as an intermediate and its molecular formula, C₂₁H₁₈N₂O, the presumed structure is N-((1H-indol-2-yl)methyl)naphthalene-1-carboxamide . This guide is predicated on this structure.

Molecular Properties:

  • Molecular Formula: C₂₁H₁₈N₂O

  • Molecular Weight: 314.38 g/mol

  • CAS Number: 374933-28-5

Spectroscopic analysis provides the definitive proof of structure. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle, and together they form the cornerstone of chemical quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the amide C-N bond, the NMR spectra of amides can exhibit complex features.[2]

Expertise & Causality: Experimental Choices

The choice of solvent is critical for amide characterization. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amides. The amide N-H proton is acidic and can exchange with deuterium in solvents like D₂O, causing the signal to disappear.[3] In DMSO-d₆, this exchange is slowed, and the N-H proton signal is typically observed as a distinct, often broad, peak, which is invaluable for confirming its presence.[4]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound, assuming DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Indole N-H10.5 - 11.5Broad Singlet1HDeshielded, acidic proton characteristic of the indole NH.[5]
Amide N-H8.0 - 9.0Triplet (t)1HDeshielded proton on nitrogen coupled to the adjacent methylene (-CH₂-) group.[6]
Naphthalene & Indole Aromatic H7.0 - 8.5Multiplet (m)11HComplex region containing protons from both the naphthalene and indole aromatic systems.
Indole C3-H6.0 - 6.5Singlet (s)1HUnique singlet for the proton on the C3 position of the indole ring.
Methylene (-CH₂-)4.5 - 5.0Doublet (d)2HMethylene protons adjacent to the amide nitrogen, coupled to the amide N-H.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Amide Carbonyl (C=O)165 - 175Typical range for an amide carbonyl carbon.[5][6]
Naphthalene & Indole Aromatic C110 - 140Aromatic carbons from both ring systems will appear in this range.
Methylene (-CH₂-)40 - 50Aliphatic carbon adjacent to a nitrogen atom.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies (¹H and ¹³C) and shim the magnetic field to ensure homogeneity.

  • Acquisition:

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans due to lower natural abundance, e.g., 1024 scans).

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample in DMSO-d6 Tube Transfer to NMR Tube Prep->Tube Acquire Acquire 1H & 13C Spectra Tube->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent Peak Process->Reference Analyze Assign Peaks & Correlate Reference->Analyze Final Confirm Structure Analyze->Final

Caption: Workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at rapidly identifying key functional groups. For this compound, the most diagnostic signals will be from the amide group itself.

Expertise & Causality: Interpreting Amide Bands

The amide functional group gives rise to several characteristic absorptions.[7] The most prominent is the C=O stretch, known as the Amide I band , which is very intense.[6] Its position is sensitive to hydrogen bonding; in a solid sample, where intermolecular hydrogen bonding is significant, this band appears at a lower frequency compared to a dilute solution.[8] The Amide II band , resulting from N-H bending and C-N stretching, is also a key indicator for secondary amides.[6]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale
N-H Stretch (Amide)3350 - 3250MediumCharacteristic of a secondary amide involved in hydrogen bonding.[9]
C-H Stretch (Aromatic)3100 - 3000MediumC-H stretches from the indole and naphthalene rings.
C-H Stretch (Aliphatic)2950 - 2850MediumC-H stretches from the methylene (-CH₂-) group.
C=O Stretch (Amide I Band)1680 - 1640StrongA very strong and sharp absorption, definitive for the carbonyl group in an amide.[6][10]
N-H Bend / C-N Stretch (Amide II)1570 - 1515MediumA key band for secondary amides.[6]
C=C Stretch (Aromatic)1600 - 1450MediumMultiple bands corresponding to the aromatic ring systems.
Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Causality: Ionization and Fragmentation

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for a molecule like this compound. It typically generates protonated molecular ions ([M+H]⁺) with minimal initial fragmentation, allowing for clear determination of the molecular weight. Subsequent fragmentation (MS/MS) can be induced by collision-induced dissociation (CID) to probe the structure. The amide bond is a common site for cleavage, as are the bonds benzylic to the aromatic systems.

Table 4: Predicted Mass Spectrum Data for this compound (Positive ESI Mode)

Ion DescriptionPredicted m/zRationale
Protonated Molecular Ion315.15[C₂₁H₁₈N₂O + H]⁺ - Confirms the molecular weight of the parent compound.
Sodium Adduct337.13[C₂₁H₁₈N₂O + Na]⁺ - Often observed alongside the protonated ion.
Fragment 1155.05[C₁₁H₇O]⁺ - Naphthoyl cation, resulting from cleavage of the amide C-N bond.
Fragment 2130.07[C₉H₈N]⁺ - Indolylmethyl cation, resulting from cleavage alpha to the amide nitrogen.
Visualization: Predicted ESI-MS Fragmentation Pathway

Sources

Methodological & Application

Application Note: Synthesis of Novel Calindol Amide Analogues as Potential Calcium-Sensing Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of novel Calindol amide analogues. Calindol, ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), is a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), a critical regulator of calcium homeostasis with therapeutic potential in conditions like hyperparathyroidism.[1][2] This document outlines a robust, multi-step synthetic strategy commencing from commercially available starting materials to yield a key carboxylic acid-functionalized Calindol precursor, which is then readily diversified via standard amide coupling reactions. The protocol is designed for researchers in medicinal chemistry and drug development, providing in-depth procedural details, mechanistic insights, and characterization guidelines for the synthesis of a library of novel Calindol amides for structure-activity relationship (SAR) studies.

Introduction

The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining systemic calcium balance.[3] Its activation in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), thereby reducing blood calcium levels. Positive allosteric modulators, or calcimimetics, such as Calindol, enhance the sensitivity of the CaSR to extracellular calcium, offering a therapeutic strategy for treating secondary hyperparathyroidism.[2]

The development of novel Calindol analogues is a promising avenue for discovering compounds with improved pharmacokinetic profiles and enhanced selectivity. This protocol details the synthesis of a versatile carboxylic acid intermediate, which serves as a platform for generating a diverse library of Calindol amides. The introduction of an amide functionality allows for the exploration of new chemical space and the potential for establishing additional interactions with the target receptor.

This guide provides a comprehensive workflow, from the initial synthesis of the core indole structure to the final amide coupling, complete with mechanistic explanations and visual aids to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of Calindol amides is accomplished via a multi-step sequence, which can be broadly divided into two key stages: the synthesis of the carboxylic acid-functionalized Calindol core and the subsequent amide coupling.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Stage 2: Amide Coupling Starting_Materials Indole-5-carbonitrile & (R)-1-(1-naphthyl)ethanamine Reductive_Amination Reductive Amination Starting_Materials->Reductive_Amination Nitrile_Hydrolysis Nitrile Hydrolysis Reductive_Amination->Nitrile_Hydrolysis Calindol_Acid Calindol-5-carboxylic Acid (Intermediate) Nitrile_Hydrolysis->Calindol_Acid Coupling Amide Coupling (EDC, HOBt) Calindol_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Final_Product This compound Analogue Coupling->Final_Product

Detailed Synthesis Protocols

Stage 1: Synthesis of (R)-N-((5-carboxy-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine (Calindol-5-carboxylic Acid)

This stage involves the synthesis of the key carboxylic acid intermediate. The synthesis starts with a reductive amination between indole-5-carbaldehyde and (R)-1-(1-naphthyl)ethanamine, followed by hydrolysis of a nitrile group to the carboxylic acid. For the purpose of this protocol, we will assume the starting material is indole-5-carbonitrile, which can be reduced to the aldehyde. A more direct route starts from 2-formyl-1H-indole-5-carbonitrile.

3.1.1. Step 1: Reductive Amination to form (R)-N-((5-cyano-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine

This step couples the indole and naphthyl moieties. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

  • Materials:

    • 2-formyl-1H-indole-5-carbonitrile (1.0 eq)

    • (R)-1-(1-naphthyl)ethanamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) (0.1 M)

    • Acetic acid (catalytic amount)

  • Protocol:

    • To a solution of 2-formyl-1H-indole-5-carbonitrile in dichloroethane, add (R)-1-(1-naphthyl)ethanamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

3.1.2. Step 2: Hydrolysis to (R)-N-((5-carboxy-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine

The nitrile group is hydrolyzed under basic conditions to the corresponding carboxylic acid.

  • Materials:

    • (R)-N-((5-cyano-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine (1.0 eq)

    • Ethanol

    • Aqueous sodium hydroxide (6 M)

  • Protocol:

    • Suspend the nitrile intermediate in ethanol.

    • Add aqueous sodium hydroxide solution.

    • Heat the mixture to reflux (approximately 80-90 °C) for 24-48 hours, or until the reaction is complete as monitored by LC-MS.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify to pH 3-4 with 1 M HCl.

    • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Amide Coupling to Synthesize this compound Analogues

This general procedure uses standard peptide coupling reagents to form the amide bond between the Calindol-5-carboxylic acid and a primary or secondary amine.

  • Materials:

    • Calindol-5-carboxylic acid (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (0.1 M)

  • Protocol:

    • Dissolve the Calindol-5-carboxylic acid in DMF.

    • Add EDC and HOBt to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine and DIPEA to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final this compound analogue.

Mechanistic Insights

4.1. Reductive Amination

The reaction between the aldehyde and the primary amine forms a hemiaminal intermediate, which then dehydrates to form an imine. The sodium triacetoxyborohydride, a mild reducing agent, selectively reduces the iminium ion to the more stable secondary amine.

4.2. Amide Bond Formation (EDC/HOBt Coupling)

The formation of the amide bond is facilitated by the coupling reagents EDC and HOBt.

Diagram 2: Mechanism of EDC/HOBt Amide Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of HOBt Ester cluster_2 Nucleophilic Attack and Amide Formation RCOOH Calindol-COOH O_Acyl O-acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt HOBt HOBt Amide Calindol-CONR'R'' HOBt_Ester->Amide + R'R''NH Amine R'R''NH

Data Summary and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Analysis Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationResonances consistent with the proposed structure
LC-MS Purity assessment and mass confirmationSingle peak with the correct mass-to-charge ratio
HRMS Exact mass determinationMeasured mass within 5 ppm of the calculated mass
HPLC Purity determinationPurity >95%

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of novel this compound analogues. The described synthetic route is versatile and allows for the generation of a diverse library of compounds for SAR studies aimed at the development of new and improved CaSR modulators. The mechanistic insights and detailed procedural steps are intended to provide researchers with a solid foundation for the successful synthesis and exploration of this promising class of compounds.

References

  • Kessler, A., et al. (2004). N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor. Bioorganic & Medicinal Chemistry Letters, 14(12), 3345-9. [Link]

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-69. [Link]

  • Petrel, C., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-20. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Calindol via Reduction of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Calindol, a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), through the chemical reduction of its precursor, Calindol Amide.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a step-by-step methodology, explains the underlying chemical principles, and provides critical insights for a successful and efficient synthesis.

Introduction: Clarifying the Chemical Transformation

Calindol, with the chemical name (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine, is a secondary amine of significant interest in pharmacological research.[1] Its precursor, this compound, is an N-substituted amide. A common misconception in organic synthesis is the interchangeability of reaction types. It is crucial to note that the conversion of this compound to Calindol is a reduction reaction, not a hydrolysis.

  • Hydrolysis of an amide would cleave the amide bond to yield a carboxylic acid and an amine. This is not the desired pathway for the synthesis of Calindol.

  • Reduction of an amide, specifically a secondary amide in this case, converts the carbonyl group (C=O) into a methylene group (CH₂), thus yielding a secondary amine.[3][4]

This application note will focus exclusively on the scientifically accurate reductive pathway to synthesize Calindol from this compound.

The Chemistry: Reduction of a Secondary Amide

The reduction of amides to amines is a fundamental transformation in organic synthesis. Due to the resonance stabilization of the amide bond, amides are relatively unreactive and require a powerful reducing agent.[3] Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[3][4][5]

The mechanism of amide reduction by LiAlH₄ involves the following key steps:[3][6][7]

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

  • Formation of a Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate.

  • Elimination of an Aluminate Species: The intermediate collapses, and the oxygen atom, coordinated to the aluminum, is eliminated as a leaving group. This results in the formation of an iminium ion.

  • Second Hydride Attack: A second hydride ion attacks the iminium ion, reducing it to the final amine product.

Experimental Protocol: Synthesis of Calindol from this compound

This protocol outlines the laboratory-scale synthesis of Calindol via the reduction of this compound using Lithium Aluminum Hydride.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
This compoundC₂₁H₁₈N₂O314.381.0 g>98%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.950.48 g95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL>99.9%Acros Organics
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mLAnhydrousFisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.0410 gAnhydrousVWR
Hydrochloric Acid (HCl)HCl36.46As needed1 M aq.J.T. Baker
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated aq.EMD Millipore
Deionized WaterH₂O18.02200 mL-In-house

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent quenching of the LiAlH₄.

    • Place the flask under a gentle stream of nitrogen.

  • Preparation of LiAlH₄ Suspension:

    • Carefully add Lithium Aluminum Hydride (0.48 g, 12.0 mmol) to the reaction flask.

    • Add anhydrous THF (30 mL) to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound (1.0 g, 3.18 mmol) in anhydrous THF (20 mL).

    • Transfer the this compound solution to the dropping funnel.

    • Add the solution dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching the Reaction (Fieser Workup):

    • Caution: This procedure is highly exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add deionized water (0.5 mL) dropwise.

    • Add 15% aqueous sodium hydroxide solution (0.5 mL) dropwise.

    • Add deionized water (1.5 mL) dropwise.

    • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Workup and Extraction:

    • Filter the mixture through a pad of Celite to remove the aluminum salts.

    • Wash the filter cake with diethyl ether (3 x 20 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product, Calindol, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification A Dry Glassware & Assemble B Add LiAlH4 to Flask A->B C Add Anhydrous THF B->C D Cool to 0°C C->D F Dropwise Addition of Amide Solution D->F E Dissolve this compound in THF E->F G Reflux for 4-6 hours F->G H Monitor by TLC G->H I Cool to 0°C H->I J Quench with H2O & NaOH (aq) I->J K Filter Aluminum Salts J->K L Solvent Extraction K->L M Dry with Na2SO4 L->M N Concentrate in vacuo M->N O Column Chromatography N->O P Characterization (NMR, MS) O->P

Caption: Experimental workflow for the synthesis of Calindol.

Expected Results and Troubleshooting

  • Yield: The expected yield of purified Calindol is typically in the range of 70-85%.

  • Purity: Purity should be >98% as determined by analytical techniques such as HPLC or NMR.

  • Troubleshooting:

    • Low Yield: Incomplete reaction (extend reflux time), insufficient LiAlH₄ (use fresh, high-purity reagent), or loss during workup.

    • Incomplete Reaction: Ensure anhydrous conditions are strictly maintained, as moisture will consume the LiAlH₄.

    • Difficult Filtration: If the aluminum salts are gelatinous, add more anhydrous sodium sulfate and stir for an extended period to aid granulation.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching process is highly exothermic and releases hydrogen gas. Perform slowly and with extreme caution in an ice bath.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Hydrosilylative reduction of secondary amides to amines catalyzed by geometry-constrained NNN-cobalt complexes. RSC Publishing. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Reduction of Acid Amides with Lithium Aluminum Hydride. ACS Publications. Retrieved from [Link]

  • PubMed. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Retrieved from [Link]

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Application Notes & Protocols: High-Purity Isolation of Crude Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude Calindol Amide. Recognizing that "this compound" is a specific research compound, this guide is built upon the foundational principles of purifying indole-2-carboxamides, a common and pharmaceutically relevant structural class. The protocols herein are designed to be robust and adaptable, addressing the common challenges associated with purifying polar, heterocyclic active pharmaceutical ingredients (APIs). We detail systematic approaches for impurity characterization, method selection, and execution of three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each protocol is supported by explanations of the underlying chemical principles to empower scientists to rationally troubleshoot and optimize their purification workflows.

Introduction: The Challenge of Indole Amide Purification

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the synthesis of these molecules can often result in a complex crude mixture containing unreacted starting materials, reagents, by-products, and degradation products.[4][5] The inherent polarity of the amide group, combined with the reactivity of the indole ring, presents specific purification challenges, including potential for streaking on silica gel and compound degradation under harsh conditions.[6][7]

Achieving high purity (typically >99.5%) is a non-negotiable requirement for APIs to ensure safety, efficacy, and regulatory compliance, as outlined in guidelines such as the ICH Q3A(R2).[8][9] This guide provides the strategic framework and detailed experimental protocols to navigate these challenges and deliver this compound of certifiable purity.

Preliminary Analysis: Understanding Your Crude Material

Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment identifies the target compound, quantifies the initial purity, and provides a profile of the major impurities, which is critical for selecting the most effective purification strategy.

Key Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for initial assessment and for developing solvent systems for flash chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An initial gradient method can reveal the number of components and their relative retention times.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS, providing molecular weight information for the main component and impurities, which is crucial for their identification.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify major process-related impurities and residual solvents.[10][12]

Common Impurities in Indole Amide Synthesis: Impurities can arise from various sources during synthesis and storage.[8][9][13] For indole amides, these often include:

  • Starting Materials: Unreacted indole-2-carboxylic acid or the corresponding amine.

  • By-products: Formed from side reactions, such as di-acylation or products from acid-catalyzed polymerization of the indole.[14]

  • Reagents: Coupling agents (e.g., EDC, HOBt) and their by-products (e.g., dicyclohexylurea if DCC is used).[3][15]

  • Degradation Products: Indoles can be sensitive to air and light, potentially leading to oxidized or polymerized species.[16][17]

Strategic Selection of Purification Method

The choice of purification technique depends on the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the operation. The following decision workflow provides a logical approach to method selection.

Purification_Strategy Start Crude this compound AssessPurity Assess Purity & Impurity Profile (TLC, HPLC, LC-MS) Start->AssessPurity Decision1 Initial Purity > 90%? Impurities have different solubility? AssessPurity->Decision1 Decision2 Purity 50-90%? Impurities separable by polarity? Decision1->Decision2 No Recrystallization Protocol 1: Recrystallization Decision1->Recrystallization Yes Decision3 Purity < 50% or Difficult Isomers/Analogs? Decision2->Decision3 No FlashChrom Protocol 2: Flash Column Chromatography Decision2->FlashChrom Yes PrepHPLC Protocol 3: Preparative HPLC Decision3->PrepHPLC Yes FinalPurity Final Purity Analysis (HPLC, NMR, MS) Recrystallization->FinalPurity FlashChrom->FinalPurity PrepHPLC->FinalPurity

Caption: Decision workflow for selecting the optimal purification technique.

Detailed Application Protocols

Protocol 1: Recrystallization

Recrystallization is the most cost-effective and scalable method for purifying crystalline solids, provided a suitable solvent system can be found.[18] It relies on the principle that the solubility of the target compound and its impurities differ in a given solvent, and that solubility is temperature-dependent.[19][20]

Causality: The goal is to find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures (and can be filtered off) or soluble at low temperatures (and remain in the mother liquor).

Step-by-Step Methodology:

  • Solvent Screening:

    • Place ~20-30 mg of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water) to each tube.[7][21]

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound near its boiling point.

    • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a high amount of crystalline precipitate.

  • Dissolution:

    • Place the bulk crude this compound in an Erlenmeyer flask (sized so the solvent will fill it to about half). Add a magnetic stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid. Adding excess solvent will reduce the final yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask in an oven. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. This step must be done rapidly to prevent premature crystallization in the funnel.[19]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[19]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[20]

    • Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.

    • Press the crystals firmly on the filter paper with a clean spatula to remove as much solvent as possible.

  • Drying:

    • Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Self-Validation: Check the purity of the crystallized material and the mother liquor by TLC or HPLC. A significant increase in the purity of the solid and a concentration of impurities in the liquor indicates a successful recrystallization.

Protocol 2: Flash Column Chromatography

Flash chromatography is a versatile technique for separating compounds with different polarities on a preparative scale.[22][23] It is the workhorse method for routine purification in synthetic chemistry labs.

Causality: The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).[23] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. For polar indole amides, careful solvent system selection is key.[6][24]

Step-by-Step Methodology:

  • Solvent System (Eluent) Selection:

    • Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives the target this compound a retention factor (Rf) of 0.2-0.35 .[23][25]

    • Ensure that the Rf values of the impurities are sufficiently different from the target compound to allow for separation. For basic compounds like some indole derivatives, adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking on the acidic silica gel.[6]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).[23]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully load it onto the top of the column. This is suitable for samples that are very soluble in the eluent.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[24] This method often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (e.g., 10-15 psi) to begin elution.[23]

    • Collect fractions in an array of test tubes. Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

    • A step gradient (incrementally increasing the solvent polarity) can be used to speed up the elution of more polar compounds after the target compound has been collected.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Self-Validation: Run an HPLC and ¹H NMR of the final product. The absence of impurity peaks in the HPLC chromatogram and a clean NMR spectrum (with correct integrations and absence of impurity signals) validate the purification.

Protocol 3: Preparative HPLC

Preparative HPLC is the method of choice for achieving the highest possible purity, for separating very similar compounds (e.g., isomers), or for final purification of an API.[26][27][28][29]

Causality: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[22][26] Reversed-phase (e.g., C18) chromatography is commonly used, where non-polar compounds are retained longer.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Develop an analytical scale (e.g., 4.6 mm ID column) reversed-phase HPLC method that shows good separation between this compound and its impurities.

    • A typical mobile phase consists of Acetonitrile (ACN) and water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape.

    • Optimize the gradient to maximize resolution around the target peak.

  • Scale-Up Calculation:

    • Scale the flow rate and injection volume from the analytical method to the preparative column dimensions. The goal is to maintain a similar linear velocity of the mobile phase.

    • Column loading capacity must be determined experimentally to avoid peak distortion and loss of resolution. Start with a small injection and gradually increase the amount.

  • Sample Preparation and Purification:

    • Dissolve the crude or partially purified this compound in the mobile phase or a compatible strong solvent (like DMSO or DMF) at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

    • Perform the preparative HPLC run, injecting the sample and collecting fractions corresponding to the target peak using an automated fraction collector.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Pool the fractions that meet the required purity specification (e.g., >99.5%).

    • Remove the organic solvent (e.g., ACN) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a pure, dry powder.

Self-Validation: The purity of each fraction is directly assessed by analytical HPLC. The final pooled product must be analyzed by HPLC, NMR, and MS to confirm its identity, purity, and freedom from residual solvents or HPLC additives.[10][30]

Data Presentation and Purity Confirmation

Final purity should be rigorously documented. A combination of orthogonal analytical techniques provides the most trustworthy data.

Table 1: Example Purity Analysis Data for Purified this compound

Analysis MethodParameterResultSpecification
HPLC Purity (by area %)99.8%≥ 99.5%
Any single impurity0.08%≤ 0.10%
LC-MS Molecular Ion [M+H]⁺Consistent with TheoryConsistent with Theory
¹H NMR Structural IntegrityConforms to StructureConforms to Structure
Residual SolventsEthanol: 500 ppm≤ 5000 ppm (ICH Q3C)
Karl Fischer Water Content0.15%≤ 0.5%

Overall Purification and Analysis Workflow

The entire process, from crude material to certified pure API, follows a logical sequence of purification and analysis.

Full_Workflow cluster_0 Purification Stage cluster_1 Analysis & Certification Stage Crude Crude this compound InitialAnalysis Initial Analysis (TLC, LC-MS) Crude->InitialAnalysis Purify Primary Purification (Recrystallization or Flash) InitialAnalysis->Purify IntermediateAnalysis In-Process Control (HPLC) Purify->IntermediateAnalysis FinalPolish Final Polish (Prep-HPLC) If Required IntermediateAnalysis->FinalPolish Purity < Spec? FinalAnalysis Comprehensive Analysis (HPLC, qNMR, MS, KF) IntermediateAnalysis->FinalAnalysis Purity > Spec? FinalPolish->FinalAnalysis Certificate Certificate of Analysis (CoA) FinalAnalysis->Certificate

Caption: Comprehensive workflow from crude material to certified API.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • ACS Publications. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. [Link]

  • Pharmaceutical Technology. Flash and Prep HPLC Solutions. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • ResearchGate. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]

  • Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ARKAT USA. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • SOP: FLASH CHROMATOGRAPHY. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]

  • YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • Pharma Innovation. API Purity and Impurity. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ACS Omega. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • Chem 21. (2009). Experiment 9 — Recrystallization. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

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Comprehensive Analytical Characterization of Calindol Amide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Calindol is a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), presenting a promising therapeutic agent.[1][2] The synthesis of Calindol involves a critical precursor, Calindol Amide (CAS 374933-28-5), whose purity and structural integrity are paramount to the quality and safety of the final active pharmaceutical ingredient (API).[3] This document provides a comprehensive guide detailing a multi-technique analytical approach for the robust characterization of this compound. We present detailed protocols for spectroscopic, chromatographic, and thermal analysis methods, designed for researchers, quality control scientists, and drug development professionals. The rationale behind each technique and the selection of specific experimental parameters are discussed to provide a framework for confident and accurate material characterization.

Introduction

In pharmaceutical manufacturing, the quality of a final drug product is intrinsically linked to the quality of its starting materials and intermediates. This compound, an intermediate in the synthesis of Calindol, must be rigorously characterized to ensure its identity, purity, and stability.[3] A failure to control the quality of this intermediate can lead to the introduction of impurities that may carry over to the final API, potentially impacting its efficacy and safety profile.

This guide outlines an integrated analytical workflow employing a suite of orthogonal techniques to provide a complete profile of this compound. The methodologies covered are:

  • Spectroscopic Analysis (MS, NMR, FTIR): For unambiguous structural elucidation and identity confirmation.

  • Chromatographic Analysis (RP-HPLC): For quantitative purity assessment and impurity profiling.

  • Thermal Analysis (DSC, TGA): For characterizing critical physicochemical properties of the solid form.

By combining these methods, a self-validating system is created, ensuring that each batch of this compound meets the stringent quality requirements for pharmaceutical production.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide the foundational evidence of a molecule's identity by probing its atomic and molecular structure. For this compound (C₂₁H₁₈N₂O, MW: 314.38 g/mol ), these techniques confirm that the correct compound has been synthesized.[3]

Mass Spectrometry (MS) for Molecular Weight Verification

Expert Rationale: Mass spectrometry is the gold standard for confirming the molecular weight of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a direct and accurate measurement of the molecular mass. Analysis of the fragmentation pattern offers further structural confirmation, with amides often showing characteristic cleavage of the N-CO bond.[4][5]

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive Ion Mode

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 – 150 °C

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₂₁H₁₈N₂O), the expected monoisotopic mass is 314.14, so the [M+H]⁺ ion should be observed at m/z 315.15.

    • Induce fragmentation (MS/MS) on the parent ion (m/z 315.15) to observe characteristic daughter ions, which can be used to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification

Expert Rationale: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of every atom in the molecule. For a complex structure like this compound, ¹H and ¹³C NMR are essential for confirming the presence of the indole and naphthalene ring systems, the ethyl linker, and the critical amide bond. Due to the partial double-bond character of the C-N bond in amides, rotation can be restricted, sometimes leading to the appearance of distinct signals for what might otherwise seem like equivalent groups.[6][7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can help in observing the exchangeable N-H proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to identify include aromatic protons (typically δ 7-8.5 ppm), the amide N-H proton (can be broad, δ 8-9 ppm in DMSO-d₆), and aliphatic protons of the ethyl linker.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the amide carbonyl carbon (typically δ 165-175 ppm), aromatic carbons, and aliphatic carbons.[8]

    • 2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals, providing irrefutable structural proof.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Expert Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the most important vibrations are the amide C=O stretch (Amide I band) and the N-H bend (Amide II band), which are characteristic and confirm the presence of the amide linkage.[10][11]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use any standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–600 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the amide group.

Vibration Band Name Expected Wavenumber (cm⁻¹)[12][13]
C=O StretchAmide I~1630 - 1680
N-H BendAmide II~1510 - 1580
N-H StretchAmide A~3225 - 3280

Chromatographic Method for Purity and Impurity Profiling

Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the quintessential technique for separating and quantifying the main component from any impurities in a sample.[14] A robust reversed-phase HPLC (RP-HPLC) method is critical for determining the purity of this compound and ensuring that levels of process-related impurities or degradation products are within acceptable limits. The choice of a stationary phase is important; while a standard C18 column is often sufficient, a column with an amide-embedded phase can offer alternative selectivity for polar compounds and reduce unwanted interactions.[15]

Protocol: RP-HPLC for Purity Analysis

  • Sample and Standard Preparation:

    • Standard: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

    • Sample: Prepare the sample to be tested at the same concentration as the standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions: The following conditions serve as a starting point and should be optimized and validated for the specific impurity profile.

Parameter Condition
Column Discovery® RP-Amide C16, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30% to 90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min[16]
Column Temperature 30 °C
Detection UV at 280 nm[16]
Injection Volume 10 µL
  • Data Analysis:

    • Calculate the purity of this compound using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities against a reference standard if available, or report them as a percentage of the main peak area.

Physicochemical Characterization with Thermal Analysis

Expert Rationale: Thermal analysis techniques provide critical information about the solid-state properties of a pharmaceutical material, which can influence its stability, handling, and formulation behavior.[17][18] Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphism, while Thermogravimetric Analysis (TGA) assesses thermal stability and quantifies volatile content.[19]

Protocol: DSC for Melting Point and Polymorphism

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. Sharp endotherms are indicative of a pure, crystalline material. The presence of multiple thermal events may indicate polymorphism or impurities.

Protocol: TGA for Thermal Stability and Solvent Content

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Method:

    • Ramp the temperature from 25 °C to a high temperature (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Analyze the resulting weight loss curve. Weight loss at temperatures below ~120 °C typically corresponds to residual solvent or water. The temperature at which significant decomposition begins is an indicator of the material's thermal stability.[20]

Integrated Analytical Workflow

The described techniques should be employed in a logical sequence to build a complete quality profile of this compound. The workflow ensures that the material is first unambiguously identified before its purity and physical properties are assessed.

G cluster_0 Batch Receipt & Initial Checks cluster_1 Structural Identity Confirmation cluster_2 Purity & Physicochemical Profile cluster_3 Final Quality Assessment A This compound Batch B Visual Inspection & Documentation A->B C FTIR (Functional Group Check) B->C D Mass Spectrometry (Molecular Weight) C->D E NMR (1H, 13C) (Definitive Structure) D->E F HPLC (Purity & Impurities) E->F G TGA (Solvent Content & Stability) F->G H DSC (Melting Point & Form) G->H I Data Review & Specification Check H->I J Batch Release / Rejection I->J

Caption: Integrated workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. The integrated approach presented in this guide, combining spectroscopic, chromatographic, and thermal methods, provides a robust and reliable framework for ensuring the identity, purity, and quality of every batch. Adherence to these detailed protocols will empower scientists to make informed decisions, facilitate smooth process development, and ultimately contribute to the production of a safe and effective final drug product.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Labcompare. [Link]

  • Thermal Analysis of Pharmaceuticals. Henven. [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • Mass Spectrometric Analysis of Aliphatic Amides. (1961). Analytical Chemistry. [Link]

  • Mass Spectrometry - Examples. University of Arizona. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? ResearchGate. [Link]

  • 1H NMR Spectrum of Amide Compounds. (2024). University Chemistry. [Link]

  • Compound: CALINDOL (CHEMBL1801356). ChEMBL. [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark. [Link]

  • Calindol | C21H20N2 | CID 9882793. PubChem. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv. [Link]

  • 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). (1998). Macromolecules. [Link]

  • 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. (2018). Organic & Biomolecular Chemistry. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation. [Link]

  • The Determination of Unsubstituted Acid Amides. (1951). Journal of the American Chemical Society. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2011). Pharmacognosy Research. [Link]

  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). (2005). The Journal of Biological Chemistry. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Amide. Wikipedia. [Link]

Sources

Application of Amides in Solid-Phase Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for protocols regarding the direct application of "Calindol Amide" (CAS 374933-28-5) as a linker or building block in solid-phase synthesis did not yield established methodologies in peer-reviewed literature or standard chemical supplier documentation. This compound is primarily documented as an intermediate in the synthesis of Calindol.[1] The structure of this compound, N-[(1S)-1-(1-Naphthyl)ethyl]-1H-indole-2-carboxamide, lacks a secondary functional group amenable to straightforward attachment to a solid support for subsequent chain elongation, which may explain its absence in this context.

This guide, therefore, focuses on the broader and highly relevant application of amide-forming linkers in solid-phase synthesis , a cornerstone of modern drug discovery and peptide science. We will explore the principles, protocols, and applications of these critical reagents, providing the in-depth technical detail requested for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Amide Linkers in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) has transformed the landscape of peptide and peptidomimetic chemistry.[2] A key innovation in this field is the use of a solid support, typically a polymeric resin, to which the growing peptide chain is anchored.[2] This approach simplifies the purification process to mere filtration and washing steps. The choice of linker—the chemical moiety connecting the nascent peptide to the resin—is paramount as it dictates the conditions under which the final product is cleaved and determines the C-terminal functionality.

For the synthesis of C-terminal peptide amides, a critical class of bioactive molecules, specialized amide-forming linkers are employed. These linkers are designed to be stable throughout the iterative cycles of deprotection and coupling but can be selectively cleaved under specific conditions to release the desired peptide amide.

Pillar 1: Expertise & Experience - The "Why" Behind Linker Selection

The choice of an amide linker is not arbitrary; it is dictated by the overall synthetic strategy, particularly the type of N-α-protecting group used for the amino acids. The two predominant strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for N-α-protection, which is removed with trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a strong acid, such as anhydrous hydrogen fluoride (HF), for removal. Consequently, the linker must be stable to TFA but cleavable by HF. The 4-methylbenzhydrylamine (MBHA) resin is a classic choice for this strategy, requiring strong acidolysis for final cleavage to yield the peptide amide.[3]

  • Fmoc/tBu Strategy: This orthogonal strategy employs the base-labile Fmoc group for N-α-protection, which is removed with a mild base like piperidine. The side-chain protecting groups are acid-labile (e.g., tert-butyl). This approach is generally milder and more popular in modern synthesis. The linker for Fmoc/tBu chemistry must be stable to piperidine but cleavable by mild to moderate acids. This has led to the development of a variety of acid-labile amide linkers.

Common Fmoc-Compatible Amide Linkers: A Comparative Overview

The selection of a specific Fmoc-compatible linker often involves a trade-off between lability and stability.

LinkerResin NameCleavage ConditionsKey AdvantagesConsiderations
Rink Amide Rink Amide ResinMildly acidic (e.g., 95% TFA)High acid lability, widely used.[2][4]Can be too labile for very long syntheses.
PAL PAL ResinMildly acidicSimilar to Rink Amide, sometimes gives cleaner products for long sequences.[4]
Sieber Amide Sieber Amide ResinVery mildly acidic (e.g., 1% TFA in DCM)Allows for the synthesis of fully protected peptide amides.[4][5]May not be stable enough for all applications.

Pillar 2: Trustworthiness - Self-Validating Protocols

A robust solid-phase synthesis protocol incorporates checkpoints to validate the completion of each step. This ensures that errors are not carried through the synthesis, which can lead to difficult-to-purify products.

Workflow for Fmoc-Based Peptide Amide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide amide synthesis using an Fmoc/tBu strategy on an amide-forming resin.

Sources

Scale-up synthesis of Calindol utilizing Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of Calindol Utilizing Calindol Amide

For: Researchers, scientists, and drug development professionals.

Title: A Scalable and Efficient Synthesis of Calindol via Reductive Amination of this compound: A Detailed Protocol for Pharmaceutical Development

Abstract

Calindol, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) with significant therapeutic potential.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of Calindol through the reductive amination of its corresponding precursor, this compound. The presented methodology is designed for scalability, safety, and high purity of the final active pharmaceutical ingredient (API). We will delve into the rationale behind the choice of reagents, reaction conditions, and purification strategies, offering insights valuable for process optimization in a drug development setting.

Introduction: The Significance of Calindol and the Need for Scalable Synthesis

Calindol is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium, making it a promising candidate for treating conditions like secondary hyperparathyroidism.[3][4] As research progresses from bench-scale discovery to preclinical and clinical trials, the demand for larger quantities of high-purity Calindol necessitates the development of a robust and scalable synthetic route.

The synthesis of Calindol and its derivatives has been a subject of interest in medicinal chemistry.[3][4] A common approach to constructing the secondary amine linkage in Calindol involves the reductive amination of a suitable aldehyde with an amine or the reduction of an amide. This application note focuses on the latter, utilizing "this compound" as a key intermediate. This strategy offers several advantages, including the potential for a more convergent synthesis and often crystalline, easily purifiable intermediates.

This guide is intended for researchers and process chemists, providing a detailed workflow from the amide precursor to the final API, with an emphasis on practical considerations for scaling up the reaction.

The Synthetic Strategy: From this compound to Calindol

The core of this synthetic protocol is the reduction of the amide functional group in this compound to the corresponding secondary amine, Calindol.

  • This compound: (R)-N-(1-(naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide

  • Calindol: (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine[5]

The chemical transformation is depicted below:

Calindol Synthesis Calindol_Amide This compound ((R)-N-(1-(naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide) Calindol Calindol ((R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine) Calindol_Amide->Calindol Amide Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or BH3-THF) Reducing_Agent->Calindol

Caption: Reaction scheme for the synthesis of Calindol from this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%In-house or custom synthesisEnsure purity by NMR and LC-MS
Lithium Aluminum Hydride (LAH)Granular, 1M in THFSigma-AldrichHighly reactive, handle with care
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse freshly distilled or from a solvent purification system
Diethyl EtherAnhydrousFisher ScientificFor workup
Sodium SulfateAnhydrous, granularVWRFor drying organic layers
Hydrochloric Acid2M aqueous solutionJ.T. BakerFor salt formation and purification
Sodium BicarbonateSaturated aqueous solutionEMD MilliporeFor neutralization
Celite®-Sigma-AldrichFilter aid
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Reflux condenser with a drying tube (calcium chloride or silica gel)

  • Addition funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol: Scale-up Synthesis of Calindol

This protocol is designed for a 10-gram scale synthesis of Calindol from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Amide Reduction cluster_workup Workup and Isolation cluster_purification Purification A 1. Prepare inert atmosphere in the reaction vessel B 2. Dissolve this compound in anhydrous THF A->B C 3. Cool the solution to 0°C B->C D 4. Slowly add LAH solution via addition funnel C->D E 5. Warm to room temperature and then reflux D->E F 6. Monitor reaction progress by TLC or LC-MS E->F G 7. Quench the reaction carefully at 0°C F->G H 8. Filter the mixture through Celite® G->H I 9. Concentrate the filtrate H->I J 10. Dissolve crude product in diethyl ether I->J K 11. Add HCl solution to form the hydrochloride salt J->K L 12. Isolate the precipitate by filtration K->L M 13. Wash and dry the final product L->M

Caption: Step-by-step workflow for the scale-up synthesis of Calindol.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

    • To the flask, add this compound (10.0 g, 1.0 equiv).

    • Add anhydrous THF (200 mL) and stir until the amide is fully dissolved.

  • Amide Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a 1M solution of LAH in THF (1.5 - 2.0 equiv) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The exothermicity of this addition must be carefully managed on a larger scale.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 66°C) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Quenching:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • CAUTION: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Perform this step slowly and with extreme care in a well-ventilated fume hood.

    • Sequentially and slowly add water (e.g., X mL, where X is the grams of LAH used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). This is known as the Fieser workup.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation of Crude Product:

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Calindol as an oil or solid.

  • Purification by Salt Formation:

    • Dissolve the crude product in diethyl ether (150 mL).

    • Slowly add 2M HCl with stirring. The hydrochloride salt of Calindol will precipitate out of the solution.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the precipitate by vacuum filtration, washing the solid with cold diethyl ether.

    • Dry the purified Calindol hydrochloride salt under vacuum to a constant weight.

Results and Discussion

Expected Yield and Purity
ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Appearance White to off-white solid
Causality Behind Experimental Choices
  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of efficiently reducing amides to amines. While other reagents like borane-THF complex could also be used, LAH is often preferred for its high reactivity. However, its pyrophoric nature necessitates careful handling, especially at scale.

  • Anhydrous Conditions: LAH reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for both safety and reaction efficiency.

  • Temperature Control: The initial addition of LAH is highly exothermic. Cooling to 0°C prevents runaway reactions and the formation of byproducts. The subsequent refluxing provides the necessary energy to drive the reaction to completion.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable solid, simplifying the removal of aluminum salts.

  • Purification via Salt Formation: Converting the freebase Calindol to its hydrochloride salt is an effective method for purification. The salt often has better crystallinity and lower solubility in organic solvents, allowing for isolation from non-basic impurities.

Safety and Handling

  • Lithium Aluminum Hydride (LAH): LAH is a water-reactive and pyrophoric solid. Handle it only under an inert atmosphere and away from any sources of moisture. Ensure appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, are worn at all times. Have a Class D fire extinguisher readily available.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system and test for peroxides if the solvent has been stored for an extended period.

  • Hydrogen Gas Evolution: The quenching of LAH produces flammable hydrogen gas. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of Calindol from this compound. By carefully controlling the reaction conditions and employing a safe and effective workup and purification strategy, high yields of pure Calindol hydrochloride can be obtained. This methodology is well-suited for the production of multi-gram to kilogram quantities of Calindol required for further pharmaceutical development.

References

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882793, Calindol. Retrieved from [Link]

  • Gessner, V. H., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-37020. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Calindol Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Calindol and the Rationale for Amide Derivatives

Calindol, chemically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[1][2] The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body.[3] By enhancing the sensitivity of the CaSR to extracellular calcium, calcimimetics like Calindol can effectively suppress the secretion of parathyroid hormone (PTH), making them valuable therapeutic agents for treating conditions such as secondary hyperparathyroidism.[1] The indole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities.[4][5]

While Calindol itself is an amine, the synthesis of its amide derivatives presents a compelling strategy for structure-activity relationship (SAR) studies. The introduction of an amide bond in place of the amine can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. These modifications can, in turn, influence the compound's potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental framework for the synthesis of "Calindol Amides," defined here as amide derivatives formed by coupling Calindol with a carboxylic acid.

Strategic Considerations in Calindol Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[6][7] The direct reaction is generally not feasible due to the formation of a non-reactive carboxylate-ammonium salt.[6] Therefore, the use of coupling reagents is standard practice in modern organic synthesis.

This guide will focus on two of the most widely used and effective classes of coupling reagents:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to racemization and other side reactions, so an additive such as N-hydroxybenzotriazole (HOBt) is often included to form a more stable and selective active ester.[8]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate activated esters with minimal side reactions and racemization.[8] They are particularly useful for sterically hindered substrates and for preserving stereochemical integrity.[7]

The choice of solvent is also critical. Anhydrous aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the activated intermediates.[6][8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acidic byproducts of the reaction and to deprotonate the amine starting material, thereby increasing its nucleophilicity.[6][8]

Experimental Protocols for this compound Synthesis

The following protocols describe the synthesis of a representative this compound, N-((1H-indol-2-yl)methyl)-N-(1-(naphthalen-1-yl)ethyl)acetamide, by coupling Calindol with acetic acid. These protocols can be adapted for a wide range of carboxylic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
Calindol≥98%Commercially Available
Acetic AcidGlacialSigma-Aldrich
EDC·HClSynthesis GradeBenchChem
HOBtSynthesis GradeBenchChem
HATUSynthesis GradeBenchChem
DIPEAAnhydrous, ≥99.5%Sigma-Aldrich
DMFAnhydrous, ≥99.8%Sigma-Aldrich
DCMAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated aq. NaHCO₃
Brine
Anhydrous Na₂SO₄
Silica Gel230-400 mesh
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt for the activation of the carboxylic acid.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Calindol (1.0 eq), acetic acid (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to Calindol.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Reaction Mechanism Visualization:

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt Calindol_NH Calindol (R'-NH) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC Urea Amide This compound (R-CONHR') HOBt_Ester->Amide + Calindol - HOBt Urea Urea Byproduct

Caption: EDC/HOBt mediated amide bond formation.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the uronium salt HATU, which is known for its high efficiency and low rates of racemization.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Calindol (1.0 eq) in anhydrous DMF.

  • Add the Calindol solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1 (steps 8-12).

Reaction Mechanism Visualization:

HATU_Mechanism cluster_activation Activation RCOOH Carboxylic Acid (R-COOH) OAt_Ester OAt-Active Ester RCOOH->OAt_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Calindol_NH Calindol (R'-NH) Amide This compound (R-CONHR') OAt_Ester->Amide + Calindol TMU Tetramethylurea

Caption: HATU mediated amide bond formation.

Workflow for this compound Synthesis and Purification

The overall experimental workflow, from reagent preparation to the isolation of the final product, is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Prepare Reagents (Calindol, Carboxylic Acid, Coupling Agent, Base, Solvent) setup 2. Set up Reaction (Inert Atmosphere, 0°C to RT) reagents->setup monitor 3. Monitor Progress (TLC, LC-MS) setup->monitor quench 4. Quench Reaction monitor->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate in vacuo dry->concentrate chromatography 8. Flash Chromatography concentrate->chromatography characterization 9. Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: General workflow for this compound synthesis.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile framework for the synthesis of this compound derivatives. By systematically varying the carboxylic acid coupling partner, researchers can generate a library of novel compounds for SAR studies. This will enable a deeper understanding of the structural requirements for potent and selective modulation of the calcium-sensing receptor, potentially leading to the development of new and improved therapeutics for a range of calcium-related disorders. Subsequent biological evaluation of these synthesized amides will be crucial in determining their efficacy as CaSR modulators.

References

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]

  • Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-37020. [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic and medicinal chemistry letters, 1(1), 11. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemguide. The Preparation of Amides. Available at: [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

  • Al-Mourabit, A., et al. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 1(9), 1727-1742. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9819875, Calindol. Retrieved January 12, 2026 from [Link].

  • Journal of Visualized Experiments. Amide Bond Formation. Available at: [Link]

  • Royal Society of Chemistry. (2010). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Zhang, W., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(11), 609. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calindol Amide is an indole carboxamide derivative utilized in scientific research as an intermediate in the production of Calindol, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] Proper handling and storage of this compound are critical to ensure researcher safety, maintain compound integrity, and achieve reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its safe handling. Amides, as a class, exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[4] While generally considered neutral, they can show weak acidity or basicity under specific conditions.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide[6][7]
CAS Number 374933-28-5[1][7]
Molecular Formula C₂₁H₁₈N₂O[1][7]
Molecular Weight 314.38 g/mol [1][7]
Appearance White to off-white solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), and Methanol.[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively documented in publicly available literature, the general nature of amide compounds and laboratory chemicals necessitates a cautious approach.[8]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and serious eye irritation.

Causality Behind PPE Selection: The selection of PPE is not merely a procedural step but a critical barrier against potential exposure. The primary routes of exposure for a solid compound like this compound are inhalation of airborne particles and direct skin or eye contact.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecification and Rationale
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact during handling.
Eye Protection Safety Glasses with Side Shields or GogglesProtects against accidental splashes or airborne particles entering the eyes.[8]
Body Protection Laboratory CoatPrevents contamination of personal clothing and protects the skin from spills.
Respiratory Protection N95 Respirator or Use of a Fume HoodRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles.

Handling Procedures: From Receipt to Experiment

Adherence to a systematic workflow minimizes the risk of contamination and exposure.

Material Receipt and Inspection

Upon receiving a shipment of this compound, it is crucial to inspect the container for any signs of damage or leakage. The container should be tightly closed to prevent moisture absorption.[9] Verify that the product name, CAS number, and lot number on the container match the certificate of analysis.

Weighing Protocol

The process of weighing the solid compound presents a significant risk for generating airborne dust.

Protocol: Weighing this compound

  • Preparation: Don all required PPE as outlined in Table 2. Ensure an analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which could affect its stability.[2]

  • Weighing: Tare a suitable weighing vessel on the analytical balance. Carefully transfer the desired amount of this compound powder to the vessel using a clean spatula.

  • Closure: Immediately and securely close the main container of this compound.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste according to institutional guidelines.

Solution Preparation

Preparing stock solutions requires careful solvent selection and handling to ensure the compound fully dissolves and remains stable.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene or glass vials

    • Calibrated micropipettes

  • Procedure:

    • Weigh the desired amount of this compound (e.g., 3.14 mg for 1 mL of a 10 mM solution) following the weighing protocol above.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particulates.

G cluster_prep Preparation cluster_weigh Weighing & Dissolution cluster_storage Storage Don_PPE Don Appropriate PPE Equilibrate Equilibrate Compound to Room Temp Don_PPE->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex_Sonicate Vortex / Sonicate to Dissolve Add_Solvent->Vortex_Sonicate Aliquot Aliquot into Working Volumes Vortex_Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for Preparing this compound Stock Solution.

Storage and Stability

The stability of amide compounds can be influenced by temperature, pH, and the presence of moisture.[10] Proper storage is therefore essential to preserve the compound's chemical integrity and biological activity.

Solid Compound Storage

The solid form of this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] This minimizes degradation from heat and moisture. The storage area should be dry and well-ventilated.[11]

Solution Storage

Stock solutions of this compound, particularly in DMSO, are best stored frozen to prevent degradation.

  • Short-term Storage: For use within 1 month, store aliquots at -20°C.[12]

  • Long-term Storage: For storage up to 6 months, store aliquots at -80°C.[12]

Trustworthiness of Aliquoting: The practice of creating single-use aliquots is a self-validating system. It prevents the degradation that can occur with repeated freeze-thaw cycles of the main stock solution, ensuring that each experiment is performed with a compound of consistent quality.

Table 3: Recommended Storage Conditions

FormTemperatureDurationRationale
Solid 2-8°CLong-termPrevents thermal and hydrolytic degradation.[2]
Solution (in DMSO) -20°C≤ 1 monthMinimizes degradation for short-term use.[12]
Solution (in DMSO) -80°C≤ 6 monthsPreserves solution integrity for long-term use.[12]

Spill and Waste Management

In the event of a spill, the primary objective is to contain the material and prevent personnel exposure.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in these application notes provide a framework for the safe and effective handling and storage of this compound. By understanding the rationale behind each step—from PPE selection to storage conditions—researchers can ensure the safety of laboratory personnel, maintain the integrity of the compound, and generate reliable and reproducible scientific data.

References

  • National Center for Biotechnology Information. (n.d.). Calindol. PubChem Compound Summary for CID 9882793. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2023). Safety data sheet. Retrieved from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Corrosive Solids. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

  • Zhang, C., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-37020. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical research, 4(1), 42–45. Retrieved from [Link]

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Calindol Amide: A Potent Allosteric Modulator of the Calcium-Sensing Receptor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Calcium-Sensing Receptor with Calindol Amide

The calcium-sensing receptor (CaSR) is a vital component of cellular signaling, playing a crucial role in maintaining calcium homeostasis throughout the body.[1][2] As a member of the G-protein coupled receptor (GPCR) family C, the CaSR is a key therapeutic target for a range of disorders, including hyperparathyroidism.[1][3] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated approach to fine-tuning receptor activity.[3] this compound and its derivatives represent a class of potent and selective positive allosteric modulators (PAMs) of the CaSR, making them valuable tools in medicinal chemistry and drug development.[4]

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, protocols for its characterization, and its potential therapeutic applications.

Mechanism of Action: How this compound Modulates CaSR Activity

This compound functions as a positive allosteric modulator, or "calcimimetic," of the CaSR.[4] This means that it enhances the sensitivity of the receptor to its primary endogenous ligand, extracellular calcium (Ca²⁺).[3] Unlike direct agonists, this compound has little to no agonist activity on its own in the presence of the wild-type receptor's extracellular domain (ECD).[5] Instead, it binds to the seven-transmembrane (7TM) domain of the receptor, inducing a conformational change that potentiates the intracellular signaling cascade initiated by Ca²⁺ binding to the ECD.[5]

This allosteric modulation leads to an amplification of the CaSR-mediated signaling pathways, primarily through the activation of G-proteins Gq/11 and Gi/o.[2] Activation of these pathways results in downstream effects such as the inhibition of parathyroid hormone (PTH) secretion.[1]

Below is a diagram illustrating the allosteric modulation of the CaSR by this compound.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ca2+ Ca²⁺ CaSR CaSR (Inactive) Ca2+->CaSR Binds to ECD Calindol Calindol Amide Calindol->CaSR Binds to 7TM (Allosteric Site) CaSR_Active CaSR (Active) CaSR->CaSR_Active Conformational Change G_Protein G-Protein (Inactive) CaSR_Active->G_Protein Activates G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active Signaling Downstream Signaling G_Protein_Active->Signaling

Caption: Allosteric modulation of the CaSR by this compound.

Structure-Activity Relationship (SAR) of Calindol Derivatives

Comprehensive structure-activity relationship (SAR) studies have been conducted on Calindol to optimize its potency and selectivity.[4] Key findings from these studies provide valuable insights for the design of novel CaSR modulators:

  • Indole Moiety: Substitutions at the 4, 5, or 7-position of the indole ring can significantly impact activity. For instance, a nitro group at the 7-position (7-nitrocalindol) resulted in a 6-fold increase in activity compared to the parent compound.[4]

  • Naphthyl Moiety: Replacement of the naphthyl group with other aromatic systems, such as phenyl or biphenyl, has generally been shown to be detrimental to calcimimetic activity.[4]

These SAR insights are crucial for medicinal chemists aiming to develop next-generation calcimimetics with improved pharmacological profiles.

Calindol Derivative Modification EC₅₀ (nM) Fold Change vs. Calindol Reference
CalindolParent Compound~1201x[4]
7-Nitrocalindol7-NO₂ on indole206x more active[4]
4-Phenylcalindol4-Phenyl on indoleEquipotent~1x[4]
4-Hydroxycalindol4-OH on indoleEquipotent~1x[4]
5-Hydroxycalindol5-OH on indoleEquipotent~1x[4]

Experimental Protocols for the Application of this compound

The following protocols provide a framework for characterizing the activity of this compound and similar CaSR modulators in a laboratory setting.

Protocol 1: In Vitro Characterization of CaSR Activation using a Calcium Mobilization Assay

This protocol describes a common method to assess the potency and efficacy of this compound by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the CaSR.

Objective: To determine the EC₅₀ of this compound in potentiating Ca²⁺-induced CaSR activation.

Materials:

  • HEK293 cells stably expressing the human CaSR (HEK293-CaSR).

  • This compound stock solution (in DMSO).

  • Fura-2 AM or other suitable calcium indicator dye.

  • HEPES-buffered saline (HBS).

  • Varying concentrations of CaCl₂.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with dual excitation/emission capabilities.

Experimental Workflow:

Caption: Workflow for the in vivo evaluation of PTH secretion.

Step-by-Step Methodology:

  • Animal Acclimatization: House the animals under standard conditions and allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer this compound or the vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood Collection: Collect blood samples from the animals at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Serum Separation: Process the blood samples to separate the serum.

  • PTH Measurement: Measure the concentration of PTH in the serum samples using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the effect of this compound on serum PTH levels over time compared to the vehicle control group.

Expert Insights: The choice of animal model and the route of administration will depend on the specific research question and the pharmacokinetic properties of the compound. It is crucial to establish a baseline PTH level for each animal before compound administration.

Therapeutic Potential and Future Directions

The ability of this compound and its derivatives to positively modulate the CaSR highlights their therapeutic potential for treating conditions characterized by excessive PTH secretion, such as secondary hyperparathyroidism in patients with chronic kidney disease. [1][3]Furthermore, the exploration of CaSR modulators extends to other potential indications, including certain genetic disorders related to CaSR dysfunction. [1][6] Future research in this area will likely focus on:

  • Developing more potent and selective CaSR modulators: Leveraging SAR data to design compounds with improved efficacy and reduced off-target effects. [4]* Investigating novel therapeutic applications: Exploring the role of CaSR modulation in other physiological processes and disease states.

  • Understanding the structural basis of allosteric modulation: Utilizing techniques like cryo-electron microscopy to elucidate the precise binding interactions of allosteric modulators with the CaSR, which can guide rational drug design. [2][7]

Conclusion

This compound serves as a valuable pharmacological tool and a promising lead scaffold for the development of novel therapeutics targeting the calcium-sensing receptor. Its well-characterized mechanism as a positive allosteric modulator, coupled with a growing body of structure-activity relationship data, provides a solid foundation for further research in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize and build upon the potential of this compound and its derivatives in the pursuit of innovative treatments for CaSR-related disorders.

References

  • Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-37020. Available at: [Link]

  • Bouskri, Z., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 656-667. Available at: [Link]

  • Latus, N., et al. (2024). Discovery and pharmacological characterization of nanobodies acting as potent positive allosteric modulators of the calcium-sensing receptor. bioRxiv. Available at: [Link]

  • Cook, A. E., et al. (2021). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacology & Translational Science, 4(3), 1255-1267. Available at: [Link]

  • Park, J., et al. (2022). Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. Nature, 608(7924), 833-840. Available at: [Link]

  • Lin, Y., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. Proceedings of the National Academy of Sciences, 117(35), 21639-21649. Available at: [Link]

  • Leach, K., et al. (2016). Towards a structural understanding of allosteric drugs at the human calcium-sensing receptor. Cellular Signalling, 28(7), 678-691. Available at: [Link]

  • Cook, A. E., et al. (2018). Dual Action Calcium-Sensing Receptor Modulator Unmasks Novel Mode-Switching Mechanism. iScience, 9, 393-405. Available at: [Link]

  • Xu, P., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Nature Communications, 14(1), 8443. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations. Molecules, 27(19), 6586. Available at: [Link]

  • Bräuner-Osborne, H., et al. (2007). Allosteric Modulation of the Calcium-Sensing Receptor. Current Neuropharmacology, 5(3), 183-194. Available at: [Link]

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Troubleshooting & Optimization

Common side reactions in Calindol Amide formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amide bond formation. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of pharmaceutical and chemical synthesis, it is frequently plagued by challenging side reactions that can compromise yield, purity, and chiral integrity.[1][2] This guide is designed to provide in-depth troubleshooting for the most common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical mechanisms and provide robust, field-proven solutions.

Since "Calindol" is not a standard chemical nomenclature, this guide focuses on the universally critical amide bond formation reactions that are fundamental to the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, high-frequency problems in a direct question-and-answer format.

Issue 1: Racemization or Epimerization of Chiral Centers

Question: My reaction is producing a mixture of diastereomers/enantiomers. How can I suppress the loss of stereochemical integrity at the α-carbon of my carboxylic acid?

Root Cause Analysis: Racemization is a major challenge, especially when coupling N-protected amino acids or other chiral carboxylic acids.[1][3] The loss of stereochemistry occurs when the α-proton becomes acidic and is abstracted by a base, leading to a planar enolate or a related intermediate.[4][5] This is most often facilitated by two primary mechanisms:

  • Direct Enolization: A base in the reaction mixture directly abstracts the α-proton of the activated carboxylic acid.[4][5]

  • Oxazolone Formation: The activated carboxylic acid intermediate can cyclize to form a 5(4H)-oxazolone.[5][6] The protons on these intermediates are highly acidic and are readily abstracted, leading to rapid racemization.[4][5][7] This pathway is particularly prevalent when using strong activating agents like carbodiimides.

The choice of coupling reagent, base, and additives significantly influences which mechanism dominates and the overall extent of epimerization.[3][7]

Solutions & Protocols:

StrategyMechanism of ActionRecommended Protocol
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the highly reactive O-acylisourea intermediate (formed from carbodiimides like DCC/EDC) to generate an active ester.[7][8][9] This active ester is more stable and less prone to oxazolone formation and racemization.[7][9]1. Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).2. Add the coupling reagent (e.g., EDC, 1.1 eq) and the additive (e.g., HOBt or Oxyma, 1.1 eq).3. Stir for 15-30 minutes at 0°C for pre-activation.4. Add the amine (1.0 eq) and the appropriate base (e.g., DIPEA, 2.0 eq).5. Allow the reaction to slowly warm to room temperature and monitor by LC-MS.[10]
Choice of Base The basicity and steric hindrance of the base are critical.[7] Highly basic amines like triethylamine (TEA) can promote racemization. Sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred.[4][7] For exceptionally sensitive substrates, 2,4,6-collidine can be even more effective at suppressing racemization due to its combination of weaker basicity and significant steric bulk.[7]Substitute TEA with DIPEA or NMM. For highly sensitive substrates, consider using 2,4,6-collidine. Always use the minimum necessary amount of base.
Coupling Reagent Some coupling reagents are inherently less likely to cause racemization. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) often give excellent results with low epimerization.[11][12][13] Propylphosphonic anhydride (T3P®) in combination with a mild base like pyridine has also been shown to be highly effective for suppressing epimerization.[1][11]For racemization-prone couplings, switch from a standard carbodiimide-only protocol to HATU/DIPEA or T3P/pyridine.[1][11]
Low Temperature Running the reaction at lower temperatures (e.g., starting at 0°C or even -15°C) reduces the rate of both the desired reaction and the undesired racemization, often favoring the former.[10][11]Perform the pre-activation and initial coupling steps at 0°C before allowing the reaction to slowly warm to room temperature.

Visualizing the Racemization Pathway:

G cluster_0 Racemization Mechanisms cluster_1 Mitigation Strategy Activated_Acid Activated Chiral Carboxylic Acid Oxazolone Oxazolone Intermediate (Highly Prone to Racemization) Activated_Acid->Oxazolone Cyclization Enolate Enolate Intermediate (Achiral) Activated_Acid->Enolate Base-mediated Proton Abstraction Additive Additive (HOBt, Oxyma) Active_Ester More Stable Active Ester Activated_Acid->Active_Ester Interception by Additive Racemized_Product Racemized/ Epimerized Amide Oxazolone->Racemized_Product Amine Attack Enolate->Racemized_Product Amine Attack Desired_Product Desired Chiral Amide Active_Ester->Desired_Product Amine Attack G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide EDC / DCC Carbodiimide->O_Acylisourea Desired_Amide Desired Amide O_Acylisourea->Desired_Amide Attack by Amine (Desired Pathway) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine R'-NH2 Amine->Desired_Amide

Caption: Competing pathways in carbodiimide coupling.

Frequently Asked Questions (FAQs)

Q1: My yield is very low, even with minimal side products. What should I check first?

A1: Low yield often points to issues with reagents or fundamental reaction conditions. [10]* Reagent Quality: Ensure your coupling reagents are fresh. Carbodiimides are moisture-sensitive, and older bottles of aminium reagents like HATU can degrade.

  • Anhydrous Conditions: Water will hydrolyze the activated acid intermediate back to the starting material. Always use anhydrous solvents and dry glassware. [10]* Acid-Base Reaction: A simple acid-base reaction between your carboxylic acid and amine can form a salt, rendering the amine non-nucleophilic. [10][14]This is why a tertiary base (like DIPEA) is added to neutralize any HCl or H+ generated during the reaction and to ensure the amine remains in its free, nucleophilic form. [10]* Steric Hindrance: If either your acid or amine is particularly bulky, the reaction rate may be extremely slow. [10]In these cases, switching to a more potent coupling reagent (like HATU) or converting the acid to a more reactive acyl chloride may be necessary. [10][15][16] Q2: Can I use acyl chlorides for amide formation? What are the common pitfalls?

A2: Yes, reacting an amine with an acyl chloride is a very common and effective method. [16][][18]The acyl chloride is more electrophilic than the corresponding carboxylic acid. [18]However, there are key considerations:

  • Vigorous Reaction: The reaction is often highly exothermic and rapid. [16][19]It should be performed at low temperatures with slow addition of the acyl chloride to the amine solution.

  • Stoichiometry: The reaction produces one equivalent of HCl. [20]Therefore, you must use at least two equivalents of the amine (one to form the amide, one to act as a base to neutralize the HCl) or, more commonly, one equivalent of the amine and one equivalent of an external non-nucleophilic base like pyridine or DIPEA. [18]* Moisture Sensitivity: Acyl chlorides are extremely sensitive to moisture and will readily hydrolyze back to the carboxylic acid. [21]All reactions must be conducted under strictly anhydrous conditions.

Q3: What is the difference between HBTU, HATU, and HCTU?

A3: These are all related aminium/uronium-type coupling reagents that are highly efficient and generally lead to low racemization. [13]* HBTU: A classic and effective reagent.

  • HATU: Contains a 7-aza-benzotriazole core instead of a benzotriazole. This makes it more reactive and often more effective at suppressing racemization than HBTU. It is particularly useful for coupling hindered amino acids or forming difficult amide bonds.

  • HCTU: The chlorine atom makes the central carbon more electrophilic, leading to extremely fast reaction rates. It is often used in automated peptide synthesizers where speed is critical.

References
  • Albericio, F., & Carpino, L. A. (2012). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Fletcher, A. M., & Baxendale, I. R. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(2), 222–225. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]

  • Ismail, I., & Al-Harrasi, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4939. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]

  • Izdebski, J., & Orłowska, A. (1993). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 42(3), 282-286.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus.
  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(8), 1437-1441.
  • Carbodiimides and Additives. (2021). AAPPTec. Retrieved January 12, 2026, from [Link]

  • Miller, S. J., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • An improved method of amide synthesis using acyl chlorides. (2025).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 12, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 82(19), 10174–10184.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved January 12, 2026, from [Link]

  • Synthesis of novel amides and related compounds with applications in medicinal chemistry. (2023). University of Sussex. Figshare.
  • Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved January 12, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2020). Organic Process Research & Development, 24(8), 1436-1471.
  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved January 12, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond form
  • Reactions of Acyl Chlorides. (2016, October 3). MaChemGuy. [Video]. YouTube. [Link]

  • amide coupling help. (2022, March 24). r/Chempros. Reddit. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). Tetrahedron Letters, 54(39), 5343-5346.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Optimizing Calindol Synthesis from Amide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Bischler-Napieralski Reaction

Welcome to the technical support center for "Calindol" synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of 3,4-dihydroisoquinoline cores, the structural class to which Calindol belongs. The primary focus is the intramolecular cyclization of β-arylethylamides via the Bischler-Napieralski reaction, a cornerstone transformation in alkaloid and pharmaceutical synthesis.[1][2][3]

As Senior Application Scientists, we understand that moving from a literature procedure to a successful bench-scale reaction requires navigating numerous practical challenges. This guide provides in-depth troubleshooting, explains the causality behind experimental choices, and offers robust protocols to ensure reproducible success.

Section 1: The Core Reaction - Mechanism & Critical Parameters

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline scaffold from readily available β-arylethylamides.[1][2] The reaction is an intramolecular electrophilic aromatic substitution driven by a strong dehydrating agent, often referred to as a condensing agent.[2][4]

1.1. The Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through the activation of the amide carbonyl, making it sufficiently electrophilic to be attacked by the electron-rich aromatic ring. While slight variations exist depending on the conditions, the most widely accepted pathway involves the formation of a highly reactive nitrilium ion intermediate.[1][2][5]

  • Step 1: Activation. The amide oxygen attacks the Lewis acidic condensing agent (e.g., POCl₃), forming an activated intermediate.[5]

  • Step 2: Dehydration. This intermediate eliminates a phosphate group to form a highly electrophilic nitrilium ion.[1][5]

  • Step 3: Cyclization. The adjacent electron-rich aryl ring acts as a nucleophile, attacking the nitrilium ion in an intramolecular electrophilic aromatic substitution to form a new six-membered ring.[1][3]

  • Step 4: Rearomatization. A proton is lost, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydroisoquinoline product.

Bischler_Napieralski_Mechanism Simplified Bischler-Napieralski Reaction Mechanism Amide β-Arylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ (Activation) Nitrilium Nitrilium Ion (Key Electrophile) Activated->Nitrilium - (OPO₂Cl₂) (Dehydration) Cyclized Cyclized Intermediate (Spirocyclic Cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline (Calindol Core) Cyclized->Product - H⁺ (Rearomatization) Experimental_Workflow Start 1. Setup (Dry Glassware, N₂) Reagents 2. Add Amide, Solvent, & POCl₃ Start->Reagents Heat 3. Heat to Reflux (Monitor by TLC) Reagents->Heat Quench 4. Cool & Quench (Pour onto ice) Heat->Quench Reaction Complete Basify 5. Basify to pH > 12 (Cold NaOH(aq)) Quench->Basify Extract 6. Extract with DCM Basify->Extract Purify 7. Dry, Concentrate, & Purify (Chromatography) Extract->Purify End Pure 'Calindol' Core Purify->End

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Technical Support Center: Chromatography Purification of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the chromatographic purification of Calindol Amide. As an intermediate in the synthesis of Calindol, achieving high purity of this compound is critical for the success of subsequent reactions and the overall quality of the final product.[1] This guide is structured to address the common and specific challenges you may encounter during the purification process, providing not just solutions but also the underlying principles to empower you to make informed decisions in your research.

This compound, with its molecular formula C₂₁H₁₈N₂O, possesses characteristics—namely its indole and amide functionalities—that can present unique challenges in chromatography.[1] This guide will equip you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My this compound is eluting in the void volume or showing very little retention on my C18 column. What is causing this and how can I fix it?

Answer:

This is a common issue when dealing with compounds that have a degree of polarity. While this compound has a significant hydrophobic core, its amide group can contribute to its polar character, potentially leading to insufficient interaction with a standard C18 stationary phase, especially in highly organic mobile phases.[2][3]

Causality and Troubleshooting Steps:

  • Insufficiently Aqueous Mobile Phase: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. If your mobile phase is too rich in organic solvent (e.g., acetonitrile or methanol), the compound will have a higher affinity for the mobile phase and elute quickly.

    • Protocol: Start with a higher percentage of the aqueous component in your mobile phase. If you are running a gradient, ensure your initial conditions are sufficiently aqueous. For isocratic elution, systematically decrease the organic solvent percentage. A good starting point for method development is a gradient of 5-95% acetonitrile in water.[3]

  • Use of a More Polar Stationary Phase: If increasing the aqueous content of the mobile phase doesn't provide adequate retention, consider a stationary phase with a different selectivity.

    • Recommendation: An embedded polar group (EPG) or a phenyl-hexyl column can offer alternative selectivity for polar analytes.[4]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase with a high organic content mobile phase, promoting retention of polar compounds.[4]

Data Summary: Recommended Starting Conditions for RP-HPLC

ParameterRecommendationRationale
Column C18, 4.6 x 250 mmStandard starting point for reversed-phase.[2]
Mobile Phase A 0.1% TFA or Formic Acid in WaterAcid modifier to improve peak shape.
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileCommon organic modifier.
Gradient 10% to 95% B over 20 minutesA good starting gradient for method development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 280 nm (Indole Chromophore)The indole ring has strong UV absorbance.
Issue 2: Peak Tailing in Chromatographic Purification

Question: My this compound peak is showing significant tailing in both my reversed-phase and normal-phase systems. What's the cause and solution?

Answer:

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a molecule like this compound, the likely culprits are interactions with surface silanol groups on the silica backbone of the stationary phase.

Causality and Troubleshooting Steps:

  • Silanol Interactions (Normal and Reversed-Phase): The indole nitrogen and the amide group in this compound can interact with acidic silanol groups on the silica surface, leading to tailing.[2][4]

    • Solution (Normal-Phase): Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1% in your ethyl acetate/hexane mixture). This will mask the active silanol sites.

    • Solution (Reversed-Phase): Use a high-purity, end-capped column to minimize accessible silanols. Additionally, ensure your mobile phase pH is low (around 2.5-4) by using an acid modifier like TFA or formic acid. This protonates the basic sites on the analyte and suppresses the ionization of the silanols.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Protocol: Reduce the sample concentration or injection volume and re-run the analysis. If the peak shape improves, column overload was the issue.

Workflow for Troubleshooting Peak Tailing

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Technical Support Center: Calindol Amide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide for Calindol Amide degradation pathways and prevention.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the chemical integrity of this compound during experimentation and storage. Our goal is to equip you with the knowledge to anticipate, identify, and prevent degradation, ensuring the reliability and reproducibility of your results.

This compound (CAS 374933-28-5) is a key intermediate in the synthesis of Calindol, a positive allosteric modulator of the human calcium-sensing receptor.[1][2] Its molecular structure, featuring a secondary amide linkage between an indole and a naphthalene moiety, contains several functional groups that can be susceptible to degradation under common laboratory conditions.[3] Understanding its stability profile is paramount for its effective use.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily driven by four pathways, dictated by its chemical structure:

  • Hydrolysis: This is the most common degradation route for any amide-containing compound.[4] The amide bond is cleaved by reaction with water, a process that can be significantly accelerated by acidic or basic conditions, especially when combined with heat.[5][6] This reaction would break this compound into its constituent carboxylic acid (an indole derivative) and amine (a naphthalene derivative).

  • Oxidation: The electron-rich indole ring and the naphthalene system are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents.[4] While amides themselves are relatively resistant to oxidation, other parts of the molecule may not be.[7]

  • Photodegradation: Aromatic systems like indole and naphthalene are chromophores that absorb UV and visible light.[8] This absorbed energy can trigger photochemical reactions, leading to the formation of reactive radical species and subsequent degradation.[9][10]

  • Thermal Degradation: While generally stable at ambient temperatures, amides can decompose under high heat.[11] The degradation process at elevated temperatures typically involves the cleavage of the C-N bond and other covalent bonds.[12]

Q2: How do pH and temperature impact the stability of this compound in solution?

A2: Both pH and temperature are critical factors.

  • pH: Amides are significantly more stable than esters but are not immune to pH-dependent hydrolysis.[4][13]

    • Acidic Conditions (pH < 4): In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[5][14]

    • Alkaline Conditions (pH > 9): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon to initiate hydrolysis. This process is also highly temperature-dependent.[14][15]

    • Recommendation: For maximum stability in solution, maintain a pH as close to neutral (pH 6-8) as possible.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing samples, especially solutions, at reduced temperatures (e.g., 2-8°C or -20°C) is a crucial step in minimizing both hydrolysis and potential oxidative degradation.[4][16]

Q3: My this compound is stored as a solid. Do I still need to be concerned about degradation?

A3: Yes, although the rate of degradation is significantly lower in the solid state compared to in solution. The primary concerns for solid-state stability are:

  • Moisture: Ambient humidity can introduce enough water over time to cause slow hydrolysis, particularly if the material is hygroscopic or stored improperly.

  • Light: Photodegradation can occur in the solid state if the material is exposed to light, leading to discoloration and impurity formation on the surface of the powder.[4]

  • Oxygen: Surface oxidation can occur upon prolonged exposure to air.

Causality: The reduced molecular mobility in the solid state dramatically slows down bimolecular reactions like hydrolysis. However, surface-level reactions like photooxidation can still proceed. Therefore, proper storage is essential even for the solid compound.

Q4: What are the likely degradation products I might see in an analysis?

A4: The most probable degradation products would arise from hydrolysis of the central amide bond. This would yield two smaller molecules:

  • 2-Indolecarboxylic acid (or a derivative thereof)

  • (1R)-1-(1-Naphthyl)ethanamine (or a derivative thereof)

Identifying these specific products via techniques like LC-MS can serve as strong evidence that hydrolysis is the primary degradation pathway.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the potential degradation routes for this compound based on general chemical principles.

G cluster_main This compound Degradation cluster_products Degradation Products Calindol_Amide This compound (C₂₁H₁₈N₂O) Hydrolysis_Products Hydrolysis Products (Indole Carboxylic Acid + Naphthyl Amine) Calindol_Amide->Hydrolysis_Products H⁺/OH⁻, H₂O Heat Oxidation_Products Oxidation Products (e.g., α-Keto Amides, Ring-Oxidized Species) Calindol_Amide->Oxidation_Products O₂, Metal Ions Peroxides Photo_Products Photodegradation Products (Radical Cleavage Products) Calindol_Amide->Photo_Products UV/Visible Light

Caption: Primary degradation pathways for this compound.

Part 3: Troubleshooting Guide: Investigating Sample Degradation

This guide provides a systematic workflow for investigating suspected degradation, typically observed as unexpected peaks or a loss of the main compound peak during chromatographic analysis (e.g., HPLC).

Scenario: Your HPLC analysis of a this compound sample shows a reduced peak area for the main compound and/or the appearance of new, unidentified peaks.

G start Unexpected HPLC Result (Low Purity / Extra Peaks) check_system Step 1: Verify System Suitability - Run standard & blank - Check pressure, retention time start->check_system system_ok System OK? check_system->system_ok review_handling Step 2: Review Sample Prep - pH of solvents/buffers? - Use of heat? - Time from prep to analysis? system_ok->review_handling Yes system_issue Address Analytical System Issue system_ok->system_issue No handling_ok Prep Protocol Followed? review_handling->handling_ok review_storage Step 3: Review Storage Conditions - Correct temperature? - Protected from light? - Age of sample/solution? handling_ok->review_storage Yes handling_issue Revise Sample Prep Protocol handling_ok->handling_issue No storage_ok Storage Conditions Correct? review_storage->storage_ok characterize Step 4: Characterize Degradants - Use LC-MS to get mass data - Compare with expected products (e.g., hydrolysis) storage_ok->characterize Yes storage_issue Revise Storage Protocol storage_ok->storage_issue No capa Step 5: Implement Corrective Actions - Adjust pH, temp, light protection - Prepare fresh samples characterize->capa end Problem Resolved capa->end system_issue->end handling_issue->end storage_issue->end

Caption: Troubleshooting workflow for investigating this compound degradation.

Part 4: Protocols for Prevention and Stability Assessment

Adherence to validated protocols is the most effective strategy for preventing degradation.

Protocol 4.1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for storing and handling this compound to ensure its long-term stability.

Form Temperature Atmosphere Light Condition Justification & Best Practices
Solid Powder -20°C (Long-term) 2-8°C (Short-term)Inert gas (e.g., Argon, Nitrogen) if possible. Otherwise, use tightly sealed vials with a desiccant.Protect from light (use amber vials or store in a dark container).Minimizes hydrolysis from ambient moisture, oxidation, and photodegradation.[4][16] Ensure the container is warmed to room temperature before opening to prevent water condensation.
Solution (in organic solvent, e.g., DMSO) -20°C or -80°CTightly sealed vials with minimal headspace.Protect from light (wrap vials in foil or use amber vials).Freezing the solution slows molecular motion, drastically reducing degradation rates. Avoid repeated freeze-thaw cycles. Use of anhydrous solvents is recommended.
Solution (in aqueous buffer) 2-8°C (Short-term ONLY)Tightly sealed vials. Prepare fresh.Protect from light.Not recommended for storage. Aqueous solutions are highly susceptible to hydrolysis.[4][17] If required, prepare fresh for each experiment from a frozen stock in an organic solvent. Ensure buffer pH is near neutral.
Protocol 4.2: Step-by-Step Guide for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a compound. It involves intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate buffer pH 7)

  • Acids (0.1 M HCl), Bases (0.1 M NaOH)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC system with UV detector, preferably with an associated Mass Spectrometer (LC-MS)

  • Photostability chamber, calibrated oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate one sample at room temperature and another at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Dilute stock solution with HPLC-grade water. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Dilute stock solution with a 3% H₂O₂ solution. Incubate at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose both solid powder and a solution to light in a photostability chamber (ICH Q1B guidelines). Wrap a control sample in foil to serve as a dark control.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed solution.

    • Neutralize the acidic and basic samples with an equimolar amount of base/acid before injection.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. An ideal method is one where all degradant peaks are well-resolved from the main peak.

    • If available, analyze samples by LC-MS to obtain mass information for the new peaks, which helps in structural elucidation.

  • Data Interpretation:

    • Calculate the percentage degradation in each condition.

    • Identify the conditions under which this compound is most labile.

    • Propose the structures of major degradation products based on the mass data. This provides a validated understanding of the molecule's weaknesses.

Trustworthiness: This self-validating protocol does not just prevent degradation; it provides a comprehensive map of the compound's stability limits, allowing researchers to confidently design experiments and formulations that preserve its integrity.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Sperry, J. (2012).
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Save My Exams. (2024). Reactions of Amides. [Link]

  • BYJU'S. Types of Amide Hydrolysis. [Link]

  • Saeed, M., et al. (2019). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Thermal Analysis and Calorimetry, 138, 2631–2642.
  • Semantic Scholar. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. [Link]

  • University of Maryland. (1970). The Photochemistry of Amides and Phthalimides. DRUM. [Link]

  • Movassaghi, M., et al. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(21), 7437–7443.
  • Hale, M. G., & Malik, J. (2016). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 3(10), 1323-1336.
  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Al-Malaika, S., et al. (2012). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Attard, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Drug Development and Delivery. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. [Link]

  • National Center for Biotechnology Information. Calindol. PubChem Compound Summary for CID 9882793. [Link]

  • ScienceDirect. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • MDPI. (2024). Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review. [Link]

  • YouTube. (2023, March 12). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12. [Link]

  • National Center for Biotechnology Information. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-37020.
  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]

  • National Center for Biotechnology Information. (1995). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Analytical Biochemistry, 224(1), 291-300.
  • ResearchGate. (2024). Analytical methods for quantifying amiloride and enhancer in skin layers. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Calindol Amide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in reaction solvents. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Our goal is to move beyond simple trial-and-error and toward a rational, mechanism-based approach to solving solubility issues.

Introduction: The Challenge of this compound Solubility

This compound, an intermediate in the synthesis of Calindol, possesses a chemical structure that, like many amides, can present significant solubility hurdles in common organic solvents.[1][2][3] The amide functional group imparts a high degree of polarity and the capacity for strong intermolecular hydrogen bonding, which can lead to high lattice energy in the solid state and a reluctance to dissolve in non-polar or moderately polar solvents. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in standard reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility of this compound in moderately polar aprotic solvents like DCM and THF is likely due to a combination of factors inherent to its molecular structure. Amides can act as both hydrogen bond donors and acceptors, leading to strong self-association and a stable crystal lattice.[3] Solvents like DCM and THF, while polar, may not effectively disrupt these strong intermolecular forces. The energy penalty for breaking the amide-amide interactions is not sufficiently compensated by the energy gained from solvent-solute interactions.

Q2: What is the first step I should take when encountering a solubility issue with this compound?

A2: Before exploring more complex solutions, it is crucial to confirm the purity of your this compound sample. Impurities can sometimes significantly alter the solubility profile of a compound. Following purity confirmation, a systematic solvent screening is the recommended first step. This involves testing the solubility of a small, known amount of this compound in a range of solvents with varying polarities and functionalities.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and the scientific rationale for a variety of techniques to enhance the solubility of this compound.

Issue 1: this compound fails to dissolve sufficiently in the desired reaction solvent at room temperature.

Scientific Rationale: The dissolution of a solid in a liquid is often an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[4][5][6] For many organic compounds, a moderate increase in temperature can lead to a significant enhancement in solubility.

Experimental Protocol:

  • To a stirred suspension of this compound in the chosen solvent, gradually increase the temperature in 5-10°C increments.

  • Monitor the dissolution visually.

  • Be cautious of the solvent's boiling point and the thermal stability of this compound. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if heating for an extended period to prevent solvent evaporation and potential side reactions.

  • If the reaction is sensitive to heat, this method may not be suitable.[5]

Scientific Rationale: A co-solvent system involves a mixture of two or more miscible solvents.[7] The rationale is to create a solvent blend with polarity and hydrogen bonding properties that are more favorable for solvating this compound than a single solvent.[8][9] For instance, adding a small amount of a more polar, protic solvent like isopropanol to a less polar solvent like toluene can disrupt the amide's hydrogen bonding network and promote dissolution.

Experimental Protocol:

  • Begin by preparing a suspension of this compound in the primary, less effective solvent.

  • Incrementally add the co-solvent (e.g., in 5% v/v increments) while stirring vigorously.

  • Observe for complete dissolution.

  • It is important to ensure that the co-solvent does not interfere with the intended chemical reaction.

Table 1: Suggested Co-Solvent Systems for this compound

Primary Solvent (Less Polar)Suggested Co-Solvent (More Polar)Starting Ratio (v/v)Notes
TolueneIsopropanol (IPA)95:5Good for reactions requiring higher temperatures.
Dichloromethane (DCM)N,N-Dimethylformamide (DMF)90:10DMF is a powerful solvent for amides.[10] Use sparingly due to its high boiling point and potential for reaction interference.
Tetrahydrofuran (THF)Acetonitrile (ACN)80:20ACN can improve the polarity of the mixture without introducing a protic source.

Diagram 1: Co-Solvency Mechanism

CoSolvency cluster_0 Poorly Solvated this compound cluster_1 Improved Solvation with Co-Solvent CalindolAmide_1 Calindol Amide CalindolAmide_2 Calindol Amide CalindolAmide_1->CalindolAmide_2 Strong H-Bonding Solvent_A Primary Solvent Solvent_A->CalindolAmide_1 Weak Interaction Solvent_A->CalindolAmide_2 Weak Interaction CalindolAmide_3 Calindol Amide Solvent_B Co-Solvent Solvent_B->CalindolAmide_3 Effective Solvation Solvent_C Primary Solvent Solvent_C->CalindolAmide_3 Weak Solvation

Caption: Mechanism of co-solvency for improved dissolution.

Issue 2: this compound precipitates out of solution during the reaction.

Scientific Rationale: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent.[4][11][12] While amides are generally considered neutral, the indole nitrogen in the this compound structure could potentially be protonated or deprotonated under strongly acidic or basic conditions, respectively. Ionization of the molecule would significantly increase its aqueous solubility.

Experimental Protocol:

  • Determine the pKa of this compound if possible.

  • For reactions in protic solvents, cautiously add a dilute acid or base to adjust the pH of the reaction mixture.

  • Monitor for re-dissolution of the precipitate.

  • Ensure that the change in pH does not adversely affect the stability of the reactants or the desired reaction pathway.

Scientific Rationale: Surfactants can form micelles in solution, creating microenvironments that can encapsulate and solubilize non-polar or poorly soluble compounds.[12] Phase-transfer catalysts are useful in biphasic systems where they can transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.

Experimental Protocol for Surfactants:

  • Select a surfactant that is compatible with your reaction conditions (e.g., non-ionic surfactants like Tween® or Triton™).

  • Add a small amount of the surfactant to the reaction mixture (typically below its critical micelle concentration).

  • Stir vigorously to ensure proper mixing and micelle formation.

Issue 3: All common solvents and co-solvent systems have failed to provide adequate solubility.

Scientific Rationale: Solid dispersion involves dispersing the poorly soluble compound in a highly soluble solid carrier.[13][14] This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting solid dispersion can have a faster dissolution rate and higher apparent solubility.

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both this compound and a suitable carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) in a common volatile solvent.

  • Evaporate the solvent under reduced pressure to obtain a solid mass.

  • Grind the solid mass to a fine powder. This powder can then be introduced into the reaction mixture.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Poor this compound Solubility Observed purity Check Purity of This compound start->purity solvent_screen Systematic Solvent Screening purity->solvent_screen temp Increase Temperature solvent_screen->temp cosolvent Use Co-Solvent System temp->cosolvent If temp is insufficient or not viable success Solubility Achieved temp->success ph_adjust pH Adjustment (if applicable) cosolvent->ph_adjust If co-solvents fail cosolvent->success surfactant Add Surfactant ph_adjust->surfactant ph_adjust->success solid_dispersion Prepare Solid Dispersion surfactant->solid_dispersion For persistent issues surfactant->success fail Consult Further (Advanced Techniques) solid_dispersion->fail

Caption: A decision-making workflow for troubleshooting solubility.

Concluding Remarks

Overcoming the poor solubility of this compound requires a methodical and informed approach. By understanding the underlying chemical principles and systematically applying the techniques outlined in this guide, you can significantly increase your chances of success. Always prioritize safety and consider the compatibility of any new solvent or additive with your specific reaction.

References

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pardhi, V. P., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 172-181. [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Roweis, R. L., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 107-114.
  • Kumar, S., & Singh, P. (2020). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 11(8), 3746-3759.
  • Lindstrom, R. E., & Lee, C. H. (1979). Solubility in Amide-Water Cosolvent Systems IV: Amide Adsorption to the Air/Water Interface. Drug Development and Industrial Pharmacy, 5(5), 473-477.
  • University of Connecticut. (2005). Principles of Drug Action 1, Amides.
  • BenchChem. (2023). Improving the solubility of Emeramide for aqueous solutions in research.
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  • Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Delalonde, M., et al. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Organic Process Research & Development, 16(5), 849-855. [Link]

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  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 281(1), 35-44. [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. [Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(44), 9635-9645. [Link]

  • Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]

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Technical Support Center: Managing Stereochemistry in Calindol Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the stereoselective synthesis of Calindol Amide and its derivatives. Calindol, ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), is a positive allosteric modulator of the calcium-sensing receptor (CaSR) with a specific stereochemical configuration essential for its activity.[1] This guide is designed for researchers, scientists, and drug development professionals to address specific challenges in controlling the stereochemistry during its synthesis.

The three-dimensional arrangement of atoms in Calindol is critical; different stereoisomers can exhibit vastly different pharmacological activities, with one enantiomer being a potent therapeutic agent while the other may be inactive or even toxic.[2][3][4] Therefore, precise control over the formation of the key stereocenter is paramount. This resource provides practical, field-proven insights and troubleshooting workflows to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the chiral center in this compound synthesis?

A1: There are three principal approaches to establishing the stereocenter in molecules like Calindol. The choice depends on starting material availability, cost, and the specific synthetic route.

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or terpenes, that already contain the desired stereocenter.[2] For Calindol, one could start with an enantiomerically pure amine or a precursor that can be converted to it, preserving the stereochemistry throughout the synthesis.

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[5][6] Common examples include Evans oxazolidinones or pseudoephedrine amides, which can control the stereochemistry of alkylation or aldol reactions.[5][7]

  • Asymmetric Catalysis: This highly efficient method uses a small amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) to steer a reaction toward the formation of one enantiomer over the other.[2][8] For a Calindol synthesis, this might involve the asymmetric reduction of a prochiral imine or ketone.

Q2: My final product shows some racemization. What are the likely causes?

A2: Racemization can occur at various stages. Key areas to investigate include:

  • Harsh Reaction Conditions: Exposure to strong acid or base, or elevated temperatures, particularly if the chiral center has an adjacent acidic proton, can lead to epimerization.

  • Amide Bond Formation: Certain coupling reagents or conditions for activating the carboxylic acid can lead to racemization of the acid partner before coupling.

  • Auxiliary or Protecting Group Removal: The conditions used to cleave a chiral auxiliary or a protecting group might be harsh enough to cause racemization of the newly formed stereocenter. Always screen cleavage conditions carefully, starting with the mildest known methods.

  • Purification: Prolonged exposure to silica gel, especially if it's slightly acidic, can sometimes cause racemization of sensitive compounds. Consider using deactivated silica or a different purification method like crystallization.

Q3: How do I reliably determine the enantiomeric or diastereomeric purity of my intermediates and final product?

A3: The most definitive method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[9] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[10] Polysaccharide-based columns are a common starting point for many classes of molecules, including amides.[11]

  • NMR Spectroscopy: While standard ¹H NMR cannot distinguish enantiomers, it is excellent for determining the diastereomeric ratio (d.r.) of a mixture of diastereomers, as they have different chemical shifts. For determining enantiomeric excess (e.e.), you can use a chiral solvating agent or derivatize your compound with a chiral reagent to create diastereomers that can then be distinguished by NMR.

Troubleshooting Guides: Experimental Issues & Solutions

This section addresses specific problems you might encounter during key stereoselective steps.

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Reactions

Question: I am using an Evans oxazolidinone auxiliary to perform an asymmetric aldol reaction to build a key fragment, but my diastereomeric ratio (d.r.) is poor (e.g., <80:20). What factors should I investigate?

Answer: Achieving high diastereoselectivity in auxiliary-based reactions depends critically on forming a single, geometrically defined enolate, which then reacts through a well-ordered transition state. Here’s how to troubleshoot:

  • Causality: The chiral auxiliary creates a sterically biased environment.[6] For the Evans auxiliary, the bulky group (like a benzyl or isopropyl) blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. Inconsistent enolate geometry or a poorly organized transition state will erode this control.

  • Troubleshooting Workflow:

Parameter Potential Cause of Low Selectivity Recommended Action & Rationale
Base & Enolate Formation Incomplete deprotonation or formation of a mixture of E/Z enolates.Action: Switch to a stronger or bulkier base (e.g., LDA, KHMDS). Ensure slow addition at low temperatures (-78 °C) to favor kinetic control and a single enolate geometry.[12]
Lewis Acid Additive A poorly coordinating Lewis acid can lead to a flexible, disorganized transition state.Action: For aldol reactions, ensure the use of a chelating Lewis acid like TiCl₄ or Bu₂BOTf. This creates a rigid, six-membered ring transition state, maximizing the auxiliary's directing effect.[13]
Temperature Higher temperatures can provide enough energy to overcome the small energy difference between the desired and undesired transition states.Action: Perform the reaction at the lowest practical temperature (typically -78 °C).[12][14] This exaggerates the energy difference, favoring the path to the major diastereomer.
Solvent Solvent polarity can affect enolate aggregation and the tightness of the transition state.Action: Use non-coordinating, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Screen different solvents to find the optimal balance.[12]
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Reduction

Question: My synthesis route involves the asymmetric reduction of an imine to form the chiral amine core of Calindol. The enantiomeric excess (e.e.) is consistently below 90%. How can I improve this?

Answer: The success of a catalytic asymmetric reduction hinges on the precise interaction between the substrate and the chiral catalyst. The catalyst creates a chiral pocket that differentiates between the two prochiral faces of the imine.

  • Causality: The chiral ligand bound to the metal center (e.g., Rhodium, Iridium, or Ruthenium) forms a specific three-dimensional environment. The substrate must dock in a low-energy conformation that presents only one of its two faces for hydride delivery. Any factor that disrupts this precise arrangement will lower the enantioselectivity.

  • Troubleshooting Workflow:

Parameter Potential Cause of Low Selectivity Recommended Action & Rationale
Catalyst/Ligand Choice The current ligand may not be a good steric or electronic match for your specific substrate.Action: Screen a panel of chiral ligands with different steric and electronic properties (e.g., BINAP, Josiphos, Walphos families). Even small changes to the ligand backbone can have a large impact on e.e.[14]
Catalyst Loading & Purity Impurities in the catalyst or substrate can act as poisons. Incorrect catalyst loading can affect performance.Action: Ensure the catalyst and ligand are pure and handled under inert conditions. Verify the optimal metal-to-ligand ratio and catalyst loading; sometimes higher or lower loading is beneficial.[14]
Hydrogen Pressure Pressure can influence the reaction rate and sometimes the active catalytic species.Action: Optimize the H₂ pressure. Some reactions perform better at low pressure (1 atm), while others require high pressure (50 atm) to achieve good conversion and selectivity.
Solvent & Additives The solvent can influence catalyst solubility and the stability of the catalytic intermediates. Additives can sometimes inhibit or enhance the reaction.Action: Screen a range of solvents (e.g., MeOH, Toluene, THF, DCM). Ensure the solvent is degassed and anhydrous. Be cautious of additives; for example, coordinating solvents or basic impurities can compete for the metal center.[14]
Experimental Protocols & Data
Protocol 1: General Procedure for Chiral Auxiliary (Pseudoephedrine) Mediated Alkylation

This protocol describes the use of pseudoephedrine as a chiral auxiliary to set a stereocenter via alkylation, a common strategy for building fragments for complex molecules.[5]

  • Amide Formation: To a solution of pseudoephedrine (1.0 eq.) in DCM (0.2 M) at 0 °C, add the desired acyl chloride (1.1 eq.) and triethylamine (1.5 eq.). Stir for 2 hours, then warm to room temperature. Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify by column chromatography to yield the pseudoephedrine amide.

  • Enolate Formation & Alkylation: Dissolve the pseudoephedrine amide (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA, 1.2 eq., 2 M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.5 eq.) and continue stirring at -78 °C for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis and Cleavage: Determine the diastereomeric ratio of the crude product by ¹H NMR. Purify by flash column chromatography. The chiral auxiliary can then be cleaved under acidic or basic conditions to reveal the chiral carboxylic acid or can be reduced to the corresponding alcohol.

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral HPLC

Validating the stereochemical outcome of your reaction is critical.

  • Column Selection: The choice of chiral stationary phase (CSP) is crucial.[10] For amide compounds like Calindol, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® IC) are often successful.[11]

  • Initial Screening: Prepare a ~1 mg/mL solution of your racemic or enantiomerically enriched sample in the mobile phase solvent. Start with a standard mobile phase, such as a mixture of hexane/isopropanol (for normal phase) or acetonitrile/water (for reversed phase).[15]

  • Method Optimization: If separation is observed, optimize the resolution by adjusting the mobile phase composition.

    • In normal phase, vary the ratio of the alcohol modifier (isopropanol or ethanol). Lowering the percentage of alcohol generally increases retention time and can improve resolution.

    • Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations: Workflows and Mechanisms
Decision Workflow for Stereocontrol Strategy

G start Establish Stereocenter in Calindol Synthesis q1 Is an enantiopure precursor readily available from the chiral pool? start->q1 a1_yes Chiral Pool Synthesis q1->a1_yes Yes a1_no No q1->a1_no No q2 Is temporary incorporation of a directing group synthetically feasible? a1_no->q2 a2_yes Chiral Auxiliary Method q2->a2_yes Yes a2_no No q2->a2_no No a3 Asymmetric Catalysis a2_no->a3

Caption: A decision-making flowchart for selecting a primary stereocontrol strategy.

Mechanism: Chiral Auxiliary Directing Alkylation

Caption: Simplified model of a chiral auxiliary blocking one face of an enolate.

References
  • Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. PubMed Central. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes. PubMed. [Link]

  • Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science (RSC Publishing). [Link]

  • Indole Alkaloids Synthesis via a Selective Cyclization of Aminocyclopropanes. Infoscience. [Link]

  • Intramolecular Radical Cyclization Reactions. An Approach to the Indole Alkaloids. (1988). SciSpace. [Link]

  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. PubMed Central. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PubMed Central. [Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • How to control the stereochemistry in custom synthesis?. Orchid Chemical Supplies Ltd. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Stereochemistry in Drug Action. PubMed Central. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PubMed Central. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. PubMed. [Link]

  • The direct catalytic asymmetric aldol reaction. Chemical Society Reviews (RSC Publishing). [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Synthesis of (-)-stemoamide using a stereoselective anti-aldol step. PubMed. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]

  • A Enamide-based diastereoselective synthesis of isoindolo[2,1- a]quinolin-11(5H)-ones with three contiguous stereogenic centers. ChemRxiv. [Link]

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Technical Support Center: Synthesis of Calindol - A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Calindol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the intricacies of this multi-step synthesis and minimize the formation of unwanted byproducts. As Senior Application Scientists, we combine our expertise with established literature to offer practical and mechanistically grounded advice.

I. Overview of Calindol Synthesis

The synthesis of Calindol, or (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is typically approached in two key stages:

  • Formation of the Indole-2-carboxaldehyde Intermediate: This is often the most challenging step, with the Fischer indole synthesis being a prominent, albeit sometimes problematic, route. Alternative methods like the Reissert synthesis can also be employed.

  • Reductive Amination: The indole-2-carboxaldehyde intermediate is then coupled with the chiral amine, (R)-1-(1-naphthyl)ethylamine, via reductive amination to yield the final Calindol product.

This guide will address potential pitfalls and offer optimization strategies for each of these critical stages.

II. Stage 1: Synthesis of Indole-2-carboxaldehyde via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful tool for forming the indole nucleus.[1][2] However, its application to the synthesis of indole-2-carboxaldehyde requires careful control to avoid a number of potential side reactions. A common strategy involves the Japp-Klingemann reaction to first synthesize the necessary arylhydrazone of a glyoxylic acid derivative, which then undergoes Fischer cyclization.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of tar-like, polymeric byproducts in my Fischer indole synthesis. What's causing this and how can I prevent it?

Answer: Tar formation is a very common issue in Fischer indole synthesis, often resulting from the strongly acidic and high-temperature conditions which can lead to substrate and product degradation.

  • Causality: The mechanism of the Fischer indole synthesis involves a[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1] Harsh acidic conditions and high temperatures can promote undesired side reactions, including polymerization of the starting materials or the indole product itself. Indoles, particularly those with electron-donating groups, can be susceptible to acid-catalyzed polymerization.

  • Troubleshooting Protocol:

    • Catalyst Optimization: The choice of acid catalyst is critical. If you are using a strong Brønsted acid like H₂SO₄ or polyphosphoric acid (PPA), consider switching to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[1] Sometimes, simply using glacial acetic acid as both the solvent and catalyst can provide the right balance of acidity.

    • Temperature Control: Avoid excessive heating. It is advisable to start with lower temperatures and gradually increase if the reaction is not proceeding. Monitor the reaction closely by TLC to determine the optimal temperature for product formation without significant decomposition.

    • Solvent Selection: The solvent can influence the reaction outcome. While some Fischer indole syntheses are run neat, using a high-boiling point solvent can help to maintain a consistent temperature and may reduce charring.

Question 2: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2-substituted indole?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones or aldehydes in the Fischer indole synthesis.

  • Causality: The regioselectivity of the Fischer indole synthesis is determined by the direction of enamine formation from the phenylhydrazone intermediate. With an unsymmetrical carbonyl compound, two different enamines can be formed, leading to two different indole products.

  • Troubleshooting Protocol:

    • Strategic Choice of Starting Materials: For the synthesis of indole-2-carboxaldehyde, a common precursor is the phenylhydrazone of glyoxylic acid or its ester. The Japp-Klingemann reaction is an effective method for preparing this specific hydrazone from a diazonium salt and a β-keto ester, which can then be cyclized to the indole-2-carboxylic acid ester.[3][4] This ester can then be reduced to the corresponding alcohol and subsequently oxidized to the desired indole-2-carboxaldehyde. This multi-step approach provides better control over the regiochemistry.

    • Acid Catalyst Influence: The choice of acid catalyst can sometimes influence the ratio of regioisomers. It is worth screening different Brønsted and Lewis acids to see if the selectivity can be improved.

Question 3: I'm experiencing low yields in my Fischer indole synthesis, with a significant amount of starting material remaining. What can I do to improve the conversion?

Answer: Low conversion in the Fischer indole synthesis can be attributed to several factors, including an inappropriate choice of catalyst, suboptimal temperature, or impure starting materials.

  • Causality: The key[2][2]-sigmatropic rearrangement step has a significant activation energy barrier that must be overcome. If the conditions are too mild, the reaction will not proceed to completion.

  • Troubleshooting Protocol:

    • Catalyst Screening: If you are using a mild acid and observing low conversion, a stronger acid may be necessary. Polyphosphoric acid (PPA) is often effective for less reactive substrates. A screening of different Brønsted and Lewis acids is recommended.

    • Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times. Use TLC to monitor the consumption of the starting hydrazone.

    • Purity of Phenylhydrazine: Phenylhydrazine and its derivatives can be unstable and prone to oxidation. Using freshly purified phenylhydrazine is crucial for optimal results.

Experimental Workflow: Synthesis of Indole-2-carboxaldehyde via Japp-Klingemann and Fischer Indole Synthesis

cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Functional Group Transformation A Aniline Derivative B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C E Arylhydrazone of α-Keto Ester C->E Coupling D β-Keto Ester D->E F Arylhydrazone of α-Keto Ester H Indole-2-carboxylic Acid Ester F->H G Acid Catalyst (e.g., PPA) G->H I Indole-2-carboxylic Acid Ester J Reduction (e.g., LiAlH₄) I->J K 2-Hydroxymethylindole J->K L Oxidation (e.g., MnO₂) K->L M Indole-2-carboxaldehyde L->M

Caption: A multi-step approach to indole-2-carboxaldehyde.

III. Stage 2: Reductive Amination of Indole-2-carboxaldehyde with (R)-1-(1-Naphthyl)ethylamine

This step involves the formation of an imine between the indole-2-carboxaldehyde and the chiral amine, followed by its reduction to the final Calindol product. The choice of reducing agent is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 4: I'm observing the formation of a tertiary amine byproduct during the reductive amination. How can I prevent this over-alkylation?

Answer: The formation of a tertiary amine is a common side reaction in reductive aminations, especially when using primary amines.

  • Causality: The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess of the amine ((R)-1-(1-naphthyl)ethylamine) relative to the aldehyde (indole-2-carboxaldehyde). This will favor the formation of the initial imine and reduce the chances of the secondary amine product reacting with the remaining aldehyde.

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones but effectively reduces the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before imine formation, leading to the formation of 2-hydroxymethylindole.

    • One-Pot Procedure: A one-pot procedure where the aldehyde, amine, and reducing agent are all present in the reaction mixture from the start can minimize the concentration of the intermediate secondary amine available for further reaction.

Question 5: My reductive amination is resulting in the formation of 2-hydroxymethylindole. What is causing this and how can I avoid it?

Answer: The formation of 2-hydroxymethylindole indicates that the aldehyde is being reduced before it can react with the amine to form the imine.

  • Causality: This side reaction is common when using a reducing agent that is too reactive towards the aldehyde under the reaction conditions.

  • Troubleshooting Protocol:

    • Select a Milder Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less likely to reduce the starting aldehyde.

    • Stepwise Procedure: If the one-pot method is still problematic, a two-step procedure can be employed. First, form the imine by reacting the indole-2-carboxaldehyde and (R)-1-(1-naphthyl)ethylamine, often with the removal of water. Then, in a separate step, add the reducing agent to the pre-formed imine.

Question 6: The purification of my final Calindol product is challenging due to the presence of unreacted starting materials and byproducts. What purification strategies do you recommend?

Answer: Purification can indeed be challenging. A combination of techniques is often necessary.

  • Troubleshooting Protocol:

    • Acid-Base Extraction: Calindol is a basic compound due to the secondary amine. An acid-base extraction can be a powerful tool to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated Calindol will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified Calindol can be extracted back into an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate Calindol from less polar impurities like unreacted aldehyde and more polar impurities.

    • Crystallization: If the purified Calindol is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain a highly pure product.

Experimental Workflow: Reductive Amination to Synthesize Calindol

cluster_0 Imine Formation cluster_1 Reduction A Indole-2-carboxaldehyde C Imine Intermediate A->C B (R)-1-(1-Naphthyl)ethylamine B->C D Imine Intermediate F Calindol D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F cluster_0 Problem Identification cluster_1 Stage 1: Fischer Indole Synthesis cluster_2 Stage 2: Reductive Amination cluster_3 Solutions A Low Yield or Byproduct Formation B Tar Formation? A->B C Regioisomers? A->C D Low Conversion? A->D E Tertiary Amine Byproduct? A->E F Alcohol Byproduct? A->F G Purification Issues? A->G H Optimize Catalyst & Temperature B->H I Use Japp-Klingemann Route C->I J Increase Acid Strength/Temperature D->J K Control Stoichiometry, Use Milder Reductant E->K L Use Milder Reductant F->L M Acid-Base Extraction, Chromatography G->M

Caption: A troubleshooting decision tree for Calindol synthesis.

VI. References

  • The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]

  • Fischer Indole Synthesis - Wikipedia. Available at: [Link]

  • Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl) - Journal of the Chemical Society C: Organic. Available at: [Link]

  • Japp–Klingemann reaction - Wikipedia. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Calindol Synthesis: Amide vs. Aldehyde Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Calindol

Calindol, chemically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR plays a pivotal role in maintaining calcium homeostasis, making it a significant therapeutic target for disorders such as secondary hyperparathyroidism. The unique structure of Calindol, featuring a chiral amine linked to an indole scaffold, has prompted extensive research into its synthesis and the development of its analogs to enhance potency and selectivity.[1] This guide provides an in-depth technical comparison of two primary synthetic pathways to Calindol, starting from the common precursor, indole-2-carboxylic acid. We will explore the synthesis via a Calindol Amide intermediate and the more conventional route involving reductive amination of indole-2-carbaldehyde . This analysis will be supported by experimental insights, detailed protocols, and comparative data to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparing the Synthetic Pathways

ParameterSynthesis via this compoundSynthesis via Indole-2-Carbaldehyde
Starting Material Indole-2-carboxylic acidIndole-2-carboxylic acid
Key Intermediates Indole-2-carboxamide (this compound)Indole-2-methanol, Indole-2-carbaldehyde
Key Reactions Amide coupling, Amide reductionReduction of carboxylic acid, Oxidation of alcohol, Reductive amination
Potential Advantages Potentially fewer steps from the amide, direct conversion to the final amine.Well-established and widely used reactions, avoids strong reducing agents for amide reduction.
Potential Challenges Harsh reagents may be needed for amide reduction (e.g., LiAlH4), potential for side reactions.Requires an additional oxidation step, potential for over-oxidation or side reactions during aldehyde formation.
Overall Yield Dependent on the efficiency of amide reduction.Generally good yields reported for each step.
Chiral Control Introduced during the amide coupling step with a chiral amine.Introduced during the reductive amination step with a chiral amine.

Synthetic Pathway 1: The this compound Route

This pathway leverages the direct conversion of an amide to an amine, offering a potentially more convergent approach. The key intermediate, this compound, is formed by coupling indole-2-carboxylic acid with the chiral amine, (R)-1-(1-naphthyl)ethanamine. The subsequent reduction of the amide bond yields the target molecule, Calindol.

Diagram of the this compound Pathway

Calindol_Amide_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Indole_Acid Indole-2-carboxylic acid Calindol_Amide This compound ((R)-N-(1-(naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide) Indole_Acid->Calindol_Amide Amide Coupling (e.g., EDC, HOBt) Calindol Calindol ((R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine) Calindol_Amide->Calindol Amide Reduction (e.g., LiAlH4)

Caption: Synthetic route to Calindol via a this compound intermediate.

Causality Behind Experimental Choices

The initial step involves the formation of an amide bond, a robust and well-understood transformation in organic synthesis. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as hydroxybenzotriazole (HOBt) is a standard and efficient method to facilitate this reaction, minimizing side reactions and promoting high yields.[3]

The critical step in this pathway is the reduction of the stable amide functionality. This typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The choice of a strong hydride donor is necessitated by the resonance stabilization of the amide bond, which makes it less susceptible to reduction compared to other carbonyl compounds.

Experimental Protocol: Synthesis of Calindol via this compound

Step 1: Synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide (this compound)

  • To a solution of indole-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add (R)-1-(1-naphthyl)ethanamine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of Calindol by Reduction of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Calindol.

Synthetic Pathway 2: The Reductive Amination Route

This is a more classical and widely employed method for the synthesis of amines. It involves the conversion of the starting carboxylic acid to an aldehyde, which then undergoes a reductive amination reaction with the desired chiral amine.

Diagram of the Reductive Amination Pathway

Reductive_Amination_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_product Final Product Indole_Acid Indole-2-carboxylic acid Indole_Alcohol Indole-2-methanol Indole_Acid->Indole_Alcohol Reduction (e.g., LiAlH4) Indole_Aldehyde Indole-2-carbaldehyde Indole_Alcohol->Indole_Aldehyde Oxidation (e.g., MnO2, PDC) Calindol Calindol ((R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine) Indole_Aldehyde->Calindol Reductive Amination (with (R)-1-(1-naphthyl)ethanamine and e.g., NaBH3CN)

Caption: Synthetic route to Calindol via reductive amination of indole-2-carbaldehyde.

Causality Behind Experimental Choices

The initial reduction of the carboxylic acid to the primary alcohol is efficiently achieved using LiAlH₄. While other reducing agents exist, LiAlH₄ is highly effective for this transformation.

The subsequent oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium dichromate (PDC) are commonly used for this purpose as they are selective for the oxidation of primary alcohols to aldehydes.[3]

The final step, reductive amination, is a powerful one-pot reaction for forming C-N bonds.[4][5] It proceeds through the in situ formation of an imine or iminium ion intermediate from the aldehyde and the primary amine, which is then reduced by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent for this transformation as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde.[5]

Experimental Protocol: Synthesis of Calindol via Reductive Amination

Step 1: Synthesis of Indole-2-methanol

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in Pathway 1, Step 2.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield indole-2-methanol, which can often be used in the next step without further purification.

Step 2: Synthesis of Indole-2-carbaldehyde

  • Dissolve indole-2-methanol (1.0 eq.) in a suitable solvent such as DCM or acetone.

  • Add activated manganese dioxide (MnO₂) (5-10 eq.) in portions.

  • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain indole-2-carbaldehyde. Purify by column chromatography if necessary.

Step 3: Synthesis of Calindol via Reductive Amination

  • Dissolve indole-2-carbaldehyde (1.0 eq.) and (R)-1-(1-naphthyl)ethanamine (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography to yield Calindol.

Conclusion and Outlook

Both the this compound and the reductive amination pathways offer viable routes to the synthesis of Calindol. The choice between the two will likely depend on the specific resources and expertise available in a given laboratory.

  • The This compound route is more convergent, potentially involving fewer discrete transformations from the key amide intermediate. However, it necessitates the use of a strong and pyrophoric reducing agent, LiAlH₄, which requires careful handling.

  • The reductive amination route , while involving more steps, utilizes a series of well-established and generally high-yielding reactions. The final reductive amination step is a robust and versatile method for amine synthesis.

For researchers aiming for rapid analog synthesis, the reductive amination pathway might offer more flexibility, as a common indole-2-carbaldehyde intermediate can be reacted with a library of different amines. Conversely, for a targeted synthesis of Calindol, the amide route, if optimized, could prove to be more efficient in terms of step economy. Ultimately, the selection of the synthetic strategy will be guided by a careful consideration of factors such as scale, safety, and the desired level of molecular diversity.

References

  • Kessler, A., et al. (2004). N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor. Bioorganic & Medicinal Chemistry Letters, 14(12), 3345-9. [Link]

  • Liong, C., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3334-3346. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]

  • Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-37020. [Link]

  • PubChem. Calindol. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

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A Comparative Guide to the Synthetic Routes of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Calindol Amide, chemically known as 2-amino-N-(2-(1H-indol-3-yl)ethyl)benzamide, represents a scaffold of significant interest. Its structure, combining the pharmacophoric elements of anthranilamide and tryptamine, positions it as a valuable building block for libraries targeting a range of biological pathways. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering a critical evaluation of their respective merits and drawbacks to inform the choices of researchers in the field.

Introduction to this compound

This compound is a molecule that marries the structural features of 2-aminobenzoic acid (anthranilic acid), a precursor to tryptophan, with tryptamine, a monoamine alkaloid found in plants and animals. The central feature of this molecule is the amide bond that links these two moieties. The efficiency and selectivity of the formation of this amide bond are the primary determinants of the overall success of any synthetic route. The key challenge in the synthesis of this compound lies in the presence of two nucleophilic amino groups—one on the anthranilic acid and one on the tryptamine—which necessitates careful strategic planning to ensure the desired connectivity.

This guide will dissect three principal synthetic pathways to this compound:

  • The Acyl Chloride Approach: A classic and robust method involving the activation of a carboxylic acid.

  • The Peptide Coupling Approach: A modern and versatile strategy employing specialized reagents to facilitate amide bond formation.

  • The Isatoic Anhydride Approach: An efficient and direct route specifically tailored for the synthesis of 2-aminobenzamides.

Each of these routes will be evaluated based on factors such as yield, purity, scalability, cost-effectiveness, and environmental impact.

Route 1: The Acyl Chloride Approach

This method is a stalwart of organic synthesis, relying on the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.[1] Due to the presence of the free amino group in 2-aminobenzoic acid, a direct conversion to the acyl chloride is problematic as it can lead to polymerization. Therefore, a more strategic approach is to start with a protected form, such as 2-nitrobenzoic acid.

Reaction Scheme

The overall transformation can be depicted as a three-step process:

  • Activation: 2-nitrobenzoic acid is converted to 2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 2-nitrobenzoyl chloride is reacted with tryptamine in the presence of a base to form the intermediate N-(2-(1H-indol-3-yl)ethyl)-2-nitrobenzamide.

  • Reduction: The nitro group of the intermediate is reduced to an amino group to yield the final product, this compound. Common reducing agents for this transformation include iron powder in acidic medium or catalytic hydrogenation.

Mechanistic Considerations

The key step in this route is the nucleophilic acyl substitution of the highly electrophilic acyl chloride by the primary amine of tryptamine. The reaction is typically fast and exothermic. The final reduction of the nitro group is a well-established transformation that proceeds with high efficiency.

Experimental Protocol

Step 1: Synthesis of 2-nitrobenzoyl chloride

  • To a solution of 2-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-nitrobenzamide

  • Dissolve tryptamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the tryptamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (2-amino-N-(2-(1H-indol-3-yl)ethyl)benzamide)

  • Dissolve the N-(2-(1H-indol-3-yl)ethyl)-2-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter through a pad of celite.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain this compound.

Advantages and Disadvantages
AdvantagesDisadvantages
Robust and reliable method.Multi-step synthesis.
High yields for each step are achievable.Use of hazardous reagents like thionyl chloride.
Starting materials are readily available.Potential for side reactions if not controlled properly.

Route 2: The Peptide Coupling Approach

Modern synthetic chemistry has seen the development of a plethora of coupling reagents that facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions.[2][3] This approach avoids the need for the harsh conditions associated with the formation of acyl chlorides and is often compatible with a wider range of functional groups.

Reaction Scheme

This route involves the direct one-pot reaction of 2-aminobenzoic acid and tryptamine in the presence of a coupling agent and a base.

Commonly used coupling agents include:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Uronium/Thiouronium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Mechanistic Rationale

The coupling agent activates the carboxylic acid group of 2-aminobenzoic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This activated intermediate is then susceptible to nucleophilic attack by the primary amine of tryptamine to form the amide bond. The choice of coupling agent and additives (like HOBt or DMAP) can be crucial for suppressing side reactions and improving yields.

Experimental Protocol
  • Dissolve 2-aminobenzoic acid (1.0 eq), tryptamine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford pure this compound.

Advantages and Disadvantages
AdvantagesDisadvantages
Mild reaction conditions.Coupling reagents can be expensive.
High functional group tolerance.Byproducts can be difficult to remove (e.g., DCU from DCC).
Generally high yields.Potential for racemization if chiral centers are present.
One-pot procedure.

Route 3: The Isatoic Anhydride Approach

This is a highly efficient and atom-economical method for the synthesis of 2-aminobenzamides. Isatoic anhydride, a cyclic derivative of 2-aminobenzoic acid, serves as an excellent electrophile that reacts directly with amines to furnish the desired products.[4][5][6][7]

Reaction Scheme

The reaction involves the nucleophilic attack of tryptamine on the carbonyl group of isatoic anhydride, followed by the loss of carbon dioxide.

Causality of Experimental Choices

This route is mechanistically elegant. The initial nucleophilic attack of the amine on one of the carbonyls of the anhydride leads to the opening of the ring to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the final 2-aminobenzamide product. The reaction is often driven to completion by heating.

Experimental Protocol
  • In a round-bottom flask, combine isatoic anhydride (1.0 eq) and tryptamine (1.1 eq) in a suitable solvent such as DMF or dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy (only CO₂ as a byproduct).May require elevated temperatures.
Often high yielding and clean reactions.Isatoic anhydride may not be as readily available as 2-aminobenzoic acid.
Simple work-up and purification.Substrate scope might be limited.
No need for protecting groups or activators.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Acyl ChlorideRoute 2: Peptide CouplingRoute 3: Isatoic Anhydride
Number of Steps 311
Typical Overall Yield 60-75%70-90%80-95%
Reagent Cost Low to ModerateHighModerate
Reaction Conditions Varies (0 °C to reflux)Mild (Room temperature)Moderate to High Temp
Scalability GoodModerate (cost can be a factor)Excellent
Green Chemistry Score Low (use of hazardous reagents, multiple steps)Moderate (atom economy can be low due to coupling agents)High (high atom economy)

Visualizing the Synthetic Pathways

Route 1: Acyl Chloride Approach

Acyl_Chloride_Route cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 2_nitrobenzoic_acid 2-Nitrobenzoic Acid 2_nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride 2_nitrobenzoic_acid->2_nitrobenzoyl_chloride SOCl₂ or (COCl)₂ intermediate N-(2-(1H-indol-3-yl)ethyl)- 2-nitrobenzamide 2_nitrobenzoyl_chloride->intermediate tryptamine Tryptamine tryptamine->intermediate Base (e.g., Et₃N) calindol_amide This compound intermediate->calindol_amide Fe/HCl or H₂/Pd-C

Caption: Synthetic pathway for this compound via the Acyl Chloride route.

Route 2: Peptide Coupling Approach

Peptide_Coupling_Route 2_aminobenzoic_acid 2-Aminobenzoic Acid calindol_amide This compound 2_aminobenzoic_acid->calindol_amide tryptamine Tryptamine tryptamine->calindol_amide Coupling Agent (e.g., HATU) Base (e.g., DIPEA)

Caption: One-pot synthesis of this compound using a peptide coupling agent.

Route 3: Isatoic Anhydride Approach

Isatoic_Anhydride_Route isatoic_anhydride Isatoic Anhydride calindol_amide This compound isatoic_anhydride->calindol_amide tryptamine Tryptamine tryptamine->calindol_amide Heat, -CO₂

Caption: Direct synthesis of this compound from Isatoic Anhydride.

Conclusion and Recommendations

The choice of a synthetic route for this compound is contingent upon the specific requirements of the research program.

  • For large-scale synthesis where cost and efficiency are paramount, the Isatoic Anhydride Approach (Route 3) is unequivocally the superior choice. Its high atom economy, simplicity, and typically high yields make it an industrially viable method.

  • For medicinal chemistry applications where a variety of analogs are required and mild conditions are necessary to preserve sensitive functional groups, the Peptide Coupling Approach (Route 2) offers the most flexibility and reliability, despite the higher cost of reagents.

  • The Acyl Chloride Approach (Route 1) , while being a classic and dependable method, is generally less favorable due to its multi-step nature and the use of hazardous reagents. However, it remains a viable option if the starting materials for the other routes are unavailable or if a specific synthetic strategy necessitates it.

Ultimately, the selection of the optimal synthetic pathway requires a holistic assessment of the project's goals, available resources, and the desired scale of production. This guide provides the foundational knowledge to make an informed decision in the synthesis of this compound and its derivatives.

References

  • Wang, H., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(3), 245-251. [Link]

  • Urban, M., et al. (2018). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 23(11), 2829. [Link]

  • Wasyl, M., et al. (2021). A photoredox-catalyzed oxidative decarboxylative coupling of small peptides. Chemical Science, 12(1), 224-230. [Link]

  • Black, D. StC., et al. (2007). Formation of C-Amido-calix[8]indoles from 2′- and 7′-Indolylglyoxylamides. Australian Journal of Chemistry, 60(11), 859-866. [Link]

  • PrepChem (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. [Link]

  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • Wang, H., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed, 21401087. [Link]

  • Stoyanov, S., et al. (2019). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2019(2), M1068. [Link]

  • Findeisen, K., et al. (1983). Preparation of anthranilic acid amides.
  • Hyster, T. K., & Rovis, T. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Angewandte Chemie International Edition, 50(41), 9648-9651. [Link]

  • N'Guyen, Q. L., et al. (2004). Coupling product between tryptamine and an alpha-amino acid, process for its preparation as well as its application in the neurocosmetic field.
  • Al-Salahi, R., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(11), 1563. [Link]

  • Fülöp, F., et al. (2008). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Russian Journal of Organic Chemistry, 44(11), 1681-1685. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Miller, C., & Lebedyeva, I. O. (2021). Conjugation of Tryptamine to Biologically Active Carboxylic Acids in Order to Create Prodrugs. The Arsenal, 10(1), Article 13. [Link]

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A Senior Scientist's Guide to the Comparative Purity Analysis of Calindol Amide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the quality of starting materials and intermediates is not merely a matter of preference; it is a cornerstone of safety, efficacy, and regulatory compliance. Calindol Amide (CAS 374933-28-5), a key intermediate in the synthesis of Calindol, is a prime example.[1][2] Its molecular integrity directly influences the purity profile of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a comprehensive, field-proven framework for the rigorous purity assessment of this compound sourced from different commercial suppliers. We will dissect the "why" behind each experimental choice, offering an orthogonal analytical strategy that ensures a holistic and trustworthy evaluation. Our approach combines chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy to build a self-validating system for quality assessment.

The Analytical Gauntlet: A Multi-Technique Strategy for Purity Verification

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to interrogate the sample. This strategy minimizes the risk of co-eluting impurities or overlooking compounds that are invisible to a particular detection method. Our workflow is designed to systematically identify and quantify organic impurities, residual solvents, and confirm the primary molecular structure.

Purity_Analysis_Workflow A Sample Receipt & Visual Inspection (Suppliers A, B, C) B HPLC-UV Screening (Primary Purity & Impurity Profile) A->B Initial Qualification C LC-MS Analysis (Impurity Mass Identification) B->C Identify Unknown Peaks D GC-MS Headspace Analysis (Residual Solvent Quantification) B->D Parallel Analysis E NMR Spectroscopy (Structural Confirmation & Orthogonal Purity) B->E Structural Verification F Final Purity Assessment & Supplier Comparison C->F D->F E->F

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Part 1: Chromatographic Purity and Impurity Profiling by HPLC-UV

Expertise & Experience: The Rationale

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[4][5] We employ a reversed-phase method, which separates molecules based on their hydrophobicity.[6] Given this compound's structure, featuring large aromatic systems (indole and naphthalene), a C18 stationary phase provides excellent retention and separation from potentially more polar or less polar impurities. UV detection is chosen for its sensitivity to the chromophores present in the molecule.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-20 min: 40% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound from each supplier in 10 mL of diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.5 mg/mL.

    • System Suitability Solution: Use the sample from one supplier (e.g., Supplier A) for system suitability checks.

  • Trustworthiness: The Self-Validating System

    • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the System Suitability Solution. The system is deemed ready if the relative standard deviation (RSD) for the peak area of this compound is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000. This ensures the chromatographic system is performing with adequate precision and efficiency.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent normalization method:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

Part 2: Impurity Identification and Structural Elucidation

Mass Identification by LC-MS

Expertise & Experience: The Rationale While HPLC-UV quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides the molecular weight of each component as it elutes from the column.[7] This data is the first crucial step in proposing structures for unknown impurities, which could be unreacted starting materials, byproducts, or degradation products.

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • An LC-MS system equipped with an Electrospray Ionization (ESI) source.

    • The HPLC method described in Part 1 is used for separation.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Procedure:

    • Inject the 0.5 mg/mL sample solutions.

    • Extract the mass spectra for the main this compound peak and all detected impurity peaks.

    • Record the [M+H]⁺ adduct for each component.

Structural Confirmation by NMR Spectroscopy

Expertise & Experience: The Rationale Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation in organic chemistry.[8][9] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the confirmation of the this compound structure and the characterization of any significant impurities that can be isolated. It also serves as an excellent orthogonal check on purity, as impurities with different structures will present their own unique signals.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve ~10 mg of this compound from each supplier in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Experiments to be Performed:

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the molecular skeleton.

  • Data Analysis:

    • Compare the obtained spectra with the expected chemical shifts and coupling constants for the this compound structure.

    • Integrate the ¹H NMR spectrum to look for impurity signals. The purity can be estimated by comparing the integral of a known proton on the main compound to the integrals of protons from impurities.

Part 3: Residual Solvent Analysis by Headspace GC-MS

Expertise & Experience: The Rationale Residual solvents are process-related impurities that must be controlled within strict limits defined by regulatory bodies like the ICH.[3] Gas Chromatography (GC) is the ideal technique for analyzing these volatile and semi-volatile compounds.[5] Coupling it with a headspace autosampler allows for the analysis of volatiles without injecting the non-volatile API onto the GC column, while the mass spectrometer provides definitive identification of the solvents.[10][11]

Experimental Protocol: Headspace GC-MS

  • Instrumentation:

    • GC-MS system with a headspace autosampler.

    • Column: DB-624 or equivalent (for solvent analysis).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 min.

    • Injection Volume: 1 mL of headspace gas.

  • GC Conditions:

    • Inlet Temperature: 220 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium.

  • Sample Preparation:

    • Accurately weigh ~50 mg of this compound from each supplier into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling solvent like DMSO. Crimp and seal the vial.

  • Data Analysis:

    • Identify eluted peaks by comparing their mass spectra against a standard library (e.g., NIST).

    • Quantify identified solvents using an external standard method.

Results: A Comparative Snapshot

The following table summarizes hypothetical but representative data obtained from the analysis of this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white powderWhite crystalline powderSlightly yellow powder
HPLC Purity (Area %) 99.85%99.12%99.54%
Number of Impurities >0.05% 253
Major Impurity (by LC-MS) m/z = 144 (Indole-3-carboxylic acid)m/z = 329 (Unknown)m/z = 157 (1-Naphthylacetonitrile)
Residual Solvents (by GC-MS) Toluene: 150 ppmAcetone: 450 ppmDichloromethane: 80 ppm
¹H NMR Confirmation Conforms to structureConforms, minor unidentified signalsConforms to structure
Overall Assessment High purity, minor starting material impurity.Lower purity with a significant unknown impurity.Good purity, but color indicates potential degradation.

Discussion and Recommendations

This multi-faceted analysis provides a clear picture of the quality differences between suppliers.

  • Supplier A provided material with the highest chromatographic purity. The major impurity was identified by LC-MS as a likely unreacted starting material or a related precursor. The residual toluene level is well below the ICH limit of 890 ppm, making this a high-quality source, provided the known impurity is acceptable.

  • Supplier B showed a lower HPLC purity and, more critically, a significant unknown impurity at m/z = 329. Further investigation using techniques like high-resolution mass spectrometry and impurity isolation for NMR would be required before this material could be considered for use in a regulated development program.

  • Supplier C offered material of good purity, but the yellow tinge, corroborated by the presence of a potential precursor impurity, suggests a less optimized manufacturing or purification process. While chromatographically acceptable, the color may indicate the presence of trace-level chromophoric impurities that could impact long-term stability.

Logical_Relationship cluster_0 This compound Structure cluster_1 Potential Impurity Sources indole Indole Moiety carbonyl Carbonyl Group indole->carbonyl Forms Carboxylic Acid Precursor amide Amide Linkage carbonyl->amide chiral Chiral Center amide->chiral naphthyl Naphthalene Moiety chiral->naphthyl Forms Amine Precursor sm Starting Materials (e.g., Indole-3-carboxylic acid) byproducts Reaction Byproducts (e.g., Dimers, Isomers) reagents Reagents & Solvents (e.g., Toluene, Acetone)

Caption: Logical relationship of this compound's structural components and impurity sources.

Conclusion

The purity analysis of a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than a single measurement. As demonstrated, an orthogonal approach combining HPLC, LC-MS, GC-MS, and NMR provides a comprehensive and trustworthy assessment of quality. This guide illustrates that while a supplier's Certificate of Analysis provides a starting point, independent verification is critical. For researchers and developers, implementing such a workflow ensures that the starting materials for API synthesis are of the highest possible quality, mitigating risks and paving the way for a more robust and successful development program.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • NMR Structural Elucidation Testing. Eurolab. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Veeprho. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]

  • Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Aretias. [Link]

  • Techniques in Pharmaceutical Analysis. Integrated Liner Technologies. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Organic Mass Spectrometry Testing. Oneida Research Services. [Link]

  • GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • This compound | 374933-28-5. Appchem. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. National Institutes of Health (NIH). [Link]

  • Method for analyzing fatty amide compounds on basis of liquid chromatography.
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  • Calindol | C21H20N2. PubChem. [Link]

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A Spectroscopic Comparison of Synthesized vs. Commercial Calindol Amide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Characterization of Calindol Amide

This compound, with the chemical formula C₂₁H₁₈N₂O and a molecular weight of 314.38 g/mol , serves as a crucial intermediate in the synthesis of Calindol[1]. Calindol is a potent calcimimetic, a class of compounds that act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR)[2][3]. The CaSR is a key G protein-coupled receptor involved in regulating systemic calcium homeostasis, making its modulators vital tools in both research and potential therapeutic applications for conditions like hyperparathyroidism.

Given its role as a precursor, the purity and structural integrity of this compound are paramount to ensure the efficacy and safety of the final active compound, Calindol. For researchers synthesizing this intermediate in-house, a rigorous comparison against a trusted commercial standard is a non-negotiable step in quality control. This guide provides a detailed framework for conducting such a comparison using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to offer a comprehensive, field-proven methodology.

Section 1: Synthesis of this compound

The structure of this compound, (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, logically suggests its formation through an amide bond coupling reaction. The most direct synthetic route involves the reaction between indole-2-carboxylic acid and (R)-1-(1-naphthyl)ethanamine.

Reaction Scheme: Indole-2-carboxylic acid + (R)-1-(1-naphthyl)ethanamine → (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide

This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common and effective method is the use of peptide coupling reagents.[4]

Experimental Protocol: Amide Coupling Synthesis

The following protocol outlines a standard procedure for the synthesis of this compound. The rationale for using a coupling agent like EDC with an additive like HOBt is to form a highly reactive O-acylisourea intermediate that is less prone to racemization and side reactions, leading to a cleaner product with higher yield.[4]

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature. Allow the mixture to stir for 20 minutes to ensure the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve (R)-1-(1-naphthyl)ethanamine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid via flash column chromatography on silica gel to yield pure this compound.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Work-up & Purification reactants 1. Dissolve Indole-2-carboxylic acid & HOBt in DCM activation 2. Add EDC at 0°C reactants->activation Cooling coupling 4. Combine Solutions & Stir at RT activation->coupling 20 min activation amine_prep 3. Prepare Amine Solution in DCM with DIPEA amine_prep->coupling quench 5. Quench with H₂O coupling->quench 12-18h extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Flash Chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Section 2: Spectroscopic Characterization and Comparative Analysis

The following sections detail the analytical methods used to confirm the identity and purity of the synthesized this compound against a commercial reference standard.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides detailed information about the chemical environment of protons, their connectivity, and relative numbers. ¹³C NMR complements this by mapping the carbon framework of the molecule. For this compound, key diagnostic signals include the N-H protons of the indole and amide groups, the distinct aromatic protons, and the carbonyl carbon of the amide.[5][6] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for amides, as it forms hydrogen bonds with the N-H protons, slowing their chemical exchange and resulting in sharper, more easily identifiable signals.[7][8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and the commercial standard into separate NMR tubes.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to each tube. Vortex gently until the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard proton pulse program. Typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) and a larger number of scans (512-1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR Analysis Workflow

prep 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d₆ (0.7 mL) prep->dissolve instrument 3. Insert into 400 MHz Spectrometer dissolve->instrument acquire_h1 4. Acquire ¹H Spectrum (16-32 scans) instrument->acquire_h1 acquire_c13 5. Acquire ¹³C Spectrum (512-1024 scans) instrument->acquire_c13 process 6. Process Data (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process

Caption: Standard workflow for acquiring NMR spectra of this compound.

Comparative Data Analysis: NMR

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Assigned Proton Expected δ (ppm) Multiplicity Integration Synthesized Batch (δ) Commercial Standard (δ)
Indole NH ~11.5 br s 1H 11.48 11.49
Amide NH ~8.9 d 1H 8.87 8.88
Naphthyl Ar-H 8.2 - 7.5 m 7H 8.15 - 7.52 8.16 - 7.53
Indole Ar-H 7.6 - 7.0 m 5H 7.58 - 7.01 7.59 - 7.02
CH -CH₃ ~5.8 q 1H 5.81 5.81

| CH-CH ₃ | ~1.6 | d | 3H | 1.62 | 1.63 |

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Assigned Carbon Expected δ (ppm) Synthesized Batch (δ) Commercial Standard (δ)
Amide C =O ~163 163.4 163.4
Naphthyl Ar-C 135 - 122 134.1 - 122.5 134.1 - 122.6
Indole Ar-C 137 - 102 136.8 - 102.3 136.8 - 102.3
C H-CH₃ ~45 45.2 45.3

| CH-C H₃ | ~22 | 22.1 | 22.1 |

Interpretation of Results: The synthesized batch should exhibit chemical shifts, multiplicities, and integrations that are virtually identical to the commercial standard. The presence of the amide carbonyl carbon signal around 163 ppm in the ¹³C spectrum is a definitive confirmation of successful amide bond formation.[9] Any significant unassigned peaks in the synthesized sample's spectra would indicate the presence of impurities, such as unreacted starting materials or side products.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For this compound, the key absorptions are the N-H stretches from the indole and secondary amide, and the strong C=O stretch (Amide I band) of the amide group.[10][11] The position of the Amide I band is sensitive to hydrogen bonding and conjugation, typically appearing between 1630-1690 cm⁻¹.[12]

Experimental Protocol: FT-IR Analysis (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample (synthesized or commercial) onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) between samples.

FT-IR Analysis Workflow

clean 1. Clean ATR Crystal background 2. Collect Background Spectrum clean->background sample 3. Apply Solid Sample to Crystal background->sample acquire 4. Acquire Spectrum (16-32 scans) sample->acquire analyze 5. Identify Key Peaks acquire->analyze

Caption: Workflow for FT-IR analysis using an ATR accessory.

Comparative Data Analysis: FT-IR

Table 3: Comparative FT-IR Data (ATR, Solid State)

Vibrational Mode Expected Wavenumber (cm⁻¹) Synthesized Batch (cm⁻¹) Commercial Standard (cm⁻¹)
N-H Stretch (Indole) ~3400 3405 3407
N-H Stretch (Amide) ~3300 3310 3312
Aromatic C-H Stretch 3100 - 3000 3055 3056
C=O Stretch (Amide I) 1650 - 1630 1642 1643
N-H Bend (Amide II) 1550 - 1510 1525 1526

| Aromatic C=C Bending | 1600 - 1450 | 1590, 1465 | 1591, 1466 |

Interpretation of Results: The fingerprint regions (<1500 cm⁻¹) of the synthesized and commercial samples should be superimposable. The most critical peak is the strong, sharp absorption around 1642 cm⁻¹, confirming the presence of the amide carbonyl group. The absence of a broad O-H stretch around 3300-2500 cm⁻¹ confirms the complete consumption of the starting carboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This technique is ideal for determining the molecular weight and assessing the purity of a sample.[13] For this compound (MW = 314.38), using electrospray ionization in positive mode (ESI+), we expect to see the protonated molecular ion [M+H]⁺ at an m/z of approximately 315.39. The chromatogram provides a purity profile, where a single major peak is indicative of a pure compound.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare stock solutions of both the synthesized and commercial samples at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute these stocks to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 600.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

LC-MS Analysis Workflow

prep 1. Prepare Sample Solution (~10 µg/mL) inject 2. Inject onto C18 HPLC Column prep->inject separate 3. Separate via Gradient Elution inject->separate ionize 4. Ionize Eluent (ESI+) separate->ionize detect 5. Detect Ions (m/z 100-600) ionize->detect analyze 6. Analyze Chromatogram & Mass Spectrum detect->analyze

Caption: General workflow for LC-MS analysis of this compound.

Comparative Data Analysis: LC-MS

Table 4: Comparative LC-MS Data

Parameter Expected Value Synthesized Batch Commercial Standard
Retention Time (RT) Analyte Dependent 3.85 min 3.86 min
Purity (by UV @ 280 nm) >95% 98.5% 99.2%
Observed m/z [M+H]⁺ 315.15 315.2 315.2

| Observed m/z [M+Na]⁺ | 337.13 | 337.1 | 337.1 |

Interpretation of Results: The synthesized batch should elute at the same retention time as the commercial standard, indicating identical chromatographic behavior. The mass spectrum for the main peak must show a base peak at m/z ≈ 315, corresponding to the protonated molecule. The purity, calculated from the peak area in the chromatogram, should be high (>95%). Any secondary peaks in the chromatogram of the synthesized material represent impurities and should be identified by their mass spectra if possible.

Conclusion

This guide outlines a robust, multi-technique spectroscopic approach for the structural verification and purity assessment of synthesized this compound. By systematically comparing ¹H NMR, ¹³C NMR, FT-IR, and LC-MS data against a reliable commercial standard, researchers can establish with high confidence that the in-house material is chemically identical and of sufficient quality for subsequent use in the synthesis of Calindol or other research applications. Adherence to these analytical principles ensures the integrity and reproducibility of scientific outcomes dependent on this critical synthetic intermediate.

References

  • Appchem. This compound (CAS 374933-28-5). [Link]

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-69. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9882793, Calindol. [Link]

  • Puranik, P. G., & Venkata Ramiah, K. (1961). Infrared spectroscopic studies of amides and anilides. Journal of Molecular Spectroscopy, 3, 486-496. [Link]

  • Li, Z., et al. (2015). Iodide-catalyzed Amide Synthesis from Alcohols and Amines. RSC Advances, 5, 83721-83724. [Link]

  • Pasker, B., et al. (2023). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. ChemistryOpen, 12(10), e202300123. [Link]

  • Chemistry LibreTexts. (2023). IR Absorption Table. [Link]

  • Bai, D., et al. (2023). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 38(11), 213-219. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations. Molecules, 27(19), 6667. [Link]

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]

  • Morisseau, C., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 117-127. [Link]

  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. [Link]

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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in a drug's identity, purity, and potency. The validation of these methods is not merely a regulatory formality but a scientific imperative that ensures the data underpinning product quality is robust, reliable, and fit for its purpose.[1][2] This guide provides an in-depth, comparative validation of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calindol Amide, a critical intermediate in pharmaceutical synthesis.[3]

This new method will be benchmarked against a traditional, simpler UV-Spectrophotometric assay to objectively demonstrate the enhanced performance characteristics—particularly specificity and sensitivity—that modern chromatographic techniques offer. Our validation strategy is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical procedure validation.[4][5]

The Analytical Challenge: Why a New Method for this compound?

This compound (Formula: C₂₁H₁₈N₂O) is an organic compound featuring a carboxamide functional group.[3][6] While traditional UV-Spectrophotometry can quantify the bulk substance based on its chromophore, this technique is inherently non-specific. It cannot distinguish the intact active pharmaceutical ingredient (API) from potential degradation products or process-related impurities that may share similar light-absorbing properties. This limitation poses a significant risk, as it can lead to an overestimation of the API's purity and stability.

The proposed RP-HPLC method is designed to be "stability-indicating," meaning it can unequivocally separate and quantify this compound in the presence of its degradation products, offering a true measure of its stability.[7][8]

Method Profiles
ParameterNew RP-HPLC Method Comparative UV-Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionDirect measurement of UV absorbance
Instrumentation HPLC system with UV/PDA DetectorUV-Vis Spectrophotometer
Column C18 (4.6 x 150 mm, 5 µm)N/A (Quartz Cuvette)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)N/A
Flow Rate 1.0 mL/minN/A
Detection λ 280 nm280 nm (λmax)
Solvent MethanolMethanol

The Validation Workflow: A Systematic Approach

Method validation follows a structured path, where each parameter builds upon the last to create a comprehensive performance profile. The following diagram illustrates the logical flow of our validation process.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Finalization Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Rob Robustness Spec->Rob Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Report Validation Report & SOP Acc->Report Prec->Report LOD->Report Rob->Report

Caption: Logical workflow for analytical method validation.

Head-to-Head Comparison: Validation Parameters

Specificity: The Litmus Test of a Stability-Indicating Method

Expertise & Experience: Specificity is arguably the most critical validation characteristic for a stability-indicating assay. It is the method's ability to provide a result that corresponds unequivocally to the analyte of interest, free from interference from other components like impurities, degradants, or excipients.[7] To rigorously challenge specificity, we perform forced degradation studies, subjecting this compound to harsh chemical and physical conditions to intentionally generate degradation products.[8][9] Given the amide linkage in this compound, it is expected to be susceptible to acid and base hydrolysis.[10][11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve this compound in methanol to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix stock solution with 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours, then dissolve in methanol.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Dilute all stressed samples to a target concentration of 100 µg/mL and analyze using both the HPLC and UV methods alongside an unstressed control sample.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API This compound (1 mg/mL Stock) Acid Acid (1N HCl, 80°C) API->Acid Base Base (1N NaOH, 80°C) API->Base Oxid Oxidation (30% H₂O₂) API->Oxid Therm Thermal (105°C Solid) API->Therm Photo Photolytic (UV Light) API->Photo Analysis Analyze Stressed Samples vs. Unstressed Control Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study.

Trustworthiness: Data Comparison

Stress ConditionRP-HPLC Method Results UV-Spectrophotometric Method Results
Unstressed Single peak for this compound, Purity = 99.8%Absorbance corresponds to 100.1% of nominal
Acid Hydrolysis This compound peak decreased (~15% degradation). Two new degradation peaks observed.Absorbance corresponds to 98.5% of nominal
Base Hydrolysis This compound peak decreased (~22% degradation). One major degradation peak observed.Absorbance corresponds to 99.2% of nominal
Oxidation This compound peak decreased (~8% degradation). One minor degradation peak observed.Absorbance corresponds to 101.5% of nominal

Authoritative Grounding: The HPLC data clearly demonstrates specificity. The main analyte peak is well-resolved from the degradation products, and peak purity analysis (using a PDA detector) confirms the peak is spectrally pure. The UV method, however, fails this test. The absorbance readings of the stressed samples are misleadingly high because the degradation products also absorb light at 280 nm, interfering with the measurement and masking the true extent of degradation.[12] The HPLC method is therefore validated as stability-indicating, while the UV method is not.

Linearity & Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[14] For an assay of a drug intermediate, the typical range is 80-120% of the target concentration.

Experimental Protocol

  • Prepare a stock solution of this compound at 1 mg/mL.

  • Create a series of at least five calibration standards by diluting the stock solution. For HPLC, a suitable range would be 50 to 150 µg/mL (50% to 150% of the 100 µg/mL target).

  • Analyze each standard in triplicate.

  • Plot the average response (peak area for HPLC, absorbance for UV) against the concentration and perform a linear regression analysis.

Trustworthiness: Data Comparison

ParameterNew RP-HPLC Method Comparative UV-Spectrophotometric Method Acceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mLAssay: 80-120%
Correlation Coefficient (r²) 0.99950.9989r² ≥ 0.998[15]
Y-Intercept Close to zeroNegligibleShould not be significantly different from zero

Authoritative Grounding: Both methods demonstrate acceptable linearity within the specified range, as indicated by the high correlation coefficients.[13] This confirms that both techniques can produce proportional results under ideal conditions (i.e., with pure standards).

Accuracy

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[16] It is typically evaluated using a recovery study, where a known amount of pure analyte is "spiked" into a blank matrix. Since this compound is an intermediate, we can spike it into a representative solvent blank.

Experimental Protocol

  • Prepare samples in triplicate at three concentration levels across the analytical range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples using both methods.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Trustworthiness: Data Comparison

Concentration LevelNew RP-HPLC Method (% Recovery) Comparative UV-Spectrophotometric Method (% Recovery) Acceptance Criteria
80% (80 µg/mL) 99.5%101.8%98.0 - 102.0%[15]
100% (100 µg/mL) 100.3%100.5%98.0 - 102.0%[15]
120% (120 µg/mL) 100.8%98.9%98.0 - 102.0%[15]
Mean Recovery 100.2% 100.4% 98.0 - 102.0%

Authoritative Grounding: Both methods demonstrate excellent accuracy under these conditions, with mean recoveries falling well within the standard acceptance criteria of 100 ± 2.0%.[15][17]

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[1] It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval under the same conditions.[18]

  • Intermediate Precision: The precision within the same lab but under different conditions (e.g., different days, different analysts, or different equipment).[19]

Experimental Protocol

  • Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Have a second analyst repeat the analysis on a different day using a different HPLC system (if available).

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

Trustworthiness: Data Comparison

Precision LevelNew RP-HPLC Method (%RSD) Comparative UV-Spectrophotometric Method (%RSD) Acceptance Criteria
Repeatability (n=6) 0.45%0.85%≤ 2.0%[2]
Intermediate Precision (Day 2 / Analyst 2) 0.68%1.20%≤ 2.0%[2]

Authoritative Grounding: The RP-HPLC method shows superior precision at both levels, with significantly lower %RSD values compared to the UV method.[15] While both methods meet the general acceptance criterion of ≤ 2.0% RSD, the tighter precision of HPLC provides greater confidence in the consistency of the results.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[20][21] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20][21] These are critical for impurity analysis but are also important indicators of a method's sensitivity. They can be estimated from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of Intercept / Slope) [22]

  • LOQ = 10 * (Standard Deviation of Intercept / Slope) [22]

Trustworthiness: Data Comparison

ParameterNew RP-HPLC Method Comparative UV-Spectrophotometric Method Context
LOD 0.1 µg/mL1.5 µg/mLHPLC is >10x more sensitive
LOQ 0.3 µg/mL5.0 µg/mLHPLC can quantify trace levels accurately

Authoritative Grounding: The RP-HPLC method is demonstrably more sensitive than the UV method.[20] Its low LOQ makes it suitable for accurately quantifying trace-level impurities, a capability the UV method lacks.

Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[23] For HPLC, this involves slightly altering parameters like mobile phase composition, pH, column temperature, and flow rate.[24]

Experimental Protocol (HPLC Method Only)

  • Prepare a system suitability solution (containing this compound and a closely eluting impurity, if available).

  • Analyze the solution under normal conditions and then under slightly varied conditions as listed in the table below.

  • Evaluate the impact on key system suitability parameters like retention time, peak tailing, and resolution.

Trustworthiness: Data Comparison

Parameter VariedVariationResultAcceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 & 1.1)Retention time shifted, but resolution remained > 2.0System suitability passes
Mobile Phase Composition ± 2% Organic (58% & 62% ACN)Retention time shifted, but resolution remained > 2.0System suitability passes
Column Temperature ± 5°C (25°C & 35°C)Minor shift in retention time, no significant impactSystem suitability passes

Authoritative Grounding: The new RP-HPLC method is robust, as minor changes to its operational parameters did not significantly impact its performance.[23] This ensures that the method will deliver consistent results across different instruments and labs where small variations are inevitable.[25] Robustness is not typically evaluated for a simple UV spectrophotometric method as there are few parameters to vary.

Conclusion: An Objective Verdict

The validation data unequivocally demonstrates the superiority of the new RP-HPLC method for the analysis of this compound. While both the new method and the older UV-Spectrophotometric assay showed acceptable linearity, accuracy, and precision with pure standards, the comparison reveals critical deficiencies in the latter.

The UV method's complete failure to distinguish this compound from its degradation products renders it unsuitable as a stability-indicating assay. In a regulated environment, this lack of specificity is a critical flaw. The RP-HPLC method, by contrast, proved to be highly specific, more precise, significantly more sensitive (lower LOD/LOQ), and robust. It is a powerful tool capable of providing reliable and accurate data for both routine quality control and in-depth stability studies, ensuring the quality and safety of the final pharmaceutical product. Adherence to rigorous validation protocols, as outlined by ICH guidelines, is essential for developing such high-quality analytical methods.[26][27]

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A Researcher's Guide to the Synthesis of Calindol Amide: A Comparative Analysis of Published Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the synthesis of novel molecular entities with enhanced therapeutic profiles is a cornerstone of progress. Calindol, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), has emerged as a significant scaffold in the development of calcimimetics.[1][2] This guide provides an in-depth technical comparison of synthetic strategies for "Calindol Amide," a conceptual derivative of Calindol, designed to offer insights into optimizing its production. By benchmarking established and potential synthetic routes, we aim to equip researchers with the knowledge to make informed decisions in the laboratory, balancing efficiency, scalability, and chemical integrity.

Understanding Calindol and the Rationale for its Amide Derivatives

Calindol, chemically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(naphthalen-1-yl)ethanamine, is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium.[3] This allosteric modulation has therapeutic implications for treating conditions like secondary hyperparathyroidism.[4] The secondary amine in the Calindol structure presents a prime site for chemical modification, such as acylation, to produce "Calindol Amides." Such derivatives could potentially exhibit altered pharmacokinetic properties, receptor binding affinities, or metabolic stability.

This guide will deconstruct the synthesis of a representative this compound into two primary stages: the formation of the Calindol backbone and the subsequent N-acylation. We will explore and compare various methodologies for each stage, drawing from published literature on Calindol and general principles of organic synthesis.

Part 1: Synthesis of the Calindol Backbone - A Focus on Reductive Amination

The core structure of Calindol is assembled through the formation of a C-N bond between the indole-2-ylmethyl moiety and the chiral amine, (R)-1-(naphthalen-1-yl)ethanamine. The most direct and widely employed method for this transformation is reductive amination.[5]

Method 1: Classical Reductive Amination

This well-established, one-pot reaction involves the condensation of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7]

Causality of Experimental Choices: The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity for imines and iminium ions over ketones and aldehydes, and its efficacy under mildly acidic conditions which favor imine formation.[8]

Experimental Protocol: Synthesis of Calindol

  • Imine Formation: To a solution of indole-2-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), add (R)-1-(naphthalen-1-yl)ethanamine (1.0-1.2 eq).

  • Reduction: After stirring for a short period to allow for imine formation, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method 2: Two-Step Imine Formation and Reduction

An alternative approach involves the isolation of the imine intermediate before reduction. This can be advantageous when the imine is particularly stable or if the one-pot reaction proves to be low-yielding due to competing side reactions.

Causality of Experimental Choices: This method allows for the purification of the imine, which can lead to a cleaner final product. The reduction of the isolated imine can then be carried out using a broader range of reducing agents, including sodium borohydride or catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis of Calindol

  • Imine Synthesis: Dissolve indole-2-carboxaldehyde and (R)-1-(naphthalen-1-yl)ethanamine in a solvent like ethanol or methanol and heat to reflux. Monitor the reaction for the disappearance of starting materials. Cool the reaction mixture to induce crystallization of the imine or purify by column chromatography.

  • Imine Reduction: Dissolve the purified imine in a suitable solvent (e.g., methanol) and add sodium borohydride (NaBH4) portion-wise at 0 °C. After completion, the reaction is worked up as described for the one-pot method.

Part 2: N-Acylation of Calindol - Crafting the Amide Bond

With the Calindol backbone in hand, the final step is the formation of the amide bond. The choice of acylation method will depend on the desired acyl group and the stability of the Calindol molecule.

Method A: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This is a robust and widely used method for acylating amines.[9] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices: The use of a base, such as pyridine or triethylamine, is essential to drive the reaction to completion by scavenging the HCl generated. Pyridine can also act as a nucleophilic catalyst. The reaction is often run at low temperatures to control its exothermic nature.

Experimental Protocol: Synthesis of N-Acetyl Calindol

  • Reaction Setup: Dissolve Calindol (1.0 eq) in DCM or pyridine at 0 °C.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1-1.5 eq) to the solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with dilute acid (to remove pyridine), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. The crude N-acetyl Calindol can be purified by column chromatography or recrystallization.

Method B: Amide Coupling with Carboxylic Acids

Causality of Experimental Choices: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Additives such as 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.

Experimental Protocol: Synthesis of N-Benzoyl Calindol

  • Activation of Carboxylic Acid: To a solution of benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in a solvent like DMF or DCM, stir at room temperature for 30 minutes.

  • Amine Addition: Add a solution of Calindol (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash with aqueous acid and base to remove unreacted starting materials and byproducts.

  • Purification: The crude product is purified by standard chromatographic techniques.

Comparative Analysis of Synthesis Methods

Parameter Method 1: One-Pot Reductive Amination Method 2: Two-Step Imine Formation & Reduction Method A: Acylation with Acyl Chlorides Method B: Amide Coupling with Carboxylic Acids
Efficiency High (one-pot)Moderate (two steps)HighHigh
Reagent Cost Moderate (STAB can be costly)Generally lower (NaBH4 is inexpensive)Low (Acyl chlorides are often readily available)High (Coupling agents and additives can be expensive)
Scalability GoodModerateExcellentGood
Substrate Scope BroadBroadBroadVery Broad
Byproducts Borate salts (generally easy to remove)Minimal if imine is purifiedHCl (requires base to neutralize)Urea byproducts (can be difficult to remove)
Safety Concerns STAB is moisture sensitiveNaBH4 is flammableAcyl chlorides are corrosive and lachrymatoryDCC is a known allergen

Visualization of Synthetic Pathways

Calindol_Synthesis Indole_Aldehyde Indole-2-carboxaldehyde Reductive_Amination Reductive Amination (STAB or NaBH4) Indole_Aldehyde->Reductive_Amination Chiral_Amine (R)-1-(Naphthalen-1-yl)ethanamine Chiral_Amine->Reductive_Amination Calindol Calindol Reductive_Amination->Calindol Acylation Acylation (Schotten-Baumann) Calindol->Acylation Coupling Amide Coupling (EDC/HOBt) Calindol->Coupling Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Coupling Calindol_Amide This compound Acylation->Calindol_Amide Coupling->Calindol_Amide

Caption: Synthetic routes to this compound.

Mechanism of Action: Calindol at the Calcium-Sensing Receptor

Calindol acts as a positive allosteric modulator of the CaSR, a G-protein coupled receptor (GPCR). By binding to a site distinct from the orthosteric calcium-binding site, Calindol increases the receptor's sensitivity to extracellular calcium ions. This leads to the activation of downstream signaling pathways, primarily through Gq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

CaSR_Signaling Calindol Calindol CaSR Calcium-Sensing Receptor (CaSR) Calindol->CaSR Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Calindol's mechanism of action at the CaSR.

Conclusion and Future Directions

The synthesis of this compound derivatives is a promising avenue for the development of novel calcimimetics. This guide has outlined and compared key synthetic methodologies for the construction of the Calindol backbone and its subsequent N-acylation. For the synthesis of the Calindol core, one-pot reductive amination with STAB offers high efficiency, while a two-step approach may provide a cleaner product. For the amide formation, acylation with acyl chlorides is a robust and scalable method, whereas amide coupling with carboxylic acids provides greater flexibility for accessing diverse derivatives.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the cost of reagents, and the chemical nature of the target this compound. Further research into more sustainable and atom-economical methods, such as catalytic reductive amination and direct amidation, will undoubtedly contribute to the advancement of this important class of molecules.

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Introduction: The Significance of Calindol and Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of Calindol-Related Amides

For Researchers, Scientists, and Drug Development Professionals

Calindol, (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine, is a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), a critical target in managing hyperparathyroidism. The synthesis of Calindol analogues and related structures is a key focus in medicinal chemistry for the development of new therapeutics. A pivotal reaction in this field is the formation of the amide bond, a linkage present in over 25% of all pharmaceutical drugs.

This guide provides a comparative analysis of various catalytic systems for the formation of "Calindol Amides"—a term we will use to describe amide analogues structurally related to Calindol. This typically involves the coupling of an indole-containing amine with a naphthalene-containing carboxylic acid, or vice-versa. We will delve into the mechanisms, performance, and practical considerations of different catalyst classes, supported by experimental data, to empower researchers in selecting the optimal method for their specific synthetic challenges.

The Challenge: Direct Amidation and the Need for Catalysis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at moderate temperatures. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[1] Overcoming this barrier traditionally requires high temperatures (>160 °C), which is incompatible with sensitive and complex molecules, or the use of stoichiometric activating agents (e.g., carbodiimides).[1] These agents, while effective, generate significant chemical waste, complicating purification and running counter to the principles of green chemistry.

Catalytic direct amidation presents a more elegant and sustainable solution, aiming to facilitate the reaction with high atom economy by generating only water as a byproduct.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, cost, and scalability. Below, we compare the leading classes of catalysts for direct amide bond formation.

Boron-Based Catalysts (Boric Acid & Boronic Acids)

Boron-based catalysts, particularly boric and boronic acids, have emerged as mild, inexpensive, and environmentally benign options for direct amidation.

Mechanism of Action: Boronic acids activate the carboxylic acid by forming an acyloxyboron or a related intermediate. A proposed mechanism involves the formation of a dimeric B-O-B motif that activates the carboxylic acid while simultaneously positioning the amine for nucleophilic attack.[2] The reaction is driven to completion by the removal of water, often using molecular sieves or azeotropic distillation.

Performance & Scope:

  • Boric acid is a cost-effective catalyst suitable for a wide range of substrates, including the synthesis of active pharmaceutical ingredients (APIs).[3] It has shown chemoselectivity for primary amines over secondary amines and preserves the integrity of stereocenters.[3]

  • Arylboronic acids , especially those with ortho-substituents like ortho-iodophenylboronic acid, are highly active catalysts that can promote amidation at room temperature.[4] Catalysts such as 5-methoxy-2-iodophenylboronic acid (MIBA) have demonstrated high kinetic activity for a broad scope of substrates, including those containing indole and pyridine moieties.[4]

Advantages:

  • Low cost and toxicity.

  • Mild reaction conditions, often at room temperature or moderate heat.

  • High functional group tolerance.

Disadvantages:

  • Requires dehydrating agents (e.g., molecular sieves), which can complicate large-scale synthesis.

  • Catalyst loading can be relatively high (1-10 mol%).

Metal-Based Catalysts (Ti, Zr, Fe, Cu, Pd)

A diverse array of transition and main group metals catalyze amide formation through various mechanisms, including Lewis acid activation, oxidative amidation, and cross-coupling reactions.

Mechanism of Action:

  • Group (IV) Metals (Ti, Zr): Lewis acidic metals like TiCl₄ and ZrCl₄ activate the carboxylic acid, making the carbonyl carbon more electrophilic for amine attack.[5][6] The reaction often proceeds through a metal-carboxylate adduct.

  • Iron, Copper, Palladium: These metals can catalyze amidation through different pathways. For instance, Cu-Mn spinel oxides can catalyze the reaction via a radical mechanism.[1] Palladium complexes are well-known for cross-coupling reactions and can also catalyze the intramolecular hydroamination of aminoalkynes to form indoles.[7]

Performance & Scope:

  • Titanium (IV) Chloride (TiCl₄): A general and effective reagent for the direct condensation of a wide range of carboxylic acids and amines, typically in pyridine at 85 °C, with moderate to excellent yields.[6]

  • Iron (Fe₃O₄ nanoparticles): In cooperation with an organic base like DABCO, Fe₃O₄ nanoparticles can catalytically produce N-methyl amides from carboxylic acids and isothiocyanates with good to excellent yields (60-99%).[8] The magnetic catalyst is easily recoverable.

  • Palladium (Pd): While often used for C-N cross-coupling, Pd catalysts can also be employed for N-functionalization of indoles, reacting with partners like allyl acetates to yield N-alkylated products in high yields (up to 99%).[9]

Advantages:

  • High catalytic activity, often with low catalyst loadings.

  • Broad substrate scope and diverse mechanistic pathways.

  • Some catalysts (e.g., magnetic nanoparticles) are easily recyclable.[8]

Disadvantages:

  • Potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.

  • Some metal catalysts are expensive and/or require specialized ligands.

  • Can be sensitive to air and moisture.

Enzymatic Catalysis (Lipases)

Biocatalysis offers an exceptionally mild and selective approach to amide synthesis, aligning perfectly with green chemistry principles.

Mechanism of Action: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective in non-aqueous (anhydrous) media. The enzyme's active site binds the carboxylic acid, forming an acyl-enzyme intermediate. This activated intermediate then reacts with the amine nucleophile to form the amide bond, regenerating the enzyme.

Performance & Scope:

  • CALB has been used to catalyze the direct amidation of various free carboxylic acids and amines, including primary and secondary amines, in green solvents like cyclopentyl methyl ether (CPME).[10]

  • Reactions typically proceed at mild temperatures (e.g., 60 °C) and can achieve excellent conversions (>92%) and yields (>90%) in short reaction times (around 90 minutes).[10]

Advantages:

  • Extraordinary chemo-, regio-, and stereoselectivity.

  • Environmentally friendly (biodegradable catalyst, mild conditions, green solvents).

  • No need for protecting groups, simplifying synthetic routes.

  • Products are often very pure, requiring minimal purification.[10]

Disadvantages:

  • Substrate scope can be limited by the enzyme's specificity.

  • Slower reaction rates compared to some metal catalysts.

  • Enzyme cost and stability can be a concern for large-scale production, although immobilization (like Novozym 435) improves reusability.

Data Summary: Catalyst Performance Comparison

The following table summarizes typical performance data for the discussed catalytic systems. Note that direct comparison is challenging as optimal conditions vary significantly with the specific substrates.

Catalyst ClassRepresentative CatalystTypical Loading (mol%)Temperature (°C)Reaction TimeTypical Yield (%)Key Features
Boron-Based 5-Methoxy-2-iodophenylboronic acid (MIBA)5 - 1025 (RT)1 - 24 h85 - 98Mild conditions; tolerates heterocycles like indole.[4]
Boric Acid5 - 1080 - 1104 - 16 h70 - 95Inexpensive; green; requires azeotropic water removal.[3]
Metal-Based TiCl₄ / PyridineStoichiometric*852 h60 - 95Broad scope but requires super-stoichiometric reagent.[6]
Fe₃O₄ / DABCO108548 h60 - 99Recyclable magnetic catalyst; specific for N-methyl amides.[8]
Enzymatic Candida antarctica Lipase B (CALB)N/A (wt%)601.5 h>90Highly selective; green solvent; requires molecular sieves.[10]

*Note: While TiCl₄ can be used catalytically, many procedures use it as a stoichiometric mediating agent.

Experimental Protocols & Workflows

Protocol 1: Boronic Acid-Catalyzed Amidation of Indole-3-acetic Acid

This protocol is a representative procedure for forming an amide using a boronic acid catalyst at room temperature.

Materials:

  • Indole-3-acetic acid

  • Benzylamine

  • 5-Methoxy-2-iodophenylboronic acid (MIBA)

  • Activated 4Å molecular sieves

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-acetic acid (1.0 mmol, 1.0 equiv).

  • Add activated 4Å molecular sieves (approx. 500 mg).

  • Add MIBA (0.1 mmol, 10 mol%).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add benzylamine (1.1 mmol, 1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzyl-2-(1H-indol-3-yl)acetamide.

Protocol 2: Enzymatic Amidation using CALB

This protocol illustrates a green chemistry approach to amide synthesis.

Materials:

  • 4-Phenylbutanoic acid

  • (1H-indol-2-yl)methanamine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Activated 3Å molecular sieves

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • In a screw-cap vial, combine 4-phenylbutanoic acid (1.0 mmol, 1.0 equiv) and (1H-indol-2-yl)methanamine (1.0 mmol, 1.0 equiv).

  • Add CPME (1.1 mL to achieve a concentration of approx. 920 mM).[10]

  • Add CALB (50 mg) and activated 3Å molecular sieves (50 mg).

  • Seal the vial and place it in an incubator shaker set to 60 °C.

  • Shake the mixture for 1.5 to 3 hours. Monitor the reaction progress by taking small aliquots for GC-MS or LC-MS analysis.

  • Once the reaction is complete, allow the mixture to cool. The immobilized enzyme and molecular sieves can be removed by simple filtration.

  • Wash the solids with a small amount of CPME.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which is often of high purity. Further purification, if necessary, can be done by chromatography.

Visualizing the Process

General Catalytic Amidation Workflow

This diagram illustrates the typical steps involved in setting up a catalytic amidation reaction.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Weigh Carboxylic Acid & Amine Substrates catalyst Add Catalyst (e.g., Boronic Acid) reagents->catalyst solvent Add Anhydrous Solvent & Dehydrating Agent (sieves) catalyst->solvent react Stir at Defined Temperature (e.g., RT or Heat) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor filter Filter to Remove Catalyst & Sieves monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for catalytic amide synthesis.

Catalytic Cycle for Boronic Acid-Mediated Amidation

This diagram shows a simplified, plausible catalytic cycle for amide formation using a boronic acid catalyst.

G BOH ArB(OH)₂ (Catalyst) H2O H₂O Intermediate1 Acyloxyboronate Intermediate [ArB(OH)OCOR¹] BOH->Intermediate1 + R¹COOH - H₂O RCOOH R¹COOH (Carboxylic Acid) RCOOH->Intermediate1 RNH2 R²NH₂ (Amine) Intermediate2 Tetrahedral Intermediate RNH2->Intermediate2 Amide R¹CONHR² (Amide Product) Intermediate1->Intermediate2 + R²NH₂ Intermediate2->BOH - R¹CONHR² Intermediate2->Amide

Sources

A Comparative Guide to the Synthetic Efficiency of Calindol: Direct Amination vs. The Amide Reduction Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Calindol

Calindol, or (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[1][2][3] As a "calcimimetic," it enhances the sensitivity of the CaSR to extracellular calcium, making it a valuable tool in studying conditions related to calcium homeostasis and a lead compound for therapies targeting hyperparathyroidism.[4][5] The efficacy of Calindol and its derivatives in research and potential therapeutic applications necessitates the development of efficient, scalable, and robust synthetic routes.[4]

This guide provides an in-depth comparative analysis of two primary synthetic strategies for Calindol: the widely adopted Direct Reductive Amination pathway and a strategic alternative, the Calindol Amide Reduction Pathway . We will dissect the mechanistic underpinnings, compare performance through quantitative data, and provide detailed experimental protocols to empower researchers in their synthetic decision-making.

Pathway 1: The Direct Reductive Amination Route

This approach is the most convergent and commonly cited method for synthesizing Calindol and its analogs.[4] It relies on the formation of an imine from two key building blocks, followed by its immediate reduction to the target secondary amine in a one-pot reaction.

Mechanistic Rationale: The reaction proceeds via the acid-catalyzed condensation of Indole-2-carboxaldehyde with (R)-1-(1-naphthyl)ethanamine to form a transient iminium ion. A mild and selective reducing agent, typically a borohydride variant, is then used to reduce the C=N double bond to the final amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its selection is deliberate: it is less reactive than sodium borohydride, allowing for the controlled reduction of the imine in the presence of the aldehyde starting material. Furthermore, the acetic acid byproduct of the reaction helps to maintain a slightly acidic pH, which is optimal for imine formation without causing degradation of the acid-labile indole ring.

Workflow: Direct Reductive Amination

cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification A Indole-2-carboxaldehyde C Imine Formation (Acid Catalyst) A->C Condensation B (R)-1-(1-naphthyl)ethanamine B->C D In-situ Reduction (NaBH(OAc)₃) C->D Intermediate E Aqueous Workup (Quench & Extract) D->E Crude Product F Column Chromatography E->F G Calindol Product F->G Purified

Caption: Workflow for Direct Reductive Amination of Calindol.

Pathway 2: The this compound Reduction Pathway

This two-step approach offers an alternative strategy that, while less direct, can be advantageous under certain circumstances, such as when starting from a carboxylic acid precursor or for building diversity in a chemical library. The core logic involves first forming a stable amide intermediate, "this compound," which is then reduced to the target amine.

Mechanistic Rationale:

  • Amide Formation: The synthesis begins by coupling Indole-2-carboxylic acid with (R)-1-(1-naphthyl)ethanamine. Direct reaction is inefficient due to acid-base neutralization.[6] Therefore, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is employed.[7] These reagents activate the carboxylic acid by forming a highly reactive ester intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond.[7] This step is typically high-yielding and results in a crystalline, easily purified intermediate.

  • Amide Reduction: The resulting amide is then reduced. Amides are significantly less reactive than imines, necessitating a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic choice, as it effectively reduces the carbonyl group completely to a methylene (CH₂). The mechanism involves the nucleophilic attack of the hydride on the amide carbonyl, followed by coordination of the aluminum to the oxygen, ultimately leading to the cleavage of the C-O bond and formation of the amine. This step requires strictly anhydrous conditions and careful quenching.

Workflow: this compound Reduction Pathway

cluster_reactants Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Reduction A Indole-2-carboxylic acid C Carboxylic Acid Activation (HATU/EDC) A->C B (R)-1-(1-naphthyl)ethanamine D Nucleophilic Acyl Substitution B->D C->D Active Ester E This compound (Intermediate) D->E Purify F Hydride Reduction (LiAlH₄ in THF) E->F G Aqueous Workup (Fieser Method) F->G Crude Product H Calindol Product G->H Purify

Caption: Two-step workflow for the this compound Reduction Pathway.

Quantitative & Qualitative Comparison

The choice of synthetic route is governed by trade-offs in efficiency, scalability, safety, and available starting materials. The following table provides a comparative summary.

ParameterDirect Reductive AminationThis compound Reduction PathwayRationale & Field Insights
Number of Steps 1 (One-Pot)2The direct route is inherently more step-economical, reducing handling losses and overall synthesis time.
Typical Overall Yield 70-85%65-80% (assuming ~90% for amidation and ~80% for reduction)While the direct route often has a higher overall yield, the amide pathway's yields are competitive. The purification of the crystalline amide intermediate can sometimes lead to a purer final product.
Key Reagents NaBH(OAc)₃, Acetic Acid1. HATU/EDC, DIEA2. LiAlH₄Safety: LiAlH₄ is pyrophoric and reacts violently with water, requiring stringent anhydrous conditions and careful handling. NaBH(OAc)₃ is a stable, mild reagent that is far safer for both bench-scale and large-scale synthesis.
Reaction Conditions Room Temperature, 12-24h1. Room Temperature, 1-4h2. 0°C to Reflux, 4-12hThe direct route is operationally simpler. The amide reduction step often requires heating to drive to completion, adding to the energy cost.
Substrate Scope Sensitive to easily reducible functional groups.Robust. The amide formation is highly specific, and the powerful reduction step can be tailored.The amide pathway allows for the independent synthesis and purification of the amide, which is ideal for creating an amide analog library or when dealing with complex substrates where the one-pot approach might yield side products.
Purification Column chromatography of the final product.Potential crystallization of the amide intermediate, followed by chromatography of the final product.The ability to purify the intermediate amide can be a significant advantage, simplifying the final purification step which can often be challenging due to closely-eluting impurities.

Experimental Protocols

Protocol 1: Direct Reductive Amination of Calindol
  • 1. Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Indole-2-carboxaldehyde (1.0 eq) and (R)-1-(1-naphthyl)ethanamine (1.05 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • 2. Imine Formation: Add glacial acetic acid (2.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • 3. Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.

  • 4. Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • 5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield Calindol as a pure solid.

Protocol 2: Calindol via Amide Reduction Pathway

Step A: Synthesis of this compound

  • 1. Reagent Preparation: Dissolve Indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a flask under an inert atmosphere. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 eq). Stir for 10 minutes at room temperature to activate the acid.

  • 2. Amidation: Add (R)-1-(1-naphthyl)ethanamine (1.0 eq) to the activated acid mixture. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • 3. Workup and Purification: Dilute the reaction mixture with Ethyl Acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting solid, "this compound," can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by flash chromatography.

Step B: Reduction of this compound

  • 1. Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser under a strong inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • 2. Amide Addition: Dissolve the purified this compound (1.0 eq) from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • 3. Reduction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS until the amide is fully consumed.

  • 4. Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir vigorously for 1 hour.

  • 5. Purification: Filter the granular solid through a pad of Celite, washing thoroughly with THF or Ethyl Acetate. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1 to obtain Calindol.

Conclusion and Recommendation

For the routine, efficient, and scalable synthesis of Calindol, the Direct Reductive Amination pathway stands as the superior choice. Its one-pot nature, use of safer reagents, and typically higher overall yield make it ideal for producing the target compound with minimal operational complexity. It represents a highly optimized and convergent approach.

The This compound Reduction Pathway , while more laborious, is a valuable strategic alternative. It should be considered when:

  • The starting material is the carboxylic acid derivative of indole.

  • A highly pure, crystalline intermediate is desired to simplify final purification.

  • The synthesis is part of a medicinal chemistry campaign where the amide intermediate itself is a target for generating an analog library.

Ultimately, the selection of a synthetic route is a project-specific decision. By understanding the underlying chemistry and practical trade-offs of each pathway, researchers can make an informed choice that best aligns with their objectives, resources, and safety protocols.

References

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882793, Calindol. Retrieved from [Link]

  • Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-20. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Calindol Amide Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent preclinical and clinical evaluation rests. For a promising neuropharmacological agent like Calindol Amide, a synthetic molecule featuring an indole scaffold linked to an amide moiety, rigorous analytical scrutiny is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for this compound. We will move beyond rote protocol recitation to explore the strategic integration of orthogonal analytical techniques, ensuring the generation of a robust, reliable, and unimpeachable data package.

The core principle of this guide is analytical orthogonality—the practice of measuring the same sample attribute with techniques that operate on fundamentally different principles. This approach provides the highest level of confidence, as it is highly improbable that different methods would be susceptible to the same interferences or produce the same erroneous result. This guide is structured to walk researchers through a logical progression of analytical interrogation, from initial structural confirmation to definitive purity and solid-state characterization.

Foundational Pillar: Absolute Structure Elucidation

Before assessing purity or other properties, we must be certain of the molecule's identity and three-dimensional structure. A mistake at this stage invalidates all subsequent work. For this compound, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, ultimately, Single Crystal X-Ray Diffraction for absolute confirmation.

Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2][3] It provides detailed information about the chemical environment of individual atoms and how they are connected.

Causality of Experimental Choices: We don't just run a standard proton NMR. A full suite of 1D and 2D NMR experiments is necessary to piece together the complete molecular puzzle of this compound.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Determines the number of distinct carbon environments.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the indole ring to the amide side chain.[4]

The workflow below illustrates the logical sequence for using these experiments to build the final structure.

cluster_NMR NMR Structural Elucidation Workflow H1 1D ¹H NMR (Proton Environments & Splitting) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC COSY COSY (¹H-¹H Correlations) H1->COSY C13 1D ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC COSY->HMBC Structure Proposed Structure of This compound HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Corroborating Molecular Mass with High-Resolution Mass Spectrometry (HRMS)

While NMR defines the connectivity, HRMS provides an exquisitely accurate measurement of the molecule's mass, which in turn confirms its elemental composition.

Causality of Experimental Choices: We opt for an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. The high resolution of TOF or Orbitrap analyzers allows for mass determination with sub-ppm accuracy, enabling the confident assignment of a molecular formula. Tandem MS (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern provides a "fingerprint" that further confirms the proposed structure, particularly the characteristic fragmentation of the indole nucleus.[5][6][7][8]

The Gold Standard: Single Crystal X-Ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure, including the absolute configuration of any stereocenters.[9][10][11][12][13] This technique is not just confirmatory; it is definitive. It is the most direct and reliable method for structure determination.[9]

Data Cross-Validation: Structure

TechniqueParameter MeasuredRole in Validation
NMR Spectroscopy Atomic connectivity, chemical environmentsPrimary determination of the molecular skeleton and relative stereochemistry.
HRMS Exact mass-to-charge ratio (m/z)Orthogonal confirmation of the elemental composition derived from NMR.
X-Ray Diffraction 3D electron density mapAbsolute, unambiguous confirmation of connectivity and stereochemistry.[10][11]

A successful cross-validation would see the structure proposed by NMR being confirmed by an exact mass from HRMS that matches the proposed elemental formula, and finally, being unequivocally verified by the 3D model from X-ray crystallography.

The Critical Assay: Purity Determination and Impurity Profiling

The biological activity and safety of a drug substance are critically dependent on its purity. A multi-faceted approach is required to detect, identify, and quantify any impurities. The primary workhorse for this is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[14][15][16]

The Primary Purity Assay: Reverse-Phase HPLC with UV Detection

Causality of Experimental Choices: A reverse-phase HPLC method (e.g., using a C18 column) is the standard for purity analysis of small organic molecules.[15] The indole chromophore in this compound provides strong UV absorbance, making a photodiode array (PDA) detector an excellent choice. A PDA detector not only quantifies peaks but also provides UV spectra, which can help in peak tracking and assessing peak purity. Method development should aim for a gradient elution that provides sharp peaks and baseline separation of the main peak from all impurities. UPLC systems, which use smaller column particles, can offer significantly faster analysis times and higher resolution compared to traditional HPLC.[17]

Orthogonal Purity Assessment

Relying on a single HPLC method is insufficient. An orthogonal method, using a different separation mechanism, is essential to uncover any co-eluting impurities.

Alternative HPLC Method: A good orthogonal choice would be a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase. Changing the mobile phase pH can also drastically alter selectivity for ionizable compounds.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different principle from the partitioning mechanism of HPLC. This makes it an excellent orthogonal technique.

Quantitative NMR (qNMR): qNMR can provide a highly accurate, "detector-independent" measure of purity by comparing the integral of a specific proton signal from this compound to that of a certified internal standard of known concentration.

cluster_Purity Orthogonal Purity Validation RP_HPLC Primary Assay: Reverse-Phase HPLC-UV Purity_Value Validated Purity of This compound RP_HPLC->Purity_Value Orthogonal_HPLC Orthogonal HPLC: (e.g., Phenyl-Hexyl column) Orthogonal_HPLC->Purity_Value CE Capillary Electrophoresis (Separation by Charge/Size) CE->Purity_Value qNMR qNMR (Absolute Purity vs. Standard) qNMR->Purity_Value

Caption: Cross-validation scheme for purity determination.

Data Cross-Validation: Purity

The purity values obtained from these different methods should be in close agreement, as defined by pre-set acceptance criteria according to ICH Q2(R1) guidelines.[18][19][20]

TechniquePrincipleTypical Result
RP-HPLC (Method 1) Hydrophobic Partitioning99.80% Peak Area
Phenyl-Hexyl HPLC (Method 2) π-π Interactions / Hydrophobicity99.78% Peak Area
Capillary Electrophoresis (CE) Electrophoretic Mobility99.85% Peak Area
Quantitative NMR (qNMR) Molar Ratio to Standard99.75% (w/w) Assay

Characterizing the Solid State

The solid-state properties of an active pharmaceutical ingredient (API) profoundly impact its stability, solubility, and manufacturability. Thermal analysis techniques are key to this characterization.[21]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[22] It is used to determine the melting point and enthalpy of fusion of this compound, which are indicators of purity and crystalline form. It can also detect polymorphs, which are different crystal forms of the same compound.

Thermogravimetric Analysis (TGA): TGA measures changes in sample weight as a function of temperature.[22] This is used to determine the presence of residual solvents or water (hydrates) and to assess the thermal stability and decomposition profile of the compound.[23]

Cross-Validation: The results from TGA and DSC are often used in conjunction. For example, a sharp endotherm in the DSC thermogram corresponding to a sharp weight loss in the TGA profile at just over 100°C is a strong indicator of a hydrate. A weight loss below 100°C might indicate residual moisture, while decomposition is often seen as a large, often exothermic, event in the DSC curve accompanied by a significant weight loss in the TGA.[22]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase UPLC
  • System: UPLC system with a PDA detector.[17]

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA scan 210-400 nm, extraction at 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for a working solution of 0.1 mg/mL.

Protocol 2: Thermal Analysis by DSC/TGA
  • DSC Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg, accurately weighed.

  • Temperature Program: Ramp from 25 °C to 350 °C at 10 °C/min.

  • Purge Gas: Nitrogen at 50 mL/min.

  • TGA Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: 5-10 mg, accurately weighed.

  • Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.

  • Purge Gas: Nitrogen at 50 mL/min.

Conclusion

The characterization of a new chemical entity like this compound is a process of building a self-validating case. Each piece of data, derived from an orthogonal analytical technique, must support and reinforce the others. By moving beyond a simple checklist of experiments and embracing a logical, cross-validating workflow, we build an unshakeable foundation of evidence. This rigorous approach, grounded in the principles of analytical chemistry and guided by regulatory standards, is the only way to ensure the integrity of the data and, ultimately, the safety and efficacy of the potential medicines we strive to develop.[24][25][26]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of Calindol Amide

Author: BenchChem Technical Support Team. Date: January 2026

Calindol Amide, with the chemical formula C₂₁H₁₈N₂O, is an intermediate used in chemical synthesis.[1] As with any chemical compound, understanding its properties and potential hazards is the first step toward safe handling and disposal. Amides as a class of compounds can exhibit a range of reactivities and toxicities.[2][3] Therefore, a cautious and informed approach to waste management is paramount.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is crucial. While specific hazard information for this compound is limited, general precautions for handling amide compounds should be strictly followed. Many amides can be irritants or have other toxicological properties.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Handling of solid this compound that may generate dust should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Segregation Protocol:

  • Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Container Specifications: The container must be made of a material compatible with this compound, be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[11]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][9] It is also good practice to include the date of initial waste accumulation.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.[9][10]

Key Requirements for SAAs:

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Containers in the SAA must be kept closed except when adding waste.

  • There are limits on the volume of hazardous waste that can be accumulated in an SAA. Once these limits are reached, the full container must be moved to a central accumulation area within three days.[9]

Disposal Pathways for this compound

The appropriate disposal method for this compound will depend on its specific hazards, which should be determined by a qualified professional. However, based on general principles for organic chemical waste, the following are the most likely approved disposal routes. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [12]

1. Incineration:

  • Rationale: High-temperature incineration is the preferred method for the disposal of many organic compounds. This process effectively destroys the chemical structure, converting it into less harmful substances like carbon dioxide and water.

  • Procedure: The labeled waste container containing this compound should be collected by a licensed hazardous waste disposal contractor for transport to a permitted incineration facility.[10]

2. Chemical Treatment (Neutralization):

  • Rationale: While less common for solid organic waste, some amides can be hydrolyzed under acidic or basic conditions to a carboxylic acid and an amine.[3][13] This process would need to be carefully evaluated for this compound to ensure the reaction goes to completion and that the resulting products are less hazardous.

  • Procedure: This method should only be performed by trained personnel following a validated and approved standard operating procedure (SOP). The resulting solution would still need to be disposed of as hazardous waste. Given the complexity and potential for incomplete reactions, this is generally not recommended without specific guidance from an EHS professional.

The decision-making process for the disposal of this compound is summarized in the workflow diagram below.

Calindol_Amide_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Segregation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly: 'Hazardous Waste' 'this compound' C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Permitted TSDF G->H I Treatment, Storage, and Disposal Facility

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for hazardous waste accumulation from the Environmental Protection Agency (EPA).[10]

Generator CategoryMonthly Generation RateOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 6,000 kg
Large Quantity Generator (LQG) ≥ 1,000 kgNo limit

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to determine your laboratory's generator status and specific accumulation limits.

Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institution's EHS office immediately.

  • Control: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit. Cover the solid material with an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like sawdust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of proper waste segregation, container management, and approved disposal pathways, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's EHS office and a licensed hazardous waste disposal contractor for specific guidance tailored to your location and facility.[8]

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A Guide to Personal Protective Equipment for Handling Novel Chemical Entities: The Case of "Calindol Amide"

Author: BenchChem Technical Support Team. Date: January 2026

An Important Foreword: In the landscape of drug discovery and chemical research, we often encounter novel chemical entities (NCEs) for which comprehensive safety data is not yet available. "Calindol Amide" is one such case; it is not listed in publicly accessible chemical safety literature or databases. Therefore, this guide is structured around the highest safety principles, treating "this compound" as a substance with unknown hazards and high potential toxicity .[1] This approach is fundamental to building a culture of safety and ensuring the well-being of all laboratory personnel.

The only prudent course is to assume any new or uncharacterized compound is hazardous until proven otherwise.[1][2] This document provides a framework for risk assessment and outlines the essential personal protective equipment (PPE), operational plans, and disposal protocols necessary for handling such novel substances.

The Foundation of Safety: The Hierarchy of Controls

Before we even discuss PPE, it is critical to understand that it is the last line of defense.[3] A robust safety plan always starts with the NIOSH Hierarchy of Controls, a system that prioritizes safety strategies from most to least effective.[4][5]

  • Elimination/Substitution: In a research context, this may not be possible as the novel molecule is the subject of study. However, consider if a less hazardous solvent or reagent can be used in the process.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[3] For a novel compound like this compound, handling is mandatory within a certified chemical fume hood or a glove box to control exposure to dust or vapors.[1][6]

  • Administrative Controls: These are changes to work practices.[7] This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training, restricting access to the handling area, and implementing a buddy system.[3][8]

  • Personal Protective Equipment (PPE): PPE is used to protect the worker when the above controls cannot eliminate the risk entirely.[9] The remainder of this guide will focus on the correct selection and use of PPE.

Step 1: The Pre-Handling Risk Assessment

Prior to any work, a thorough risk assessment must be conducted.[10][11] For a novel amide, consider potential class-specific hazards. Some amides are known to be skin irritants, or may cause allergic reactions, while others can be toxic.[12] The assessment should systematically evaluate the planned procedure, potential exposure routes, and necessary control measures.[13][14]

Start Start: Proposed Experiment with this compound IdentifyHazards 1. Hazard Identification - Assume High Toxicity (Oral, Dermal, Inhalation) - Assume Corrosive/Irritant - Assume Unknown Reactivity Start->IdentifyHazards AssessExposure 2. Exposure Assessment - Route: Inhalation (dust/aerosol), Dermal, Ingestion - Quantity: How much is being handled? - Duration: How long is the task? IdentifyHazards->AssessExposure SelectControls 3. Select Controls (Hierarchy) - Engineering: Fume Hood / Glove Box Mandatory - Administrative: SOP, Training, Designated Area AssessExposure->SelectControls SelectPPE 4. Determine Required PPE (See Table 1) SelectControls->SelectPPE DevelopSOP 5. Develop Detailed SOP - Handling Steps - Spill Response - Waste Disposal SelectPPE->DevelopSOP Proceed Proceed with Experiment DevelopSOP->Proceed

Caption: Risk assessment workflow for a novel chemical.

Step 2: Personal Protective Equipment (PPE) Selection

For a substance of unknown toxicity, a conservative approach to PPE is required.[1] The selection below corresponds to a baseline level of protection; if the risk assessment suggests a higher potential for splashing or aerosol generation, the level of PPE must be increased.[15]

Protection Type Minimum Requirement for "this compound" Rationale & Causality
Hand Protection Double Gloving: Inner nitrile glove, outer neoprene or butyl rubber glove.[16][17]Principle: No single glove material protects against all chemicals.[18] Nitrile offers good general resistance and dexterity, while neoprene provides robust protection against a broader range of chemicals, including potential solvents used with the amide.[17][19] Double gloving provides redundant protection in case of a tear or rapid permeation. Always check gloves for defects before use.[16]
Eye & Face Protection ANSI Z87.1-compliant safety goggles AND a full-face shield.[2]Principle: Safety goggles protect against splashes from the sides, top, and bottom.[20] A face shield provides an essential secondary barrier to protect the entire face from splashes or unexpected reactions.[2]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing. A chemically resistant apron should be worn over the lab coat.Principle: The lab coat provides a primary barrier. The chemically resistant apron adds a layer of impermeable protection against spills and splashes that could saturate the lab coat. Ensure clothing provides maximum skin coverage.[21]
Respiratory Protection Mandatory Use in Fume Hood: Work must be done in a certified chemical fume hood.[1] Outside of a Hood (Emergency/Spill): A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates would be required.[20]Principle: The primary method of respiratory protection is an engineering control (fume hood).[1] A respirator is PPE for situations where engineering controls are insufficient or during an emergency, preventing inhalation of potentially toxic dust or vapors.[22]

Step 3: Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Perform these steps deliberately in a designated area.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off - Most Contaminated First) Don1 1. Lab Coat & Apron Don2 2. Face Mask/ Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over inner gloves & cuff) Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat (Turn inside out) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: Standard sequence for donning and doffing PPE.

Step 4: Decontamination and Disposal Plan

All materials that come into contact with "this compound" must be treated as hazardous waste.[23] The Environmental Protection Agency (EPA) regulates this waste under the Resource Conservation and Recovery Act (RCRA).[23]

Procedure for Waste Handling:

  • PPE Disposal: All disposable PPE (gloves, apron) must be collected in a dedicated, labeled hazardous waste bag immediately after doffing.[24]

  • Contaminated Items: Any disposable labware (pipette tips, weighing paper, vials) must be placed in a designated, sealed hazardous waste container.[25]

  • Gross Contamination: In case of a spill on a lab coat or reusable equipment, the item must be decontaminated. If decontamination is not possible, it must be disposed of as hazardous waste.[26][27]

  • Waste Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[23]

  • Spill Management: Your lab must have a spill kit readily available. For a novel compound, this should include an inert absorbent material (like vermiculite or sand), waste bags, and extra PPE.[28] Do not use combustible materials like paper towels to absorb the primary spill.[6]

Emergency Procedures

In the event of an exposure, immediate action is critical. Assume the material is highly hazardous.[2]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

  • Major Spill (>100 mL or outside fume hood): Evacuate the immediate area. Alert personnel and call your institution's emergency response number. Restrict access to the area.

By adhering to this rigorous, multi-layered safety plan, we can confidently and responsibly advance our research while prioritizing the health and safety of our most valuable asset: our scientists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.